molecular formula C12H14F3N3O B359544 {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine CAS No. 193903-35-4

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Katalognummer: B359544
CAS-Nummer: 193903-35-4
Molekulargewicht: 273.25g/mol
InChI-Schlüssel: HMCBSFYZDCKDOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a phenylamine linked to a piperazine scaffold are frequently investigated as key intermediates or potential pharmacologically active molecules . The piperazine ring is a common feature in substances designed to interact with the 5-HT1A receptor . The trifluoroacetyl group is a distinct structural component that can influence the molecule's electronic properties, metabolic stability, and binding affinity. Researchers utilize this compound and its analogs in the synthesis and development of new chemical entities, particularly for probing central nervous system (CNS) targets . All available data and information for this product are for research purposes only.

Eigenschaften

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCBSFYZDCKDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Executive Summary

This guide provides a detailed examination of the synthetic pathways for producing {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, a key building block in contemporary medicinal chemistry. The trifluoroacetyl moiety is frequently incorporated to enhance metabolic stability and modulate pharmacokinetic properties, while the N-arylpiperazine core is a privileged scaffold found in numerous biologically active compounds. This document outlines two primary retrosynthetic strategies, ultimately focusing on a robust and scalable three-step sequence. This preferred pathway commences with the synthesis of 1-(trifluoroacetyl)piperazine, followed by a palladium-catalyzed Buchwald-Hartwig amination or a classical Nucleophilic Aromatic Substitution (SNAr) to form the crucial C-N aryl bond, and culminates in the reduction of a nitro-group precursor. We provide detailed, field-tested protocols, mechanistic insights, and process considerations to aid researchers in the successful synthesis and purification of the target compound.

Introduction: Significance and Strategic Considerations

The synthesis of complex organic molecules for drug discovery necessitates strategic and efficient chemical pathways. The target compound, {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, embodies a confluence of desirable structural motifs. The N-arylpiperazine framework is a cornerstone in pharmacology, present in drugs targeting a wide array of receptors.[1][2] The strategic introduction of a trifluoroacetyl group serves as a bioisosteric replacement for other acyl groups, often conferring increased lipophilicity and resistance to metabolic degradation by hydrolases.[3]

The primary challenge in synthesizing this molecule lies in the regioselective functionalization of the asymmetric piperazine ring and the management of reactive functional groups, namely the two distinct amine moieties. A successful synthesis must efficiently form the aryl C-N bond and selectively acylate the desired piperazine nitrogen without affecting the aniline nitrogen.

Retrosynthetic Analysis

Two logical retrosynthetic pathways can be envisioned for the target molecule. The choice between these routes hinges on the management of selectivity and the commercial availability of starting materials.

Retrosynthesis cluster_path_b Pathway B (Preferred) cluster_path_a Pathway A Target {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Intermediate_B1 1-(Trifluoroacetyl)piperazine Target->Intermediate_B1 C-N Coupling + Nitro Reduction Intermediate_B2 1-Halo-4-nitrobenzene Target->Intermediate_B2 Intermediate_A1 1-(4-Aminophenyl)piperazine Target->Intermediate_A1 Selective N-Acylation Intermediate_A2 Trifluoroacetylating Agent Target->Intermediate_A2

Caption: Retrosynthetic analysis of the target compound.

  • Pathway A (Late-Stage Acylation): This approach involves the synthesis of 1-(4-aminophenyl)piperazine followed by trifluoroacetylation. The primary challenge is achieving selective acylation of the secondary piperazine nitrogen over the less nucleophilic, but still reactive, aniline nitrogen. This would likely require a protection-deprotection sequence for the aniline, adding steps and reducing overall efficiency.

  • Pathway B (Early-Stage Acylation): This strategy utilizes a pre-functionalized piperazine, 1-(trifluoroacetyl)piperazine, which is a commercially available intermediate.[4] This synthon is then coupled with an appropriate 4-substituted phenyl ring, typically a 1-halo-4-nitrobenzene. A subsequent reduction of the nitro group yields the final product. This pathway offers superior control over regioselectivity and is generally more efficient and scalable. This guide will focus on the execution of Pathway B.

Recommended Synthetic Pathway and Methodologies

The recommended synthesis proceeds in three core steps, offering flexibility in the C-N bond-forming reaction.

Synthesis_Workflow Start1 Piperazine Intermediate1 1-(Trifluoroacetyl)piperazine Start1->Intermediate1 Start2 Trifluoroacetylating Agent (e.g., TFAA, Ethyl Trifluoroacetate) Start2->Intermediate1 Step 1: Acylation Intermediate2 1-(4-Nitrophenyl)-4-(trifluoroacetyl)piperazine Intermediate1->Intermediate2 Start3 1-Halo-4-nitrobenzene (X = F, Cl, Br) Start3->Intermediate2 Step 2: C-N Coupling Product {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Intermediate2->Product Reducer Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Reducer->Product Step 3: Nitro Reduction

Caption: Recommended three-step synthesis workflow.

Step 1: Synthesis of 1-(Trifluoroacetyl)piperazine

While commercially available, this intermediate can be readily synthesized. The reaction involves the acylation of piperazine with a suitable trifluoroacetylating agent.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve piperazine (2.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (TFAA, 1.0 eq.) or ethyl trifluoroacetate in the same solvent dropwise over 1 hour. The use of excess piperazine acts as both a reactant and a base to neutralize the trifluoroacetic acid byproduct.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(trifluoroacetyl)piperazine, which can be purified further by distillation or crystallization if necessary.

Step 2: C-N Aryl Bond Formation

This crucial step couples the acylated piperazine with a 1-halo-4-nitrobenzene precursor. Two highly effective methods are presented: the modern Buchwald-Hartwig amination and the classical SNAr.

This palladium-catalyzed cross-coupling reaction is highly versatile and tolerant of a wide range of functional groups, making it a premier choice for C-N bond formation.[5][6] The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination and reductive elimination to form the product and regenerate the catalyst.[5]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ OxAdd->AmineComplex Ligand Exchange AmidoComplex [Ar-Pd(II)(NR₂)L₂] AmineComplex->AmidoComplex Deprotonation HX_Base [Base-H]⁺X⁻ AmineComplex->HX_Base AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineComplex Base Base Base->AmineComplex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol:

  • To an oven-dried Schlenk flask, add the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 eq.), 1-(trifluoroacetyl)piperazine (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product, 1-(4-nitrophenyl)-4-(trifluoroacetyl)piperazine, via column chromatography on silica gel.

ComponentRoleExample(s)
Aryl HalideElectrophile1-Bromo-4-nitrobenzene, 1-Chloro-4-nitrobenzene
AmineNucleophile1-(Trifluoroacetyl)piperazine
Palladium Pre-catalystSource of active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
LigandStabilizes Pd, facilitates key stepsXantphos, RuPhos, BINAP[5]
BaseDeprotonates amine in catalytic cycleNaOtBu, Cs₂CO₃, K₃PO₄
SolventReaction MediumToluene, Dioxane, THF

Table 1: Key Components for Buchwald-Hartwig Amination.

For aryl halides activated by strong electron-withdrawing groups like a nitro group, direct nucleophilic substitution is a highly effective and often more economical alternative to palladium catalysis.[7][8] The reaction proceeds via a Meisenheimer complex intermediate. The use of 1-fluoro-4-nitrobenzene is often preferred due to the high electronegativity of fluorine, which makes the ipso-carbon highly electrophilic and facilitates the initial nucleophilic attack.

Protocol:

  • In a round-bottom flask, combine 1-fluoro-4-nitrobenzene (1.0 eq.), 1-(trifluoroacetyl)piperazine (1.1 eq.), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[9]

  • Heat the mixture to 100-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove the solvent and inorganic salts, and dry under vacuum.

  • The resulting 1-(4-nitrophenyl)-4-(trifluoroacetyl)piperazine can be recrystallized or purified by column chromatography if needed.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and high-yielding method.

Protocol:

  • Dissolve the intermediate 1-(4-nitrophenyl)-4-(trifluoroacetyl)piperazine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Transfer the solution to a hydrogenation vessel and add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10% by weight).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature.

  • Monitor the reaction until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine. The product is often a solid that can be recrystallized to high purity.

Conclusion

The synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is most efficiently achieved via a three-step sequence starting from commercially available or readily prepared 1-(trifluoroacetyl)piperazine. The key C-N bond formation can be accomplished using either a robust palladium-catalyzed Buchwald-Hartwig amination or a cost-effective SNAr reaction with an activated aryl halide. The final nitro group reduction via catalytic hydrogenation proceeds cleanly to afford the desired product. This strategic pathway provides excellent control over regioselectivity and is amenable to scale-up, making it a valuable protocol for researchers in drug development and organic synthesis.

References

  • PrepChem. (n.d.). Synthesis of N-[4-(1-Piperazinyl)Phenyl]Acetamide. Retrieved from PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-n-4-1-piperazinyl-phenyl-acetamide]
  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21855909/]
  • Bencivenni, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573751/]
  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3155787/]
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6461329/]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [URL: https://en.wikipedia.
  • ChemicalBook. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1139453-98-7.html]
  • Singh, U. P., et al. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/340570776_Pd_Catalyzed_N1N4_Arylation_of_Piperazine_for_Synthesis_of_Drugs_Biological_and_Pharmaceutical_Targets_An_Overview_of_Buchwald_Hartwig_Amination_Reaction_of_Piperazine_in_Drug_Synthesis]
  • Billman, J. H., & Dorman, L. C. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [URL: https://www.researchgate.net/publication/237258079_A_General_and_Convenient_Synthesis_of_N-Aryl_Piperazines]
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [URL: https://www.ucl.ac.uk/chemistry/sites/chemistry/files/caddick-group-si-1.pdf]
  • Nasiri, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02359d]
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from Fisher Scientific. [URL: https://www.fishersci.co.
  • Katritzky, A. R., et al. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-1999-3667]
  • Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC349215/]
  • Aaopen Global. (n.d.). Trifluoroacetyl Piperazine 2 Exporter from Navi Mumbai. Retrieved from Aaopen Global. [URL: https://www.aaopenglobal.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from Technical Disclosure Commons. [URL: https://www.tdcommons.org/dpubs_series/5391/]
  • Lopez, S., et al. (2010). Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Sci-Hub. [URL: https://sci-hub.se/10.2174/157017910792246126]
  • ChemicalBook. (n.d.). 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/170570-58-8.html]

Sources

An In-depth Technical Guide to {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (CAS 193903-35-4): A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, a crucial building block for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical and physical properties, explore its synthesis and purification, discuss relevant analytical techniques for its characterization, and highlight its significant role as a synthetic intermediate in the creation of pharmacologically active molecules.

Chemical Identity and Physicochemical Properties

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, also known by its synonym 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline, is a substituted aniline derivative incorporating a trifluoroacetylated piperazine moiety.[1] The trifluoroacetyl group serves as a stable protecting group for the piperazine nitrogen, which can be selectively removed under specific conditions, making this compound a versatile intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

PropertyValueSource(s)
CAS Number 193903-35-4[1][2]
Molecular Formula C₁₂H₁₄F₃N₃O[1]
Molecular Weight 273.26 g/mol [1][2]
Appearance Typically an off-white to white solid[3]
Purity Commercially available up to 95%[1]
InChI Code 1S/C12H14F3N3O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8,16H2[1]
InChI Key HMCBSFYZDCKDOF-UHFFFAOYSA-N[1]
MDL Number MFCD07601131[1][2]

Synthesis and Reaction Mechanisms

The synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine typically involves a two-step process: the arylation of a protected piperazine followed by the introduction of the trifluoroacetyl group, or vice-versa. A common synthetic strategy involves the N-arylation of 1-(trifluoroacetyl)piperazine with a suitable para-substituted aniline precursor.

Alternatively, a more common industrial approach involves the reaction of 1-(4-aminophenyl)piperazine with a trifluoroacetylating agent. This method is often preferred due to the commercial availability of the starting materials.

Proposed Synthetic Workflow

A plausible and efficient laboratory-scale synthesis is outlined below. This protocol is based on well-established chemical transformations for N-acylation.

Step 1: Synthesis of 1-(4-nitrophenyl)piperazine This initial step can be achieved through a nucleophilic aromatic substitution reaction between 1-chloro-4-nitrobenzene and piperazine.

Step 2: Reduction of the Nitro Group The nitro group of 1-(4-nitrophenyl)piperazine is then reduced to an amine. A variety of reducing agents can be employed, such as tin(II) chloride, catalytic hydrogenation, or as described in some literature, aqueous titanium trichloride.[4]

Step 3: N-Trifluoroacetylation The final step is the selective acylation of the exocyclic piperazine nitrogen of 1-(4-aminophenyl)piperazine with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate in the presence of a base.

Synthesis_Workflow 1-(4-nitrophenyl)piperazine 1-(4-nitrophenyl)piperazine 1-(4-aminophenyl)piperazine 1-(4-aminophenyl)piperazine 1-(4-nitrophenyl)piperazine->1-(4-aminophenyl)piperazine Reduction (e.g., H₂, Pd/C) Final_Product {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine 1-(4-aminophenyl)piperazine->Final_Product Trifluoroacetylation (e.g., TFAA)

Caption: Proposed synthetic workflow for {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine.

Detailed Experimental Protocol (Proposed)

Materials:

  • 1-(4-aminophenyl)piperazine

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA) or another suitable organic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1-(4-aminophenyl)piperazine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine.

Analytical Characterization

To ensure the identity and purity of synthesized {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, a combination of analytical techniques should be employed.

Table 2: Recommended Analytical Methods

TechniqueExpected ObservationsPurpose
¹H NMR Characteristic signals for the aromatic protons of the phenyl ring and the methylene protons of the piperazine ring.Structural confirmation and identification of impurities.
¹³C NMR Resonances corresponding to the carbon atoms in the phenyl, piperazine, and trifluoroacetyl groups.Further structural elucidation.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group.Confirmation of trifluoroacetylation.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (273.26 g/mol ).Confirmation of molecular weight and identity.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.Purity assessment and quantification.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-F stretching.Functional group analysis.

Applications in Drug Discovery and Development

The primary utility of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The aniline functional group provides a reactive handle for a variety of chemical transformations, including:

  • Amide bond formation: The amine can be acylated with various carboxylic acids or their derivatives to introduce diverse side chains.

  • Sulfonamide formation: Reaction with sulfonyl chlorides yields sulfonamides.

  • Urea and thiourea formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

  • Buchwald-Hartwig amination: The aniline can participate in palladium-catalyzed cross-coupling reactions to form new C-N bonds.[3][5]

  • Diazotization and subsequent reactions: The primary amine can be converted to a diazonium salt, which can then be used in various Sandmeyer-type reactions.

The piperazine moiety is a common scaffold in many biologically active compounds due to its ability to improve physicochemical properties such as solubility and to interact with biological targets.[6][7][8] The trifluoroacetyl group can be removed under basic conditions to liberate the piperazine nitrogen, allowing for further functionalization at this position.

Applications Core_Intermediate {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Amide_Formation Amide Bond Formation Core_Intermediate->Amide_Formation Sulfonamide_Formation Sulfonamide Formation Core_Intermediate->Sulfonamide_Formation Buchwald_Hartwig Buchwald-Hartwig Amination Core_Intermediate->Buchwald_Hartwig Urea_Formation Urea/Thiourea Formation Core_Intermediate->Urea_Formation Active_Molecules Pharmacologically Active Molecules Amide_Formation->Active_Molecules Sulfonamide_Formation->Active_Molecules Buchwald_Hartwig->Active_Molecules Urea_Formation->Active_Molecules

Caption: Synthetic utility of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine in drug discovery.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[9][10]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

  • Storage: Store in a cool, dry, and well-ventilated place, away from light and moisture. The compound is noted to be hygroscopic and light-sensitive.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development. Its bifunctional nature, possessing a reactive aniline group and a protected piperazine moiety, allows for sequential and selective modifications, making it a key building block in the construction of novel drug candidates. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists and process development scientists aiming to leverage its synthetic potential.

References

  • Safety Data Sheet. (2018-01-18).
  • A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (n.d.).
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  • Safety Data Sheet - Cayman Chemical. (2025-11-19). Cayman Chemical.
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  • Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (n.d.). Patsnap Eureka. [Link]

  • Method for preparing trifluoro acetyl substituted ring amine and its derivative. (n.d.).
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  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC - NIH. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017). ResearchGate. [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (n.d.). PubMed Central. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). MDPI. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Multicomponent reactions - opportunities for the pharmaceutical industry. (2013). PubMed. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). [URL not directly available, refer to journal]
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). PMC - NIH. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI. [Link]

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  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

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A Comprehensive Guide to the Structural Elucidation of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine represents a scaffold of significant interest, integrating three key pharmacophoric motifs: a primary aromatic amine, a piperazine linker, and a trifluoroacetyl group. Each of these imparts unique physicochemical properties relevant to medicinal chemistry, from modulating solubility and metabolic stability to providing specific hydrogen bonding interactions.

This technical guide provides a comprehensive, field-proven strategy for the complete structural elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the integrated logic and causal reasoning that underpins a robust analytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating, multi-technique approach to molecular characterization.

The Analytical Imperative: A Multi-Pronged, Orthogonal Approach

G cluster_0 Initial Hypothesis cluster_1 Analytical Workflow cluster_2 Final Confirmation Proposed_Structure Proposed Structure C12H14F3N3O HRMS HRMS (Molecular Formula) Proposed_Structure->HRMS FTIR FT-IR (Functional Groups) HRMS->FTIR Final_Structure Unambiguously Confirmed Structure HRMS->Final_Structure NMR_1D 1D NMR ('H, ¹³C/DEPT) (Atom Counts & Environments) FTIR->NMR_1D FTIR->Final_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atomic Connectivity) NMR_1D->NMR_2D NMR_1D->Final_Structure NMR_2D->Final_Structure

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Establishing the Elemental Formula

Expertise & Causality: The first and most fundamental question is "What is the elemental composition?". HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for obtaining an accurate mass measurement of the molecular ion. This allows for the calculation of a unique molecular formula, drastically constraining the realm of possible structures. We select positive ion mode ([M+H]⁺) as the piperazine and aniline nitrogens are readily protonated.

Anticipated Data & Interpretation: The proposed structure has a molecular formula of C₁₂H₁₄F₃N₃O.

  • Monoisotopic Mass: 273.1143 g/mol

  • Expected [M+H]⁺ Ion: 274.1216 m/z

A measured mass within a narrow tolerance (typically < 5 ppm) of this theoretical value provides high confidence in the elemental formula. Further fragmentation analysis (MS/MS) can reveal key structural motifs. The amide bond is often a point of cleavage, potentially yielding fragments corresponding to the trifluoroacetylpiperazine cation and the aminophenyl radical cation, further corroborating the proposed connectivity.

ParameterSpecificationRationale
Instrument ESI-Time of Flight (ESI-TOF)Provides high mass accuracy required for formula determination.[1][2]
Ionization Mode Positive Electrospray (ESI+)The basic nitrogen atoms in the piperazine and aniline moieties are easily protonated.
Mass Range 100-500 m/zEncompasses the expected molecular ion and key fragments.
Calibration External or internal calibrantEnsures mass accuracy below 5 ppm.[1]
Experimental Protocol: HRMS Analysis
  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Dilute the stock solution to approximately 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode, ensuring the mass spectrometer is calibrated and operating at a resolution sufficient to achieve < 5 ppm mass accuracy.

  • Process the resulting spectrum to identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy provides a rapid and non-destructive confirmation of the key functional groups hypothesized to be present. It is an excellent orthogonal technique to MS and NMR. The presence or absence of characteristic absorption bands for the amine (N-H), amide (C=O), and trifluoromethyl (C-F) groups serves as a crucial validation checkpoint.

Anticipated Data & Interpretation: The spectrum should exhibit several characteristic peaks that, when taken together, create a unique fingerprint for the target molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
Primary Amine (Ar-NH₂) N-H Stretch3450-3300 (two bands)A characteristic doublet for the symmetric and asymmetric stretching of the primary amine.
Aromatic Ring C-H Stretch3100-3000Confirms the presence of the phenyl group.[3]
Aliphatic (Piperazine) C-H Stretch2980-2840Corresponds to the CH₂ groups of the piperazine ring.[4]
Amide (N-C=O) C=O Stretch~1670-1690 This is a strong, sharp, and highly diagnostic peak. Its position indicates a tertiary amide.
Aromatic Ring C=C Stretch1600-1450 (multiple bands)Further evidence for the aromatic system.
Trifluoromethyl (-CF₃) C-F Stretch1250-1050 (strong, broad) The presence of multiple strong bands in this region is a hallmark of the CF₃ group.[5][6]
Aromatic Substitution C-H Out-of-plane Bend~830A strong band in this region is indicative of 1,4-disubstitution (para) on the phenyl ring.
Experimental Protocol: FT-IR Analysis
  • Ensure the sample is dry and free of solvent.

  • If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • If using the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

  • Perform a background scan prior to the sample scan and ratio the sample spectrum against the background.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. While 1D spectra (¹H and ¹³C) provide information about the chemical environment and count of each type of atom, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond connectivities. For this molecule, we must confirm the 1,4-substitution on the phenyl ring and definitively link the aniline, piperazine, and trifluoroacetyl fragments in the correct sequence.

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It will solubilize the compound and, importantly, its slight residual water peak does not typically obscure key signals. Crucially, it allows for the observation of exchangeable protons like the -NH₂ group, which might be broadened or exchanged away in protic solvents like D₂O or CD₃OD.

¹H NMR Spectroscopy: The Proton Framework

This experiment maps out all the distinct proton environments. We anticipate four primary sets of signals.

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-2, H-6 ~6.8-7.0Doublet (d)2HProtons on the aromatic ring ortho to the piperazine nitrogen. Shielded by the electron-donating NH₂ group.
H-3, H-5 ~6.5-6.7Doublet (d)2HProtons on the aromatic ring ortho to the NH₂ group. Expected to be upfield from H-2/H-6.
-NH₂ ~5.0Broad Singlet (br s)2HExchangeable protons of the primary amine. Chemical shift is concentration and temperature dependent.
Piperazine (N-CO) ~3.6-3.8Triplet (t) or Multiplet (m)4HProtons on the piperazine ring adjacent to the electron-withdrawing trifluoroacetyl group, thus deshielded.
Piperazine (N-Ar) ~3.1-3.3Triplet (t) or Multiplet (m)4HProtons on the piperazine ring adjacent to the aromatic ring.
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

¹³C NMR identifies all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) are absent in the DEPT-135 spectrum.

AssignmentPredicted Shift (δ, ppm)DEPT-135Rationale & Comments
C=O ~155 (q)AbsentThe carbonyl carbon, deshielded and expected to appear as a quartet due to coupling with the three fluorine atoms (²JCF).
C-1, C-4 140-150AbsentAromatic quaternary carbons attached to nitrogen atoms.
CF₃ ~117 (q)AbsentThe trifluoromethyl carbon. Will appear as a strong quartet due to one-bond coupling to fluorine (¹JCF).
C-2, C-6 118-122Positive (CH)Aromatic carbons ortho to the piperazine.
C-3, C-5 114-116Positive (CH)Aromatic carbons ortho to the amine, shielded.
Piperazine (N-CO) 40-45Negative (CH₂)Piperazine carbons adjacent to the amide. May show conformational broadening.[7]
Piperazine (N-Ar) 48-52Negative (CH₂)Piperazine carbons adjacent to the aromatic ring.
2D NMR: Assembling the Pieces

Causality: 1D spectra provide the fragments, but 2D spectra provide the instructions for assembly. COSY confirms neighboring protons, HSQC links protons to their attached carbons, and HMBC provides the critical long-range links between fragments.[8][9][10]

  • COSY (COrrelation SpectroscopY): This experiment will show a clear correlation between the aromatic doublets at H-2/6 and H-3/5, confirming their adjacency on the phenyl ring. It will also show correlations between the two sets of piperazine protons, confirming the -CH₂-CH₂- linkage within the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a direct, one-bond correlation map. It will definitively assign each proton signal to its corresponding carbon signal from the ¹³C spectrum (e.g., the aromatic proton at ~6.9 ppm will correlate to the carbon at ~120 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to final confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

G cluster_mol cluster_labels mol H2 H2/6 C4 C4 H2->C4 H_pip_CO H(pip) CO C=O H_pip_CO->CO H_pip_Ar H(pip) C1 C1 H_pip_Ar->C1 H3 H3/5 H3->C1

Caption: Key HMBC correlations confirming fragment connectivity.

Key HMBC Correlations to Verify:

  • Phenyl to Piperazine Link: A correlation from the aromatic protons at H-2/6 to the piperazine carbon C-pip(N-Ar) and the quaternary aromatic carbon C-4.

  • Piperazine to Trifluoroacetyl Link: A correlation from the piperazine protons H-pip(N-CO) to the amide carbonyl carbon (C=O). This is the definitive proof of acylation on the piperazine nitrogen.

  • Intra-Ring Confirmation: Correlations from aromatic protons H-2/6 to C-4 and C-3/5, and from H-3/5 to C-1 and C-2/6, confirming the 1,4-substitution pattern.

Experimental Protocol: NMR Analysis
  • Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz.

  • Acquire a ¹³C{¹H} broadband-decoupled spectrum.

  • Acquire a DEPT-135 spectrum to differentiate carbon types.

  • Acquire 2D spectra (gCOSY, z-gradient HSQC, and z-gradient HMBC) using standard instrument parameters, optimizing the HMBC for a long-range coupling constant of ~8 Hz.[11]

Data Synthesis and Conclusion

TechniqueFindingConclusion
HRMS [M+H]⁺ ion observed at m/z matching C₁₂H₁₄F₃N₃O within 5 ppm.Confirms the elemental composition.
FT-IR Presence of N-H (doublet), C=O (~1680 cm⁻¹), and strong C-F bands.Confirms the presence of primary amine, tertiary amide, and trifluoromethyl functional groups.
¹H NMR Signals integrating to 2H, 2H, 2H, 4H, and 4H with expected multiplicities for a 1,4-disubstituted aniline and an N,N'-disubstituted piperazine.Establishes the proton framework and substitution pattern.
¹³C/DEPT Correct number of C, CH, and CH₂ signals. Observation of two quaternary carbons (C=O, CF₃) with characteristic fluorine coupling.Confirms the carbon skeleton and the presence of the trifluoroacetyl group.
2D NMR COSY, HSQC, and HMBC correlations are all consistent with the proposed structure, definitively linking the three core fragments.Provides unambiguous proof of atomic connectivity.

By integrating the high-accuracy mass from HRMS, the functional group fingerprint from FT-IR, and the detailed connectivity map from a full suite of NMR experiments, we can unambiguously confirm the structure of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine. This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides a self-validating data package suitable for any research or regulatory purpose.

References

  • Kubiak, R., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2022(2), M1373. Available at: [Link]

  • de Souza, G. E., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]

  • De Martino, L., et al. (2017). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 12(4), 308-320. Available at: [Link]

  • Kiran Kumar, H. G., et al. (2021). Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate and 4-phenylpiperazin-1-ium trifluoroacetate 0.12-hydrate. Acta Crystallographica Section E, 77(Pt 2), 195–202. Available at: [Link]

  • Anderson, W. R., & Vederas, J. C. (1968). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic, 10, 1062-1066. Available at: [Link]

  • Saeed, S., et al. (2021). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Acta Crystallographica Section E, 77(Pt 10), 1161–1168. Available at: [Link]

  • Singh, Dr. A. (2023). Analytical Techniques in Pharmaceutical Analysis. Journal of Advanced Scientific Research, 4(1), 1-10. Available at: [Link]

  • Chemistry Student Support (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Rani, S., et al. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(8), 22-25. Available at: [Link]

  • Reva, I., et al. (2024). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 29(9), 2085. Available at: [Link]

  • Dash, D., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. Available at: [Link]

  • LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Sieler, J., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 22-31. Available at: [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 20(2), 132-143. Available at: [Link]

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{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Phenylpiperazine Analogs: A Case Study Using {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Foreword

In modern drug discovery, the identification of novel chemical entities with promising therapeutic activity is merely the first step. A profound understanding of a compound's mechanism of action (MoA) is paramount for its progression from a mere "hit" to a viable clinical candidate. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a strategic framework for elucidating the MoA of novel compounds.

We will use {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine as a representative case study. This compound, while appearing in chemical libraries and patent literature, lacks a well-defined and publicly documented MoA. This ambiguity makes it an ideal candidate to illustrate the logical and experimental workflow required to unravel a compound's biological function from the ground up. As a Senior Application Scientist, this guide synthesizes established methodologies with practical insights, emphasizing the causality behind experimental choices to build a robust and validated mechanistic model.

Part 1: Initial Hypothesis Generation - From Structure to Function

The structure of a molecule provides the initial clues to its potential biological targets. The phenylpiperazine scaffold, present in our case study compound, is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).

Structural Deconstruction of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine:

  • Phenylpiperazine Core: This moiety is famously associated with a range of G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D) receptors. Many approved drugs, such as aripiprazole and trazodone, feature this core.

  • Aniline Moiety (-NH2 group): The primary amine on the phenyl ring is a potential hydrogen bond donor and can be a key interaction point with target proteins.

  • Trifluoroacetyl Group (-COCF3): This strong electron-withdrawing group significantly alters the electronic properties of the piperazine nitrogen it is attached to. It can reduce the basicity of the nitrogen, potentially impacting receptor binding affinity and selectivity compared to other N-arylpiperazines. It may also serve as a metabolic blocker or a specific interaction motif.

Based on this analysis, an initial set of hypotheses can be formulated.

Primary Hypotheses:

  • The compound is a ligand for aminergic GPCRs (e.g., 5-HT, Dopamine, Adrenergic receptors).

  • The compound may inhibit enzymes where a phenylpiperazine scaffold is a known binder.

  • The trifluoroacetyl group imparts selectivity for a specific subset of receptors or enzymes.

To refine these hypotheses, computational methods are an invaluable first step.

Workflow 1: In Silico Target Prediction

This workflow outlines the computational approach to enrich our list of potential targets before committing to resource-intensive wet lab experiments.

G cluster_input Inputs cluster_computational Computational Analysis cluster_output Output Input Novel Compound {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Similarity 2D/3D Similarity Search (e.g., ChEMBL, PubChem) Input->Similarity Input Structure Pharmacophore Pharmacophore Modeling Input->Pharmacophore Input Structure ReverseDocking Reverse Docking (e.g., PharmMapper, TarFisDock) Input->ReverseDocking Input Structure TargetList Ranked List of Potential Targets (GPCRs, Kinases, Enzymes etc.) Similarity->TargetList Pharmacophore->TargetList ReverseDocking->TargetList

Figure 1: In Silico workflow for generating initial target hypotheses.

Detailed Methodologies:

  • 2D/3D Similarity Searching:

    • Principle: This method operates on the principle that structurally similar molecules are likely to have similar biological activities.

    • Protocol:

      • Obtain the 2D structure (SMILES or SDF format) of the query compound.

      • Use platforms like ChEMBL or PubChem to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85).

      • Analyze the reported biological activities of the retrieved analogs to identify common targets.

    • Causality: By identifying the known targets of structurally related molecules, we can infer a high-probability starting list of targets for our query compound.

  • Pharmacophore Modeling:

    • Principle: A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

    • Protocol:

      • If a set of known active ligands for a suspected target class (e.g., 5-HT2A antagonists) is available, these can be used to generate a ligand-based pharmacophore model.

      • Alternatively, a structure-based pharmacophore can be derived from the crystal structure of a potential target protein.

      • The query compound is then fitted to these models to assess its potential for binding.

    • Causality: This method moves beyond simple structural similarity to consider the key electronic and steric features required for molecular recognition at a binding site.

  • Reverse Docking:

    • Principle: Instead of docking a library of compounds to a single target, reverse docking screens a single compound against a library of known protein binding sites.

    • Protocol:

      • Prepare a 3D conformer of the query molecule.

      • Submit the structure to a reverse docking server (e.g., PharmMapper, SuperPred).

      • The software will dock the molecule into the binding sites of hundreds or thousands of proteins from the Protein Data Bank (PDB).

      • Targets are ranked based on a scoring function that estimates the binding affinity.

    • Causality: This is a powerful, unbiased approach that can identify potential targets without prior assumptions, including unexpected "off-targets."

The output of this in silico phase is not a definitive answer, but a prioritized list of testable hypotheses. For our case study compound, this process would likely yield a list heavily populated with aminergic GPCRs and potentially some kinases or other enzymes.

Part 2: Experimental Validation of Direct Target Engagement

Once a list of high-probability targets is generated, the next critical step is to confirm direct physical binding. This phase is about moving from prediction to empirical evidence. Several biophysical techniques can be employed, each with its own strengths.

Workflow 2: Target Engagement Validation

G cluster_input Inputs cluster_assays Biophysical & Cellular Assays cluster_output Outputs TargetList Prioritized Target List (from In Silico Analysis) SPR Surface Plasmon Resonance (SPR) (In Vitro) TargetList->SPR ITC Isothermal Titration Calorimetry (ITC) (In Vitro) TargetList->ITC CETSA Cellular Thermal Shift Assay (CETSA) (In Cellulo) TargetList->CETSA Compound Test Compound Compound->SPR Compound->ITC Compound->CETSA Kinetics Binding Kinetics (ka, kd) Binding Affinity (KD) SPR->Kinetics Provides Thermo Thermodynamics (ΔH, ΔS) Stoichiometry (n) ITC->Thermo Provides Engagement Confirmation of Intracellular Target Engagement CETSA->Engagement Provides

Figure 2: Experimental workflow for validating direct target engagement.

Detailed Methodologies:

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

    • Protocol:

      • Immobilization: The purified target protein (ligand) is immobilized onto a gold-coated sensor chip.

      • Injection: A solution containing the test compound (analyte) is flowed over the chip surface.

      • Detection: If the compound binds to the protein, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected and plotted as a sensorgram (response vs. time).

      • Analysis: By analyzing the association and dissociation phases of the sensorgram at various compound concentrations, key kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) can be determined.

    • Causality: SPR provides high-quality kinetic data, allowing for the ranking of compounds not just by affinity (how tightly they bind) but also by their residence time on the target (how long they stay bound), which can be a critical determinant of in vivo efficacy.

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing the thermodynamics of an interaction.

    • Protocol:

      • Setup: The target protein is placed in the sample cell of the calorimeter, and the test compound is loaded into a titration syringe. Both must be in identical, well-matched buffers to avoid artifacts.

      • Titration: Small aliquots of the compound are injected into the protein solution.

      • Measurement: The instrument measures the minute temperature difference between the sample cell and a reference cell, quantifying the heat change upon binding.

      • Analysis: Plotting the heat change per injection against the molar ratio of the reactants yields a binding isotherm. Fitting this curve provides the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

    • Causality: ITC is a true in-solution technique that requires no modification or immobilization of the reactants. The thermodynamic signature it provides can offer deep insights into the binding mode and the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: CETSA assesses target engagement within the complex milieu of a living cell. The core concept is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.

    • Protocol:

      • Treatment: Intact cells are treated with the test compound or a vehicle control.

      • Heating: The cell suspensions are heated to a range of temperatures.

      • Lysis & Separation: The cells are lysed, and denatured, aggregated proteins are separated from the soluble fraction by centrifugation.

      • Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.

      • Analysis: A "melting curve" is generated. A shift of this curve to higher temperatures in the compound-treated samples confirms that the compound entered the cell and engaged the target protein.

    • Causality: This is the most physiologically relevant of the three techniques. A positive CETSA result is strong evidence that a compound not only binds its target but can also cross the cell membrane and find its target in the crowded intracellular environment.

Data Summary Table:

TechniquePrincipleKey OutputsEnvironmentThroughput
SPR Refractive index changeka, kd, KDIn Vitro (Purified)Medium to High
ITC Heat changeKD, n, ΔH, ΔSIn Vitro (In Solution)Low to Medium
CETSA Thermal stabilizationTarget Engagement (Yes/No), Apparent IC50In Cellulo / TissuesMedium

Part 3: Elucidating Functional Consequences and Downstream Signaling

Confirming direct binding is a crucial milestone, but it does not describe the functional outcome of that interaction. Does the compound act as an agonist, antagonist, or allosteric modulator? How does its binding to the target protein affect cellular signaling pathways? Answering these questions is the final piece of the MoA puzzle.

Assuming our case study compound, {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, was confirmed to bind to the 5-HT2A receptor, the next step would be to determine its functional effect on this GPCR's signaling cascade.

Workflow 3: Functional Characterization of a GPCR Target

G cluster_stimulus Stimulus cluster_receptor Receptor Level cluster_proximal Proximal Signaling Events cluster_downstream Downstream Signaling & Functional Output Compound Test Compound (e.g., {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine) GPCR GPCR Target (e.g., 5-HT2A) Compound->GPCR Binds to Gq Gq Protein Activation GPCR->Gq Activates bArrestin β-Arrestin Recruitment GPCR->bArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates ERK pERK / pAkt Activation bArrestin->ERK ArrestinAssay β-Arrestin Assay bArrestin->ArrestinAssay Measured by IP3 IP3 / DAG Production PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium CalciumAssay Calcium Flux Assay Calcium->CalciumAssay Measured by WesternBlot Western Blot ERK->WesternBlot Measured by

Spectroscopic Characterization of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[4-(trifluoroacetyl)-1-piperazinyl]aniline is a synthetic organic compound of interest in medicinal chemistry and drug development. Its molecular structure combines a substituted aniline, a piperazine linker, and a trifluoroacetyl group, functionalities that can impart specific physicochemical and pharmacological properties. A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this molecule, which are critical aspects in any research and development pipeline. This guide provides an in-depth analysis of the expected spectroscopic data for 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on established principles and comparative data from related chemical structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features that will influence the spectra are the aromatic aniline ring, the piperazine ring, and the electron-withdrawing trifluoroacetyl group.

cluster_workflow Spectroscopic Analysis Workflow Sample 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Figure 2. Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline. By combining the predictive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can effectively confirm the identity and purity of this compound. The provided interpretations and rationales, grounded in fundamental spectroscopic principles and data from related structures, serve as a valuable resource for scientists and professionals in the field of drug development and chemical research. The self-validating nature of using multiple spectroscopic techniques ensures a high degree of confidence in the structural elucidation.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Aniline, 4-fluoro-5-[4-(4-fluorophenyl)piperazin-1-yl]-2-nitro-. (n.d.). SpectraBase. Retrieved from [Link]

  • CAS NO. 193903-35-4 | 4-(4-Trifluoroacetyl-piperazin-1-yl)aniline. (n.d.). Arctom. Retrieved from [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2020). Molbank. Retrieved from [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. (2016). ResearchGate. Retrieved from [Link]

  • Aniline. (n.d.). NIST WebBook. Retrieved from [Link]

  • Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes Aegypti Kir1 (AeKir1) Channel. (2019). PubMed. Retrieved from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... (n.d.). ResearchGate. Retrieved from [Link]

Trifluoroacetyl Piperazine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Trifluoroacetyl Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and oral bioavailability, and to serve as a versatile linker for positioning pharmacophoric groups in three-dimensional space.[2] The introduction of a trifluoroacetyl group onto the piperazine nitrogen further enhances the therapeutic potential of this scaffold. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic and conformational properties of the piperazine ring, influencing its pKa, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the synthesis, characterization, and therapeutic applications of trifluoroacetyl piperazine derivatives, with a particular focus on their role as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and their potential in the treatment of neurodegenerative diseases.

Synthesis of Trifluoroacetyl Piperazine Derivatives: A Methodological Overview

The synthesis of trifluoroacetyl piperazine derivatives is typically achieved through the N-acylation of a piperazine precursor. The choice of the trifluoroacetylating agent and reaction conditions is critical to ensure high yield and purity.

Core Synthetic Strategy: N-Trifluoroacetylation

The most common method for introducing the trifluoroacetyl group is the reaction of a piperazine derivative with a suitable trifluoroacetylating agent.

Key Reagents and Considerations:

  • Trifluoroacetic Anhydride (TFAA): A powerful and readily available acylating agent. The reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the trifluoroacetic acid byproduct. The high reactivity of TFAA necessitates careful control of the reaction temperature to avoid side reactions.

  • N-(Trifluoroacetyl)succinimide: A milder and more selective alternative to TFAA.[4] This reagent is particularly useful when dealing with sensitive substrates. The reaction proceeds under neutral conditions, and the succinimide byproduct can be easily removed by filtration.[4]

Detailed Experimental Protocol for N-Trifluoroacetylation using Trifluoroacetic Anhydride:

  • Dissolution: Dissolve the starting piperazine derivative (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired N-trifluoroacetyl piperazine derivative.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Piperazine Piperazine Derivative ReactionVessel Reaction in Aprotic Solvent (e.g., DCM) Piperazine->ReactionVessel TFAA Trifluoroacetic Anhydride TFAA->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Quenching Purification Column Chromatography Workup->Purification Extraction & Drying Product N-Trifluoroacetyl Piperazine Derivative Purification->Product

Caption: General workflow for the synthesis of N-trifluoroacetyl piperazine derivatives.

Chemical Properties and Analytical Characterization

The incorporation of the trifluoroacetyl group imparts unique chemical and physical properties to the piperazine scaffold. A thorough analytical characterization is essential to confirm the identity, purity, and conformational features of these derivatives.

Impact of Trifluoroacetylation on Physicochemical Properties
  • Basicity: The strong electron-withdrawing nature of the trifluoroacetyl group significantly reduces the basicity of the acylated nitrogen atom. This can have profound effects on the pharmacokinetic properties of the molecule, such as its absorption and distribution.

  • Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.

  • Conformational Isomerism: The partial double bond character of the amide bond can lead to the existence of rotational isomers (rotamers).[5][6] Furthermore, the piperazine ring can adopt different chair conformations. These conformational dynamics can be studied using variable temperature NMR spectroscopy.[5][6]

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable tools for the structural elucidation of trifluoroacetyl piperazine derivatives.

    • 1H NMR: Provides information on the proton environment in the molecule. The chemical shifts of the piperazine protons are influenced by the presence of the trifluoroacetyl group.

    • 13C NMR: Confirms the carbon framework of the molecule. The carbonyl carbon of the trifluoroacetyl group typically appears in the range of 155-160 ppm.

    • 19F NMR: A powerful technique for confirming the presence of the trifluoromethyl group. A singlet peak around -70 to -75 ppm is characteristic of the CF3 group.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[7][8] Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for the analysis of these derivatives. The mass spectra of trifluoroacetylated piperazines often show a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of the piperazine ring and the loss of the trifluoroacetyl group.[7]

Therapeutic Applications of Trifluoroacetyl Piperazine Derivatives

The unique properties of the trifluoroacetyl piperazine scaffold have led to its exploration in various therapeutic areas, most notably as inhibitors of Fatty Acid Amide Hydrolase (FAAH) for the treatment of pain, inflammation, and neurological disorders.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide (AEA).[9] Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, which in turn modulates the cannabinoid receptors (CB1 and CB2), producing analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct CB1 agonists.[10]

Mechanism of Action: Covalent Inhibition

Piperazine urea derivatives have been identified as potent and selective irreversible inhibitors of FAAH.[9][11][12] These compounds act by covalently modifying the catalytic serine residue (Ser241) in the active site of FAAH.[4][9] The urea carbonyl group is attacked by the hydroxyl group of Ser241, leading to the formation of a stable carbamoyl-enzyme adduct and the release of the piperazine moiety.[9] Given the isosteric relationship between a urea and a trifluoroacetamide, it is highly probable that trifluoroacetyl piperazine derivatives act through a similar covalent mechanism.

G cluster_enzyme FAAH Active Site Ser241 Ser241-OH Intermediate Tetrahedral Intermediate Ser241->Intermediate CatalyticTriad Ser217, Lys142 CatalyticTriad->Ser241 Activation Inhibitor Trifluoroacetyl Piperazine Derivative Inhibitor->Intermediate Nucleophilic Attack InactivatedEnzyme Carbamoylated FAAH (Inactive) Intermediate->InactivatedEnzyme Collapse of Intermediate Product Piperazine Moiety Intermediate->Product Release

Caption: Proposed mechanism of covalent inhibition of FAAH by a trifluoroacetyl piperazine derivative.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for trifluoroacetyl piperazine derivatives as FAAH inhibitors is emerging, extensive research on the closely related piperazine ureas provides valuable insights.[4][11]

R Group on Piperazine NitrogenAromatic Substituent on UreaFAAH Inhibitory Potency (IC50)Reference(s)
BenzylPhenylPotent[12]
Substituted BenzylPhenylPotency varies with substituent[12]
BenzothiophenePyridinylHighly Potent[1]

Table 1: Structure-Activity Relationship of Piperazine Urea FAAH Inhibitors. The data from these related urea compounds strongly suggest that the nature of the substituents on both the second piperazine nitrogen and the aromatic ring of the trifluoroacetylating agent will significantly impact the FAAH inhibitory potency of trifluoroacetyl piperazine derivatives.

Potential in Neurodegenerative Diseases

The modulation of the endocannabinoid system through FAAH inhibition has shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[3][13][14]

  • Alzheimer's Disease: Piperazine derivatives have been investigated for their neuroprotective effects in AD models.[13][15] Some have been shown to inhibit the aggregation of amyloid-β and tau proteins, key pathological hallmarks of AD.[16] The potential of trifluoroacetyl piperazine derivatives to cross the blood-brain barrier and modulate neuroinflammation via FAAH inhibition makes them attractive candidates for further investigation in AD therapeutics.

  • Parkinson's Disease: Arylpiperazine derivatives are being explored for the treatment of PD, particularly for addressing cognitive impairment.[2][17] Trifluoperazine, a phenothiazine with a piperazine moiety, has been shown to rescue dopaminergic cells from α-synuclein-induced toxicity, a key pathological process in PD, by activating autophagy.[14] This highlights the potential of the piperazine scaffold in developing novel therapies for Parkinson's disease.

Conclusion and Future Directions

Trifluoroacetyl piperazine derivatives represent a promising class of compounds with significant therapeutic potential, particularly as selective and potent inhibitors of FAAH. The strategic incorporation of the trifluoroacetyl group onto the versatile piperazine scaffold offers a powerful approach to fine-tune the physicochemical and pharmacological properties of drug candidates. The insights gained from the extensive research on related piperazine ureas provide a solid foundation for the rational design of novel trifluoroacetyl piperazine-based FAAH inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of libraries of trifluoroacetyl piperazine derivatives to establish comprehensive structure-activity relationships for FAAH inhibition. Furthermore, exploring the therapeutic efficacy of these compounds in preclinical models of neurodegenerative diseases, pain, and inflammation will be crucial in translating their potential into novel clinical therapies. The continued development of this unique chemical scaffold holds great promise for addressing unmet medical needs in a range of debilitating diseases.

References

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  • Alexander, J. P., & Cravatt, B. F. (2006). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Molecular bioSystems, 2(11), 549-557. [Link]

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 17(22), 6066-6071.
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  • DeRuiter, J., & Noggle, F. T. (1990). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Journal of analytical toxicology, 14(6), 369-373.
  • Gomtsyan, A. (2012). Arylpiperazines in CNS drug discovery. Current topics in medicinal chemistry, 12(10), 1047-1065.
  • Lecanu, L., Greeson, J., & Papadopoulos, V. (2006). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Journal of Alzheimer's Disease, 10(2-3), 239-253. [Link]

  • Otrębska-Machaj, E., Grychowska, K., Satała, G., & Starowicz, K. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 45(5), 1476-1492. [Link]

  • Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., ... & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 54(17), 6076-6088. [Link]

  • Keith, J. M., & Cravatt, B. F. (2007). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. Journal of medicinal chemistry, 50(22), 5339-5348. [Link]

  • Malamas, M. S., & Makriyannis, A. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & medicinal chemistry, 27(24), 115096. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Behnke, M., D. L. Brown, J., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420. [Link]

  • Klucken, J., Poehler, A. M., Ebrahimi-Fakhari, D., Schneider, J., Nuber, S., & McLean, P. J. (2012). Trifluoperazine rescues human dopaminergic cells from wild-type α-synuclein-induced toxicity. Journal of Biological Chemistry, 287(20), 16538-16550. [Link]

  • da Silva, A. B., de Oliveira, R. B., & da Silva, C. H. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS omega, 7(1), 104-113. [Link]

  • Armstrong, C., Luo, D., Gretzinger, A., Pande, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 13(2), 223-237. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists for the Treatment of Parkinson's Disease. Journal of medicinal chemistry, 65(7), 5735-5753. [Link]

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  • Granchi, C., Rizzolio, F., Bordoni, V., Caligiuri, I., & Minutolo, F. (2019). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European journal of medicinal chemistry, 179, 559-573.
  • Chen, Y., Wang, Q., Zhu, H., Zhang, Y., & Li, Y. (2020). A NIR fluorescent probe for fatty acid amide hydrolase bioimaging and its application in development of inhibitors. Journal of Materials Chemistry B, 8(19), 4255-4261. [Link]

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A Technical Guide to the Biological Activity of Arylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth technical exploration of the biological activities of arylpiperazine compounds, intended for researchers, scientists, and drug development professionals. We will dissect their core pharmacology, focusing on interactions with aminergic G protein-coupled receptors (GPCRs), elucidate the critical structure-activity relationships (SAR) that govern their function, and provide detailed, field-proven experimental protocols for their biological evaluation. The narrative emphasizes the causal links between chemical structure, molecular mechanism, and therapeutic application, spanning their established roles in treating central nervous system (CNS) disorders to their emerging potential in oncology and beyond.[3][4][5]

Introduction to the Arylpiperazine Scaffold

The arylpiperazine moiety consists of a piperazine ring linked to an aryl group via one of its nitrogen atoms. This deceptively simple structure offers a unique combination of features: a basic nitrogen atom capable of forming key ionic interactions, a rigid aromatic system for π-stacking and hydrophobic interactions, and a flexible six-membered ring that can adopt various conformations.[3] Most biologically active arylpiperazines feature a flexible aliphatic chain connected to the second nitrogen, which in turn is linked to a terminal pharmacophore group, creating a modular design that allows for extensive chemical modification.[3] This structural adaptability is the primary reason for their success, enabling the development of compounds with finely tuned affinities and functional activities for diverse molecular targets.

Core Pharmacology: Interaction with Aminergic GPCRs

Arylpiperazines are most renowned for their activity as ligands for aminergic GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors, which are central to neurotransmission and are implicated in numerous neurological and psychiatric disorders.[1][2][6]

Serotonin (5-HT) Receptor Modulation

The serotonergic system is a major target for arylpiperazine compounds. Their activity is highly dependent on the specific 5-HT receptor subtype:

  • 5-HT1A Receptors: Many arylpiperazines, such as the anxiolytic drug buspirone, act as partial agonists at the 5-HT1A receptor.[6][7] This interaction is crucial for their antidepressant and anxiolytic effects.

  • 5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics, including aripiprazole.[6][8] This action is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects.

Dopamine (D) Receptor Modulation

Interaction with dopamine receptors, especially the D2 subtype, is fundamental to the antipsychotic action of many arylpiperazines.[9][10] A key innovation in this class is the concept of partial agonism. Aripiprazole, for instance, is a D2 partial agonist.[1][8] This allows it to act as a "dopamine stabilizer": in brain regions with excessive dopamine (hyperdopaminergic states, associated with positive symptoms of schizophrenia), it acts as an antagonist, while in regions with low dopamine (hypodopaminergic states, associated with negative symptoms), it provides a low level of receptor stimulation.[1]

The Concept of Functional Selectivity

Modern pharmacology recognizes that GPCR signaling is not a simple on/off switch. A ligand can stabilize distinct receptor conformations, preferentially activating certain downstream signaling pathways over others—a phenomenon known as functional selectivity or biased agonism .[1][11] Arylpiperazines are excellent examples of biased ligands. The same compound can act as a partial agonist for one pathway (e.g., G-protein signaling) while being an antagonist for another (e.g., β-arrestin recruitment). This mechanistic nuance is a frontier in drug design, offering the potential to develop therapies with enhanced efficacy and fewer side effects.[1]

G_protein_signaling cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein D2R Dopamine D2 Receptor G_alpha Gαi D2R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ Ligand Arylpiperazine (Partial Agonist) Ligand->D2R Binding ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to workflow cluster_prep Assay Preparation cluster_incubation Incubation Step cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Receptor-Containing Membranes Plate 96-Well Plate Setup (Total, NSB, Test) Membranes->Plate Radioligand Radioligand ([3H]L*) Radioligand->Plate TestCmpd Test Compound (Arylpiperazine) TestCmpd->Plate Harvest Rapid Vacuum Filtration Plate->Harvest Incubate to Equilibrium Count Scintillation Counting (CPM) Harvest->Count Calc Calculate Specific Binding Count->Calc Curve Generate Dose- Response Curve Calc->Curve Ki Determine IC50 & Ki Curve->Ki

Workflow for a Radioligand Binding Assay.
In Vitro Functional Activity Assessment: cAMP Assay

Causality and Principle: This assay determines a compound's functional effect on a receptor by measuring the concentration of the intracellular second messenger, cyclic AMP (cAMP). GPCRs that couple to the Gs protein stimulate adenylyl cyclase, increasing cAMP levels. Those that couple to the Gi protein inhibit adenylyl cyclase, decreasing cAMP. [12][13]* An agonist will mimic the endogenous ligand, causing an increase (Gs) or decrease (Gi) in cAMP.

  • An antagonist will have no effect on its own but will block the effect of an agonist.

  • A partial agonist will produce a submaximal response compared to the full agonist.

For Gi-coupled receptors like D2 or 5-HT1A, the assay is typically run in the presence of an adenylyl cyclase stimulator like forskolin. This raises basal cAMP levels, allowing for the measurement of inhibition (a decrease from the forskolin-stimulated level). [14]

  • Cell Preparation:

    • Steps:

      • Seed cells expressing the target Gi-coupled receptor into a 384-well assay plate and culture overnight.

      • On the day of the assay, remove the culture medium and replace it with a stimulation buffer.

  • Compound Treatment and Stimulation:

    • Rationale: To measure the compound's ability to inhibit stimulated cAMP production.

    • Steps:

      • Agonist Mode: Add the test arylpiperazine compound at various concentrations to the wells.

      • Antagonist Mode: Add the test compound first, incubate briefly, and then add a known agonist at a concentration that gives ~80% of its maximal effect (EC80). [12] 3. Add a stimulator like forskolin to all wells (except negative controls) to activate adenylyl cyclase.

      • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

  • Cell Lysis and Detection:

    • Rationale: To release intracellular cAMP and perform the competitive immunoassay. Modern kits like HTRF (Homogeneous Time-Resolved Fluorescence) are common. [12] * Steps:

      • Add the lysis buffer containing the HTRF detection reagents. This typically includes a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). 2. The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.

      • When the donor and acceptor are in close proximity (low cellular cAMP), a FRET signal is generated. High levels of cellular cAMP disrupt this proximity, leading to a decreased FRET signal.

      • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Data Acquisition and Analysis:

    • Steps:

      • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

      • Calculate the HTRF ratio (Acceptor/Donor).

      • Convert the HTRF ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.

      • Plot the cAMP concentration against the log concentration of the test compound and fit to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).

Therapeutic Applications & Future Directions

The diverse pharmacology of arylpiperazines has led to their successful application in multiple therapeutic areas.

Central Nervous System (CNS) Disorders

This is the most established area for arylpiperazine drugs.

  • Atypical Antipsychotics: Aripiprazole (Abilify), brexpiprazole (Rexulti), and cariprazine (Vraylar) are prominent examples used to treat schizophrenia and bipolar disorder. [8][15]* Antidepressants and Anxiolytics: Trazodone and nefazodone are used for depression, while buspirone is a non-benzodiazepine anxiolytic. Many atypical antipsychotics are also used as adjunctive treatments for major depressive disorder. [7][16][17]

Oncology

Arylpiperazines are an emerging class of anti-cancer agents. [3]They have been shown to induce cytotoxic effects in various cancer cell lines, including prostate and breast cancer, by interacting with a range of molecular targets implicated in cancer pathogenesis. [3][18][19][20][21]For example, some derivatives have been evaluated as androgen receptor (AR) antagonists for the treatment of prostate cancer. [18][22]

Other Therapeutic Areas

The scaffold's versatility extends to other conditions:

  • Neuropathic Pain: Certain derivatives have shown potent analgesic activities in preclinical models. [23]* Cardiovascular Disease: Some early arylpiperazines were developed for their antihypertensive and antiarrhythmic properties, often related to their interaction with α-adrenoceptors. [24]* Neuroinflammatory Disorders: Ligands with combined dopaminergic and serotonergic activity have shown neuroprotective effects in models of multiple sclerosis, suggesting a role in treating neuroinflammation. [25]

Future Outlook

The future of arylpiperazine research is focused on refining selectivity and function. The design of multi-target-directed ligands (MTDLs) aims to address complex diseases by modulating several key targets simultaneously. Furthermore, a deeper understanding of functional selectivity will enable the design of biased agonists that activate only the desired therapeutic pathways, promising a new generation of safer and more effective medicines.

Conclusion

The arylpiperazine scaffold represents a remarkable success story in medicinal chemistry. Its modular nature has allowed for the systematic exploration of chemical space, yielding drugs that modulate key GPCRs with unprecedented specificity and functional diversity. From revolutionizing the treatment of schizophrenia with partial dopamine agonists to showing promise in the fight against cancer, these compounds are a testament to the power of rational drug design. As our understanding of molecular pharmacology deepens, the arylpiperazine core will undoubtedly continue to serve as a foundational template for the discovery of novel therapeutics to address the most challenging human diseases.

References

  • J. Med. Chem. (2009). Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity. [Link]

  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • PubMed Central. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. [Link]

  • PubMed Central. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. [Link]

  • PubMed. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. [Link]

  • PubMed. (2004). Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. [Link]

  • ACS Publications. (1998). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2.1 Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and r1 Receptors. A Comparison of CoMFA Models2. [Link]

  • ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. [Link]

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  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • MDPI. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • MDPI. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

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  • Hilaris Publisher. (2016). Review Exploring Biological Potentials of Piperazines. [Link]

  • PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]

  • PubMed Central. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • PubMed Central. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. [Link]

  • PubMed. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. [Link]

  • Eurofins Discovery. (2023). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • ACS Publications. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. [Link]

  • PubMed. (2014). Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. [Link]

  • PubMed Central. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. [Link]

  • Wikipedia. Aripiprazole. [Link]

  • ResearchGate. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • PubMed. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • ResearchGate. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. [Link]

  • PubMed. (2009). Augmentation of Antidepressants With Atypical Antipsychotics: A Review of the Current Literature. [Link]

  • PubMed. (2015). Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • ResearchGate. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

  • MilliporeSigma. Receptor Binding Assays. [Link]

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The Phenylpiperazine Scaffold: A Keystone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Phenylpiperazine Core

The N-phenylpiperazine moiety stands as a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry, forming the structural heart of a multitude of clinically significant drugs.[1] Its inherent physicochemical properties have cemented its role as a cornerstone in the development of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] The piperazine ring, with its two nitrogen atoms, offers a unique combination of a large polar surface area and opportunities for hydrogen bonding. This often translates to improved aqueous solubility, oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] The adaptability of this scaffold allows for strategic modifications to fine-tune pharmacological activity, making it an indispensable tool for drug discovery.[4][5] This guide provides a comprehensive exploration of the discovery, rational design, synthesis, and characterization of novel phenylpiperazine derivatives, offering field-proven insights for professionals in drug development.

Rational Design and Lead Identification: Navigating Chemical Space

The journey to novel phenylpiperazine derivatives begins with a clear understanding of the target and the desired pharmacological effect. Structure-activity relationship (SAR) studies are paramount in guiding the design of new chemical entities with enhanced potency and selectivity.[2]

Bioisosteric Replacement Strategies: A key strategy in optimizing lead compounds is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve the therapeutic profile.[6][7][8] In the context of the phenylpiperazine scaffold, bioisosteric replacement of the phenyl ring with various heteroaromatic systems can modulate metabolic stability, receptor affinity, and selectivity. For instance, introducing nitrogen atoms into the aromatic ring can increase polarity, reduce metabolic breakdown by cytochrome P450 enzymes, and improve water solubility.[9]

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Computational tools like Comparative Molecular Field Analysis (CoMFA) are invaluable for understanding the steric and electrostatic factors that govern ligand-receptor interactions.[10][11] By building 3D models, researchers can gain insights into the structural requirements for optimal binding and selectivity. For example, CoMFA studies on hydantoin-phenylpiperazine derivatives have elucidated the specific steric and electrostatic fields around the 5-HT1A and α1 receptors, guiding the design of more selective ligands.[10][11] These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The following diagram illustrates a conceptual workflow for the rational design of novel phenylpiperazine derivatives.

G cluster_0 Lead Identification & Optimization A Initial Hit Compound (Phenylpiperazine Core) C SAR Studies (Structure-Activity Relationship) A->C B Target Identification & Validation B->C D Bioisosteric Replacement Strategies C->D E 3D-QSAR Modeling (e.g., CoMFA) C->E F Design of Novel Derivatives D->F E->F G cluster_0 Multi-step Synthesis of Phenylpiperazine Derivatives Start Substituted Aniline Step1 Sulfonylation (e.g., Chlorosulfonic Acid) Start->Step1 Step 1 Step2 Reduction (e.g., Red Phosphorus, Iodine) Step1->Step2 Step 2 Step3 Alkylation (Alkyl Halide) Step2->Step3 Step 3 Step4 Cyclization with bis(2-chloroethyl)amine HCl Step3->Step4 Step 4 Step5 N-Substitution (Various Reagents) Step4->Step5 Step 5 End Novel Phenylpiperazine Derivative Step5->End

Caption: General Synthetic Pathway for Phenylpiperazine Derivatives. [12]

Detailed Experimental Protocol: Synthesis of a 4-Substituted 1-Phenylpiperazine Derivative

This protocol is a representative example based on methodologies reported in the literature. [12] Step 1: Sulfonylation of 2-substituted 4-methylaniline

  • To a stirred solution of 2-substituted 4-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonylated product.

Step 2: Reduction

  • To a solution of the sulfonylated intermediate (1.0 eq) in a suitable solvent (e.g., acetic acid), add red phosphorus (2.0 eq) and iodine (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture and neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product, wash, dry, and concentrate as described in Step 1.

Step 3: Alkylation

  • To a solution of the reduced intermediate (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide), add a suitable base (e.g., potassium carbonate, 1.5 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Perform an aqueous workup, extract the product, and purify by column chromatography.

Step 4: Cyclization

  • A mixture of the alkylated aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq) is heated at a high temperature (e.g., 150-180 °C) for several hours. [12]2. After cooling, the residue is dissolved in a suitable solvent and washed with an aqueous base.

  • The organic layer is then dried and concentrated, and the resulting phenylpiperazine core is purified by column chromatography.

Step 5: N-Substitution

  • To a solution of the phenylpiperazine core (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an appropriate solvent, add the desired electrophile (e.g., an acyl chloride, sulfonyl chloride, or alkyl halide, 1.1 eq).

  • Stir the reaction at room temperature until completion.

  • Perform a standard aqueous workup, followed by extraction, drying, and concentration.

  • Purify the final product by column chromatography or recrystallization.

Characterization and Analysis: Ensuring Purity and Structure

The structural elucidation and purity assessment of newly synthesized phenylpiperazine derivatives are critical. A combination of spectroscopic and chromatographic techniques is employed.

Analytical Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H and ¹³C)Chemical shifts, coupling constants, and integration values confirming the proton and carbon framework.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patternsMolecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for C-N, C=O, S=O, etc.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak indicating high purity.

Pharmacological Evaluation: From In Vitro to In Vivo

Once synthesized and characterized, novel phenylpiperazine derivatives undergo a battery of pharmacological assays to determine their biological activity and therapeutic potential.

In Vitro Assays:

  • Receptor Binding Assays: To determine the affinity of the compounds for their target receptors (e.g., serotonin, dopamine, adrenergic receptors). [10][11][13]* Enzyme Inhibition Assays: To assess the inhibitory potential against specific enzymes (e.g., kinases, topoisomerase II). [14][15]* Cell Viability/Cytotoxicity Assays: To evaluate the effect of the compounds on cancer cell lines (e.g., MCF7, LNCaP) and healthy cell lines (e.g., MCF10A). [2][15][16]* Intestinal Permeation Studies: Using models like Caco-2 cell monolayers to assess oral bioavailability. [17][18] In Vivo Models:

  • Anticonvulsant Screening: Using models like pentylenetetrazole (PTZ) and strychnine-induced seizures in mice to identify compounds with anti-epileptic potential. [19]* Acaricidal Activity Evaluation: Using methods like the leaf-disk and foliar spray methods to test efficacy against mites. [12]* Tumor Xenograft Models: To evaluate the anti-cancer efficacy of lead compounds in animal models.

The following diagram depicts a typical workflow for the pharmacological evaluation of newly synthesized compounds.

G cluster_0 Pharmacological Evaluation Workflow A Newly Synthesized Phenylpiperazine Derivative B In Vitro Screening (Binding, Enzyme, Cell-based Assays) A->B C Lead Compound Selection (Based on Potency, Selectivity, and Safety) B->C D In Vivo Efficacy Studies (Animal Models) C->D E ADME/Tox Profiling D->E F Preclinical Candidate Nomination E->F

Caption: Workflow for Pharmacological Evaluation.

Future Perspectives and Conclusion

The phenylpiperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. [1][5]Recent advancements in synthetic methodologies, including C-H functionalization, are expanding the accessible chemical space around this privileged core. [20]The integration of computational drug design with high-throughput screening and innovative synthetic strategies will undoubtedly accelerate the development of the next generation of phenylpiperazine-based drugs. The ongoing exploration of this scaffold's potential in diverse therapeutic areas, from neurodegenerative diseases to oncology, underscores its enduring importance in medicinal chemistry. [2][21]

References

  • The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem.
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed.
  • The 1-Phenyl-4-(4-pyridinyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents - PubMed.
  • Structure‐activity relationship of antipsychotic piperazine derivatives.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
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  • Derivatives of Piperazine. XXIV.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF - ResearchG
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Phenylpiperazine derivatives: A patent review (2006 - Present)
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Aromatic Bioisosteres - Cambridge MedChem Consulting.
  • What is the role of bioisosterism in drug design?
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
  • Bioisosterism: A Rational Approach in Drug Design - La Sapienza.

Sources

A Senior Application Scientist's Guide to Sourcing and Quality Control of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis for researchers and drug development professionals on the procurement and analytical validation of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (CAS No. 193903-35-4). Also known as 4-(4-(Trifluoroacetyl)piperazin-1-yl)aniline, this compound is a critical building block in the synthesis of several notable pharmaceutical agents. This document outlines a strategic approach to supplier selection, presents a comprehensive framework for in-house quality control (QC) validation, and discusses its pivotal role in medicinal chemistry, thereby empowering research teams to ensure the integrity and reproducibility of their scientific outcomes.

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern drug discovery, the success of a synthetic campaign is fundamentally reliant on the quality of its starting materials. {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine has emerged as a key intermediate of significant strategic value. Its unique structure, featuring a trifluoroacetyl-protected piperazine moiety linked to an aniline, makes it an ideal precursor for constructing complex molecular architectures.

The piperazine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The trifluoroacetyl group serves as a robust protecting group for the piperazine nitrogen, which can be selectively removed under specific conditions, allowing for subsequent functionalization. This combination of features has made CAS 193903-35-4 an indispensable component in the synthesis of high-value therapeutics, including kinase inhibitors and central nervous system agents. Sourcing this intermediate with verifiable purity and consistency is, therefore, not merely a procurement task but a critical first step in the drug development pipeline.

Sourcing and Supplier Vetting: A Framework for Quality Procurement

Identifying a reliable supplier for a specialized chemical intermediate requires due diligence beyond a simple catalog search. The consistency of supply and purity of the material can directly impact reaction yields, impurity profiles, and ultimately, the viability of a research program.

Identifying Potential Suppliers

A survey of the chemical marketplace indicates that {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is available from a range of specialty chemical suppliers. These vendors typically cater to the research and development sector, offering quantities from grams to kilograms.

SupplierProduct NameCAS NumberTypical PurityAvailability
BLDpharm 4-(4-Trifluoroacetyl-piperazin-1-yl)aniline193903-35-4≥95%In Stock (Varies)
AA Blocks (via Sigma-Aldrich) (4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl)amine193903-35-495%Stock Dependent
abcr GmbH 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone193903-35-4≥95%Inquire
King-Pharm 1-[4-(4-AMinophenyl)-1-piperazinyl]-2,2,2-trifluoro-ethanone193903-35-4InquireIn Stock

This table is representative and not exhaustive. Researchers should always verify current stock and specifications directly with the supplier.

The Causality of Supplier Vetting: Beyond the Label

Choosing a supplier should not be based on price and availability alone. As a senior scientist, the primary concern is mitigating risk to the project timeline and budget. A low-purity batch can introduce unknown variables, leading to failed reactions, complex purification challenges, and ambiguous biological data.

Key Vetting Questions:

  • Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on a generic technical data sheet. A CoA provides the analytical results for the specific batch you will receive. It is the single most important document for initial quality assessment.[1]

  • Analytical Methods: Does the CoA specify the methods used for purity determination (e.g., HPLC, qNMR)? A purity claim without a specified method is scientifically incomplete.

  • Traceability and Documentation: Can the supplier provide information on their quality management system (e.g., ISO 9001 certification)? This indicates a commitment to consistent production and record-keeping.

  • Consistency Between Lots: For long-term projects, inquire about the historical consistency of their product. High variability between batches can necessitate re-optimization of synthetic steps.

In-House Quality Control: The Self-Validating Protocol

Upon receipt of the chemical, independent verification of its identity and purity is paramount. Trust, in science, is built on verification. An in-house QC protocol acts as a self-validating system, ensuring that the material entering your workflow meets the stringent requirements of your research.

QC_Workflow cluster_0 Receiving & Documentation cluster_1 Analytical Testing cluster_2 Decision & Release Receiving Material Receipt CoA_Review CoA Review & Quarantine Receiving->CoA_Review Log Lot Number Sampling Representative Sampling CoA_Review->Sampling NMR_ID Identity Confirmation (¹H & ¹⁹F NMR) Sampling->NMR_ID HPLC_Purity Purity & Impurity Profile (RP-HPLC-UV/MS) Sampling->HPLC_Purity Data_Analysis Data Analysis vs. Specs NMR_ID->Data_Analysis HPLC_Purity->Data_Analysis Decision Accept / Reject Decision Data_Analysis->Decision Release Release to R&D Inventory Decision->Release Pass Reject Contact Supplier / Reject Decision->Reject Fail

Protocol 1: Identity Confirmation by ¹H and ¹⁹F NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. ¹H NMR verifies the proton framework, while ¹⁹F NMR is essential for confirming the presence and environment of the trifluoroacetyl group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if the spectrometer is not calibrated to the solvent residual peak.[2]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • ¹H NMR Data Analysis & Interpretation: The spectrum should be consistent with the structure of 4-(4-(Trifluoroacetyl)piperazin-1-yl)aniline.

    • Aromatic Region (~6.5-7.0 ppm): Expect two sets of doublets in a classic AA'BB' pattern, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amine group (-NH₂) will be upfield (lower ppm) compared to the protons ortho to the electron-withdrawing piperazine group.

    • Piperazine Region (~3.0-3.8 ppm): The protons on the piperazine ring will appear as two distinct multiplets. Due to the amide bond of the trifluoroacetyl group, rotation can be restricted, leading to broadened or complex signals for the protons adjacent to this group.[3] The protons on the carbons attached to the aniline nitrogen will be at a different chemical shift from those attached to the trifluoroacetylated nitrogen.

    • Amine Protons (~5.0-5.5 ppm, in DMSO-d₆): A broad singlet corresponding to the two -NH₂ protons. The chemical shift of this peak is concentration-dependent and will exchange with D₂O.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • ¹⁹F NMR Data Analysis: Expect a sharp singlet corresponding to the -CF₃ group. Its chemical shift should be consistent with a trifluoroacetyl moiety.

Protocol 2: Purity Assessment by RP-HPLC-UV/MS

Rationale: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of a non-volatile small molecule. Coupling it with a UV detector allows for quantification, while a mass spectrometer (MS) provides confirmation of the parent mass and identification of potential impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL. Dilute this stock to ~0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a linear gradient, for example, 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the aniline chromophore absorbs, typically around 240-254 nm.

    • MS Detector: Electrospray Ionization (ESI) in positive mode. Look for the [M+H]⁺ ion (expected m/z ≈ 274.12).

  • Data Analysis:

    • Purity: Calculate the area percent of the main peak from the UV chromatogram. This should be ≥95% to meet typical specifications.

    • Identity Confirmation: Confirm the mass of the main peak corresponds to the [M+H]⁺ of the target compound.

    • Impurity Profiling: Tentatively identify any impurity peaks by their mass-to-charge ratio. This information is invaluable for troubleshooting subsequent synthetic steps.

Applications in Drug Development: A Tale of Two Therapeutics

The utility of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is best illustrated by its role as a registered starting material or key intermediate in the synthesis of innovative drugs.

Entrectinib (Rozlytrek®): An Anti-Cancer Agent

Entrectinib is a potent tyrosine kinase inhibitor used to treat NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[4][5] The synthesis of Entrectinib involves the coupling of a complex benzoic acid derivative with an indazole amine. The aniline functionality of CAS 193903-35-4 is a precursor to this required benzoic acid moiety. Synthetic routes described in the literature involve transforming the aniline group into a carboxylic acid, which is then activated (e.g., to an acyl chloride) and coupled with the indazole core to form the final drug substance.[6]

Entrectinib_Synthesis

Vortioxetine (Trintellix®): An Antidepressant

Vortioxetine is a multimodal antidepressant used for the treatment of major depressive disorder. Several patented synthetic routes for Vortioxetine utilize a 2-(piperazin-1-yl)aniline intermediate.[7][8] While not a direct one-to-one use of CAS 193903-35-4, the broader class of substituted (piperazin-1-yl)anilines are the foundational building blocks for this drug. The aniline nitrogen is diazotized and converted into a thiol, which then undergoes nucleophilic aromatic substitution with 2,4-dimethyl-1-iodobenzene to form the core of Vortioxetine. The trifluoroacetyl group in the title compound would serve as a protecting group during these transformations.

Conclusion

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is more than a catalog chemical; it is a validated and critical entry point for the synthesis of complex, life-changing therapeutics. For scientists in the drug development field, the integrity of this starting material is non-negotiable. A rigorous approach to sourcing—one that prioritizes comprehensive documentation and supplier transparency—coupled with a robust, in-house analytical validation protocol, establishes a foundation of quality. This ensures that subsequent research and development efforts are built upon a reliable and reproducible chemical entity, ultimately accelerating the path from laboratory synthesis to clinical success.

References

  • Google Patents. (n.d.). WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates.
  • Google Patents. (n.d.). EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • Gäb, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2528–2543. Available at: [Link]

  • PubChem. (n.d.). Entrectinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Entrectinib. Retrieved from [Link]

  • abcr GmbH. (n.d.). Product Information for CAS 193903-35-4.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling and Use of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a multifaceted organic compound finding increasing utility in contemporary chemical research, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, which combines an aromatic amine, a piperazine linker, and a trifluoroacetyl group, imparts a specific set of physicochemical properties that are of significant interest to the scientific community. The aromatic amine moiety serves as a versatile precursor for a variety of chemical transformations, while the piperazine core is a common scaffold in many biologically active molecules, known to influence solubility and pharmacokinetic profiles.[1][2] The trifluoroacetyl group, a strong electron-withdrawing moiety, can significantly modulate the reactivity of the piperazine nitrogen and the overall electronic properties of the molecule.

This guide is intended for researchers, scientists, and drug development professionals who will be handling or utilizing {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine in a laboratory setting. Given the absence of comprehensive safety data for this specific compound, this document synthesizes information from structurally related molecules, including aromatic amines, piperazine derivatives, and compounds containing the trifluoroacetyl group, to provide a robust framework for its safe handling and use. The causality behind each experimental and safety recommendation is explained to foster a deeper understanding of the potential risks and mitigation strategies.

Inferred Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C12H14F3N3OBased on chemical structure
Molecular Weight 289.26 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureHigh molecular weight and presence of polar functional groups
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solventsThe aromatic and trifluoroacetyl groups impart lipophilicity, while the amine and amide functionalities may allow for limited aqueous solubility.
Boiling Point Expected to be highHigh molecular weight and polar nature suggest strong intermolecular forces.
Melting Point Expected to be a solid with a defined melting pointCrystalline nature is likely due to the rigid aromatic and piperazine rings.
pKa The aromatic amine will be weakly basic. The piperazine nitrogen attached to the trifluoroacetyl group will have significantly reduced basicity.The trifluoroacetyl group is strongly electron-withdrawing, reducing the electron density on the adjacent nitrogen.

Hazard Identification and Risk Assessment

The primary hazards associated with {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine are inferred from the known toxicological profiles of its core structural motifs: the aromatic amine, the piperazine ring, and the trifluoroacetyl group.

  • Aromatic Amine Moiety : Aromatic amines as a class of compounds are known to pose significant health risks. Many are recognized as being toxic and some are suspected carcinogens.[3][4] They can be absorbed through the skin and may cause damage to organs upon prolonged or repeated exposure.[5]

  • Piperazine Moiety : Piperazine and its derivatives are known to be skin and respiratory sensitizers. In some cases, they have been associated with neurotoxic effects.[6][7]

  • Trifluoroacetyl Group : While the trifluoroacetyl group itself is often used as a protecting group in synthesis, its presence can influence the overall toxicity of the molecule.[1][8] Related compounds like trifluoroacetic acid are corrosive and can cause severe skin and eye irritation.[9][10][11] Thermal decomposition of trifluoroacetyl-containing compounds may release hazardous gases.[3][12]

Summary of Potential Hazards:

  • Acute Toxicity : Potential for harm if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation/Corrosion : May cause skin irritation and serious eye damage.

  • Sensitization : May cause an allergic skin reaction or asthma-like symptoms if inhaled.

  • Carcinogenicity/Mutagenicity : Suspected of causing genetic defects or cancer based on the aromatic amine component.[4]

  • Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[5]

Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls
  • Fume Hood : All handling of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection : A lab coat should be worn to protect against skin contact. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection : In situations where a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage
  • Container : Store in a tightly sealed, clearly labeled container.

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Segregation : Store separately from foodstuffs and other chemicals that could react with it.

Emergency Procedures

  • In case of Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In case of Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.

Experimental Protocols

The following is a plausible, step-by-step methodology for the synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine. This protocol is based on established synthetic routes for similar phenylpiperazine derivatives.[8][13]

Synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

This synthesis involves a two-step process starting from 1-(4-aminophenyl)piperazine.

Step 1: Trifluoroacetylation of 1-(4-aminophenyl)piperazine

  • Reaction Setup : In a fume hood, dissolve 1-(4-aminophenyl)piperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Addition of Reagent : Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring. The use of a slight excess of the anhydride ensures complete reaction.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup : Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Aprotic Solvent : DCM or THF are chosen as they are unreactive towards the reagents and can dissolve the starting material.

  • Cooling to 0 °C : The reaction is exothermic, and cooling helps to control the reaction rate and prevent the formation of side products.

  • Slow Addition : Dropwise addition of the highly reactive trifluoroacetic anhydride prevents a sudden increase in temperature and ensures a controlled reaction.

  • Aqueous Workup : The sodium bicarbonate solution neutralizes any excess trifluoroacetic anhydride and trifluoroacetic acid formed during the reaction.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Trifluoroacetylation cluster_product Final Product A Dissolve 1-(4-aminophenyl)piperazine in aprotic solvent B Cool to 0 °C A->B C Slowly add trifluoroacetic anhydride B->C D Monitor reaction by TLC C->D E Aqueous workup with NaHCO3 solution D->E F Extract and purify E->F G {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine F->G

Caption: Synthetic workflow for the preparation of the target compound.

Conclusion

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a valuable research chemical with significant potential. However, its structural features suggest that it should be handled with a high degree of caution. By understanding the potential hazards associated with its aromatic amine, piperazine, and trifluoroacetyl moieties, and by implementing the robust safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Adherence to good laboratory practices, including the consistent use of engineering controls and personal protective equipment, is paramount to minimizing risk and ensuring a safe research environment.

References

  • HC004A Amines Aromatic 1 | PDF - Scribd. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • Aromatic Amine Limits → Area → Sustainability. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available at: [Link]

  • Aromatic Amines Group - information sheet - Canada.ca. Available at: [Link]

  • The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B. Available at: [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives - ResearchGate. Available at: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

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  • Piperazine derivatives as dangerous abused compounds - PubMed. Available at: [Link]

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  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC - PubMed Central. Available at: [Link]

  • Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog. Available at: [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov. Available at: [Link]

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Methodological & Application

Unlocking the Therapeutic Potential of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine: A Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scaffolding for Novel Therapeutics

In the landscape of modern medicinal chemistry, the phenylpiperazine scaffold stands as a privileged structure, forming the core of numerous clinically significant drugs with a wide spectrum of biological activities, including antimicrobial, antifungal, and central nervous system effects.[1][2][3] The compound {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, hereafter referred to as TFAP-aniline, emerges as a promising candidate for investigation within this chemical class. Its unique structural features—a central piperazine ring, a phenylamine moiety, and a trifluoroacetyl group—suggest a rich potential for biological interactions. The trifluoroacetyl group, in particular, can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its metabolic stability and target engagement.

This technical guide provides a comprehensive framework for the initial characterization of TFAP-aniline, with a focus on exploring its potential as a novel antimicrobial agent. While the specific biological profile of TFAP-aniline is still under investigation, the protocols and methodologies outlined herein are based on established practices for evaluating analogous phenylpiperazine derivatives.[1][4] This document is intended to serve as a foundational resource for researchers embarking on the preclinical assessment of this intriguing molecule.

Hypothesized Mechanism of Action: Insights from Structural Analogs

While the precise mechanism of action for TFAP-aniline remains to be elucidated, we can extrapolate a plausible hypothesis based on the known activities of structurally related phenylpiperazine and aniline compounds. Many antimicrobial agents bearing these scaffolds function by disrupting the integrity of the bacterial cell envelope or by inhibiting essential cellular processes.[1][4] The lipophilic nature of the phenylpiperazine core, enhanced by the trifluoroacetyl group, may facilitate its partitioning into the lipid bilayer of bacterial membranes, leading to depolarization and increased permeability. This disruption can result in the leakage of vital intracellular components and ultimately, cell death.

Furthermore, the aniline moiety could be involved in interactions with key bacterial enzymes. Aniline and its derivatives are known to be versatile precursors in the synthesis of various bioactive compounds and can themselves exhibit biological activity.[5][6][7] It is conceivable that TFAP-aniline could act as an inhibitor of enzymes crucial for bacterial survival, such as those involved in cell wall biosynthesis or DNA replication.

Hypothesized_Antimicrobial_MoA cluster_0 Bacterial Cell TFAP_Aniline {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (TFAP-aniline) Membrane Cell Membrane TFAP_Aniline->Membrane Disruption of Membrane Integrity Enzyme Essential Bacterial Enzyme TFAP_Aniline->Enzyme Enzyme Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death Leads to Enzyme->Cell_Death Leads to

Caption: Hypothesized antimicrobial mechanism of TFAP-aniline.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) of TFAP-aniline using the broth microdilution method. This assay is a fundamental first step in assessing the antimicrobial potency of a novel compound.

Materials and Reagents
  • {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (TFAP-aniline)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology
  • Preparation of TFAP-aniline Stock Solution:

    • Accurately weigh 10 mg of TFAP-aniline and dissolve it in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.

    • Further dilute this stock solution in sterile CAMHB to achieve a starting concentration for the serial dilution (e.g., 256 µg/mL). Rationale: DMSO is used to solubilize the typically hydrophobic test compound. The starting concentration should be high enough to cover a broad range of potential MIC values.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. Rationale: A standardized inoculum density is critical for the reproducibility of MIC assays.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting TFAP-aniline solution (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria). Rationale: Serial dilution creates a gradient of compound concentrations to pinpoint the lowest concentration that inhibits growth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Well 12 receives 100 µL of sterile CAMHB only.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours. Rationale: This incubation period allows for sufficient bacterial growth in the absence of an effective antimicrobial agent.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of TFAP-aniline at which there is no visible growth.

    • Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Data Presentation and Workflow Visualization

The results of the MIC assay should be recorded in a clear and organized manner.

CompoundBacterial StrainMIC (µg/mL)
TFAP-anilineS. aureus ATCC 29213[Record Value]
TFAP-anilineE. coli ATCC 25922[Record Value]
CiprofloxacinS. aureus ATCC 29213[Record Value]
CiprofloxacinE. coli ATCC 25922[Record Value]

digraph "MIC_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

"Prep_Stock" [label="Prepare TFAP-aniline\nStock Solution", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Prep_Inoculum" [label="Prepare Bacterial\nInoculum", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Serial_Dilution" [label="Perform Serial Dilution\nin 96-well Plate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inoculate" [label="Inoculate Plate with\nBacterial Suspension", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at 37°C\nfor 18-24h", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Read_MIC" [label="Determine MIC\n(Visual/OD Reading)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Prep_Stock" -> "Serial_Dilution"; "Prep_Inoculum" -> "Inoculate"; "Serial_Dilution" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_MIC"; }

Caption: Workflow for MIC determination.

Troubleshooting and Safety Precautions

  • Troubleshooting:

    • No bacterial growth in the control well: Check the viability of the bacterial stock, the sterility of the media, and the incubation conditions.

    • Compound precipitation: If the compound precipitates at higher concentrations, consider using a co-solvent or adjusting the starting concentration. Note any precipitation when recording results.

    • Contamination: If the sterility control well shows growth, repeat the assay with fresh, sterile reagents and aseptic technique.

  • Safety Precautions:

    • Handle TFAP-aniline in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • All work with bacterial cultures should be performed in a biological safety cabinet using aseptic techniques.

    • Decontaminate all bacterial waste and materials before disposal according to institutional guidelines.

Conclusion

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine represents a molecule of interest for further investigation in drug discovery. The protocols outlined in this guide provide a robust starting point for its characterization as a potential antimicrobial agent. The insights gained from these initial studies will be invaluable in directing future research, including more in-depth mechanistic studies, evaluation against a broader panel of pathogens, and potential structural modifications to optimize activity.

References

  • CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents.
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  • 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]

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  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC - NIH. Available at: [Link]

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Application Notes and Protocols for the Use of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

4-[4-(trifluoroacetyl)-1-piperazinyl]aniline is a synthetic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2][3] The trifluoroacetyl group can enhance metabolic stability and modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.[4] The aniline moiety provides a versatile chemical handle for further structural modifications, positioning this compound as a valuable building block in drug discovery and chemical biology.

While specific biological activities of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline are not extensively documented in publicly available literature, the broader family of piperazine and aniline derivatives has demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[5][6][7][8][9][10][11] These application notes, therefore, provide a comprehensive guide for researchers to explore the potential bioactivities of this compound through a series of robust and well-established cell-based assays. The protocols outlined below are designed to serve as a starting point for investigating its cytotoxic, antibacterial, and antifungal properties.

Chemical and Physical Properties

A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 193903-35-4[12][13]
Molecular Formula C₁₂H₁₄F₃N₃O[13]
Molecular Weight 273.26 g/mol [13]
Purity Typically ≥95%
Appearance Off-white to light yellow solidVaries by supplier
Solubility Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water.General chemical knowledge

Note: It is imperative to obtain a Certificate of Analysis (COA) from the supplier to confirm the purity and identity of the compound before initiating any biological experiments.

Hypothesized Biological Activities and Investigative Workflow

Based on the activities of structurally related piperazine compounds, we propose an initial screening cascade to evaluate the potential of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline in three key areas: oncology, bacteriology, and mycology.

G cluster_0 Initial Compound Characterization cluster_1 Primary Screening Cascade cluster_2 Secondary Assays & Mechanism of Action Compound 4-[4-(trifluoroacetyl)-1- piperazinyl]aniline Solubilization Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->Solubilization Cytotoxicity Cytotoxicity Assay (e.g., MTT/CCK-8) Solubilization->Cytotoxicity Test against cancer and non-cancer cell lines Antibacterial Antibacterial Assay (e.g., Broth Microdilution) Solubilization->Antibacterial Test against Gram-positive and Gram-negative bacteria Antifungal Antifungal Assay (e.g., Broth Microdilution) Solubilization->Antifungal Test against pathogenic yeast and molds Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis If cytotoxic Biofilm Anti-Biofilm Assay Antibacterial->Biofilm If antibacterial Antifungal->Biofilm If antifungal CellCycle Cell Cycle Analysis Apoptosis->CellCycle MOA Mechanism of Action Studies CellCycle->MOA Biofilm->MOA

Figure 1: Proposed workflow for the biological evaluation of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline.

Protocol 1: Evaluation of Cytotoxic Activity using a Cell Viability Assay (MTT/CCK-8)

This protocol determines the effect of the compound on the metabolic activity of cultured mammalian cells, which serves as an indicator of cell viability and proliferation. Many piperazine derivatives have been investigated for their anticancer properties.[3][11] A colorimetric assay such as MTT or CCK-8 is a standard, high-throughput method for initial cytotoxicity screening.[14][15]

Materials and Reagents
  • Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Non-cancerous cell line for selectivity assessment (e.g., HEK293 - human embryonic kidney)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution

  • Solubilization buffer (for MTT assay: e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM). The final DMSO concentration in the highest concentration well should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell control" (medium only).

    • Incubate for another 48 or 72 hours.

  • Viability Assessment (CCK-8 Method):

    • Add 10 µL of CCK-8 solution directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell control" from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells (5,000 cells/well) b Incubate 24h a->b c Prepare Compound Dilutions d Treat Cells c->d e Incubate 48-72h d->e f Add CCK-8 Reagent g Incubate 1-4h f->g h Read Absorbance (450 nm) g->h i Calculate IC50 h->i

Figure 2: Workflow for the cell cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The piperazine nucleus is a key pharmacophore in many antimicrobial agents.[1][2][6][8] This protocol, following Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Materials and Reagents
  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Fungal Strains:

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi

  • Sterile 96-well U-bottom plates

  • Bacterial/Fungal inoculum, adjusted to 0.5 McFarland standard

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative (growth) control (broth + inoculum)

  • Sterility control (broth only)

Step-by-Step Protocol
  • Compound and Inoculum Preparation:

    • Prepare a 1 mg/mL stock solution of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline in DMSO.

    • Perform two-fold serial dilutions of the compound in the appropriate broth (CAMHB or RPMI) in a 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.

    • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the test wells.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions and the growth control well. The final volume in each well should be 100 or 200 µL.

    • Incubate the plates:

      • Bacteria: 18-24 hours at 35-37°C.

      • Fungi: 24-48 hours at 35°C.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

    • The growth control well should show clear turbidity, and the sterility control should remain clear.

Expected Data Representation
StrainCompound MIC (µg/mL)Positive Control MIC (µg/mL)Interpretation
S. aureus[Result][Ciprofloxacin Result]Active/Inactive
E. coli[Result][Ciprofloxacin Result]Active/Inactive
C. albicans[Result][Fluconazole Result]Active/Inactive

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained from these protocols, the following controls are essential:

  • Vehicle Control: In all assays, cells or microbes should be exposed to the highest concentration of the solvent (DMSO) used for compound dilution. This control ensures that any observed effect is due to the compound itself and not the solvent.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) or antimicrobial drug (e.g., Ciprofloxacin) should be run in parallel. This validates that the assay system is responsive and capable of detecting the expected biological activity.

  • Negative/Growth Control: This consists of cells or microbes in medium alone and confirms their viability and normal growth under the assay conditions.

  • Background Control: Wells containing only medium and the detection reagent are used to subtract background absorbance, ensuring accuracy in spectrophotometric readings.

By incorporating these controls, each experiment becomes a self-validating system, providing confidence in the generated data.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial biological characterization of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline. Should this primary screening reveal significant activity, further mechanistic studies would be warranted. For instance, if cytotoxicity is observed, subsequent assays could include apoptosis detection (e.g., Annexin V staining), cell cycle analysis, or specific enzyme inhibition assays. If antimicrobial activity is confirmed, studies on the mechanism of action, such as membrane permeabilization or anti-biofilm assays, would be the logical next steps.[8] This structured approach allows for an efficient and evidence-based exploration of the therapeutic potential of this and other novel chemical entities.

References

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Patel, H., et al. (2014). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. National Institutes of Health. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 193903-35-4 | 4-(4-Trifluoroacetyl-piperazin-1-yl)aniline. Retrieved from [Link]

  • Gheldiu, A. M., et al. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • De Luca, L., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed. Retrieved from [Link]

  • Anklekar, V. V., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. Retrieved from [Link]

  • Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Retrieved from [Link]

  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. Retrieved from [Link]

  • Papakyriakou, A., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Retrieved from [Link]

  • Sreenivasa, S., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications. Oriental Journal of Chemistry. Retrieved from [Link]

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Application Notes & Protocols: Neuropharmacological Profiling of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

The phenylpiperazine scaffold is a cornerstone in neuropharmacology, forming the structural basis of numerous approved drugs targeting the central nervous system (CNS).[1] Its derivatives are well-known for interacting with a range of monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, making them valuable candidates for treating disorders like anxiety, depression, and psychosis.[2][3] The compound of interest, {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (herein referred to as Compound X), integrates this privileged phenylpiperazine core with a trifluoroacetyl group. The inclusion of trifluoromethyl groups is a modern drug design strategy used to enhance metabolic stability, lipophilicity, and binding affinity.[4][5][6][7]

This document serves as a comprehensive guide to initiating the neuropharmacological investigation of Compound X. As direct pharmacological data for this specific molecule is not extensively published, we will proceed with a logical, hypothesis-driven approach. We will outline a strategic screening cascade, from initial in vitro target engagement to in vivo behavioral assessment, providing the foundational protocols necessary to elucidate its potential as a novel CNS agent.

Compound Profile & Hypothesized Mechanism of Action

Chemical Structure: {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Structural Rationale:

  • Phenylpiperazine Core: This moiety is a well-established pharmacophore for aminergic G-protein coupled receptors (GPCRs).[1] Depending on the substitutions, it can confer affinity for a variety of receptors, including but not limited to 5-HT1A, 5-HT2A, 5-HT2C, and Dopamine D2 receptors.[2][8]

  • Trifluoroacetyl Group (-COCF3): This strong electron-withdrawing group can significantly alter the electronic properties of the piperazine nitrogen it is attached to, potentially modulating receptor binding affinity and selectivity. The C-F bond's strength enhances metabolic stability.[4][6] The trifluoroacetyl group itself can serve as a protecting group in synthesis or as a functional part of the final molecule.[9]

Hypothesis: Based on its structure, Compound X is hypothesized to be a ligand for serotonin and/or dopamine GPCRs. These receptors primarily signal through Gs (stimulatory), Gi (inhibitory), or Gq (calcium-mobilizing) pathways, which modulate downstream second messengers like cyclic AMP (cAMP) and inositol phosphates.[10][11][12][13]

Hypothesized Signaling Pathway (GPCR-Gi Coupled)

The following diagram illustrates a potential signaling cascade if Compound X acts as an agonist at a Gi-coupled receptor, such as the 5-HT1A receptor.

GPCR_Gi_Pathway cluster_cytosol Cytosol CompoundX Compound X (Agonist) GPCR GPCR (e.g., 5-HT1A) CompoundX->GPCR Binds G_Protein Gαiβγ (Inactive) GPCR->G_Protein Activates G_Protein_Active Gαi-GTP + Gβγ (Active) G_Protein->G_Protein_Active GDP→GTP AC Adenylyl Cyclase G_Protein_Active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Targets

Caption: Potential Gi-coupled GPCR signaling cascade initiated by Compound X.

Application I: In Vitro Pharmacological Profiling

The first critical step is to determine if and where Compound X binds. A primary screen against a panel of relevant CNS receptors is essential.

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of Compound X for specific receptors by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity of Compound X at human 5-HT1A, 5-HT2A, and D2 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing the receptor of interest.

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A), [3H]Spiperone (for D2).

  • Compound X stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding (NSB) reference compounds (e.g., 10 µM Serotonin for 5-HT receptors, 10 µM Haloperidol for D2).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[15]

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plate wells with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding, then wash with assay buffer.[15]

  • Assay Setup: In each well of a separate 96-well assay plate, combine the following in a final volume of 200 µL:

    • Total Binding (TB): 50 µL Assay Buffer, 50 µL Radioligand (at Kd concentration), 100 µL Cell Membranes.

    • Non-Specific Binding (NSB): 50 µL NSB Reference Compound, 50 µL Radioligand, 100 µL Cell Membranes.

    • Compound X Displacement: 50 µL Compound X (at 10-12 different concentrations, e.g., 1 pM to 10 µM), 50 µL Radioligand, 100 µL Cell Membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.[14]

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligandCompound X Ki (nM)Reference CompoundRef. Comp. Ki (nM)
5-HT1A[3H]8-OH-DPATExperimental Value8-OH-DPAT~1
5-HT2A[3H]KetanserinExperimental ValueKetanserin~1-2[16]
D2[3H]SpiperoneExperimental ValueHaloperidol~1-5
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors

This assay determines whether Compound X acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).[17][18]

Objective: To characterize the functional activity (agonist/antagonist) of Compound X at a Gi-coupled receptor (e.g., 5-HT1A).

Materials:

  • HEK293 cells expressing the receptor of interest.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).[19][20][21]

  • Forskolin (an adenylyl cyclase activator).

  • Reference agonist (e.g., 8-OH-DPAT for 5-HT1A) and antagonist (e.g., WAY-100635).

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase).

Procedure (Antagonist Mode for a Gi-coupled receptor):

  • Cell Plating: Seed cells in a 384-well plate and incubate for 24 hours.

  • Compound Pre-incubation: Remove media and add varying concentrations of Compound X or reference antagonist. Incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of the reference agonist (at its EC80) mixed with forsklin to all wells. The forskolin stimulates cAMP production, which the Gi-activating agonist will then inhibit.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol (e.g., adding detection reagents for an HTRF assay).[17][19]

  • Data Analysis:

    • Read the plate (e.g., fluorescence ratio for HTRF).

    • Plot the response against the log concentration of Compound X.

    • An antagonist will reverse the agonist's inhibition of the forskolin signal. Fit the data to determine the IC50.

    • To test for agonist activity, perform the assay without the reference agonist. A decrease in the forskolin-stimulated cAMP signal indicates agonism.

In Vitro Screening Workflow

In_Vitro_Workflow start Compound X binding_assay Protocol 1: Radioligand Binding Assay (5-HT1A, 5-HT2A, D2, etc.) start->binding_assay decision Significant Binding? (Ki < 1 µM) binding_assay->decision functional_assay Protocol 2: Functional Assay (cAMP) Determine Agonist/Antagonist Profile decision->functional_assay Yes stop Low Affinity (De-prioritize) decision->stop No data_analysis Calculate Ki, EC50/IC50 Establish SAR functional_assay->data_analysis in_vivo Proceed to In Vivo Testing data_analysis->in_vivo

Caption: A strategic workflow for the in vitro characterization of Compound X.

Application II: In Vivo Behavioral Assessment

If in vitro data suggests significant activity at receptors implicated in anxiety (e.g., 5-HT1A agonism), the next step is to assess the compound's effects in a relevant animal model.[2]

Protocol 3: The Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used and validated assay to screen for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-increasing) effects of pharmacological agents in rodents.[22][23][24][25] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[23][24]

Objective: To evaluate the anxiolytic-like potential of Compound X in mice.

Apparatus:

  • A plus-shaped maze elevated 50-55 cm from the floor.[24][26]

  • Two open arms and two closed arms (enclosed by high walls).[23][24]

  • Video tracking software (e.g., ANY-maze) for automated recording and analysis.[22]

Procedure:

  • Animal Habituation: Acclimate mice to the testing room for at least 45-60 minutes before the experiment begins.[22][26] All handling should be consistent.[22]

  • Drug Administration: Administer Compound X (e.g., via intraperitoneal injection) at various doses (e.g., 1, 5, 10 mg/kg) or vehicle (control) 30-60 minutes prior to testing. A positive control, like diazepam, should also be included.

  • Test Initiation: Gently place the mouse in the center of the maze, facing a closed arm.[22] Start the video recording immediately.

  • Exploration Period: Allow the mouse to freely explore the maze for a 5-minute session.[23][25] The experimenter should be out of the animal's sight.

  • Data Collection: The tracking software will record key parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Maze Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[26]

  • Data Analysis:

    • Primary Measure of Anxiety: An increase in the percentage of time spent in the open arms (% Open Arm Time = [Time in Open / (Time in Open + Time in Closed)] x 100) is indicative of an anxiolytic effect.[23]

    • Secondary Measure: An increase in the percentage of open arm entries also suggests reduced anxiety.[23]

    • Locomotor Control: The total distance traveled should be analyzed to ensure the effects are not due to sedation or hyperactivity.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare drug-treated groups to the vehicle control.

In Vivo Experimental Workflow

In_Vivo_Workflow start Select Compound X Dose (Based on in vitro potency & literature) acclimate Acclimate Mice (60 min) start->acclimate dosing Administer Compound X, Vehicle, or Positive Control (IP) acclimate->dosing wait Wait for Drug Absorption (e.g., 30 min) dosing->wait epm Protocol 3: Elevated Plus Maze Test (5 min session) wait->epm analysis Analyze Video Data: % Time in Open Arms % Entries into Open Arms Total Locomotion epm->analysis conclusion Determine Anxiolytic/ Anxiogenic Profile analysis->conclusion

Caption: Step-by-step workflow for an in vivo behavioral study using the EPM.

References

  • Elevated plus maze protocol. (2023). Benchling. [Link]

  • Taghialisco, M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

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  • Aboul-Enein, M. N., et al. (2016). Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents. Archiv der Pharmazie, 349(1), 30-39. [Link]

  • Sitaraman, H., & Masureel, M. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). SLAS Discovery, 24(3), 336-346. [Link]

  • Ciana, P., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 73, 27-35. [Link]

  • Kumar, R. R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure–Activity Relationships. ChemMedChem, 16(12), 1878-1901. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

  • Neurotransmitter Action: G-Protein-Coupled Receptors. (n.d.). Open Neuroscience Initiative. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2018). International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Ostrovskaya, O., et al. (2014). Roles for Regulator of G Protein Signaling Proteins in Synaptic Signaling and Plasticity. Molecular Pharmacology, 85(3), 354-362. [Link]

  • Wang, C., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 26944. [Link]

  • da Silva, C. H. T. P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(19), 6296. [Link]

  • González-Trujano, M. E., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 138-147. [Link]

  • Pantoja, C., et al. (2017). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 112(3), 481-490. [Link]

  • De Doncker, K., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(37), 12595-12603. [Link]

  • Rozengurt, E. (2007). Signaling Pathways Induced by G-protein-coupled Receptors. Journal of Cellular Physiology, 213(3), 589-602. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

  • van de Wetering, I., et al. (2002). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 47(1), 31-38. [Link]

  • Santos, J. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 920. [Link]

  • Millar, R. W., et al. (2000). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 25(6), 297-302. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • G protein coupled receptors and their Signaling Mechanism. (2018). Slideshare. [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (2023). SUNY Plattsburgh. [Link]

  • Santos, J. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • S. G., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(14), 5539. [Link]

  • Zhang, X., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. PLoS ONE, 13(10), e0205532. [Link]

  • Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2018). ResearchGate. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2022). Molbank, 2022(2), M1390. [Link]

  • Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-2233. [Link]

  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(9), 834-845. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][22][25]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

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Application Notes and Protocols for {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Trifluoroacetylated Phenylpiperazine Scaffold

In the landscape of contemporary medicinal chemistry, the arylpiperazine motif stands out as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a valuable component in the design of novel therapeutics.[2] This guide focuses on a particularly strategic derivative, {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine , a synthetic intermediate engineered for versatility and efficiency in drug development workflows.

The incorporation of a trifluoroacetyl group onto the piperazine nitrogen serves a dual purpose. Firstly, it acts as a robust protecting group, allowing for selective functionalization of the aniline nitrogen. Secondly, the trifluoroacetyl moiety can significantly modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability and membrane permeability. This application note provides a comprehensive overview of this intermediate, including its synthesis, key applications, and detailed protocols for its use in the synthesis of advanced drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key properties of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine and its common precursors.

Property1-(4-Nitrophenyl)piperazine1-(4-Aminophenyl)piperazine[3]{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine
Molecular Formula C₁₀H₁₃N₃O₂C₁₀H₁₅N₃C₁₂H₁₄F₃N₃O
Molecular Weight 207.23 g/mol 177.25 g/mol 273.26 g/mol
Appearance Light yellow to orange powder/crystalSolidOff-white to pale yellow solid (predicted)
Melting Point 130-134 °CNot availableNot available
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents like DCM, THF, DMF
CAS Number 6269-89-267455-41-8Not available

Synthetic Protocols: A Validated Pathway

The synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine can be reliably achieved through a robust three-step sequence, commencing from commercially available starting materials. This protocol has been designed for scalability and high fidelity, ensuring a consistent supply of this critical intermediate.

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: N-Trifluoroacetylation A Piperazine C 1-(4-Nitrophenyl)piperazine A->C Nucleophilic Aromatic Substitution (SNAr) B 1-Fluoro-4-nitrobenzene B->C D 1-(4-Nitrophenyl)piperazine E 1-(4-Aminophenyl)piperazine D->E Catalytic Hydrogenation F 1-(4-Aminophenyl)piperazine H {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine F->H Acylation G Trifluoroacetic Anhydride G->H

Caption: Synthetic workflow for {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperazine (SNAr Reaction)

Rationale: This step involves the nucleophilic aromatic substitution of a highly activated aryl halide with piperazine. 1-Fluoro-4-nitrobenzene is the preferred electrophile due to the high electronegativity of fluorine, which enhances the rate of substitution.[1]

Materials:

  • Piperazine

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of piperazine (2.0 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.0 equivalent) in DMF dropwise over 30 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-(4-nitrophenyl)piperazine as a yellow solid.

Protocol 2: Synthesis of 1-(4-Aminophenyl)piperazine (Catalytic Hydrogenation)

Rationale: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst.[4][5] This method offers high yields and avoids the use of stoichiometric reducing agents.

Materials:

  • 1-(4-Nitrophenyl)piperazine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 1-(4-nitrophenyl)piperazine in methanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 1-(4-aminophenyl)piperazine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (N-Trifluoroacetylation)

Rationale: The final step involves the selective acylation of the more nucleophilic secondary amine of the piperazine ring. Trifluoroacetic anhydride is a highly reactive reagent for this transformation.[6] The use of a non-nucleophilic base like triethylamine is crucial to neutralize the trifluoroacetic acid byproduct.

Materials:

  • 1-(4-Aminophenyl)piperazine

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 1-(4-aminophenyl)piperazine in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield {4-[4-(trifluoroacetyl)piperazin-1-yl]phenyl}amine.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the primary amine allows for a variety of subsequent chemical transformations, including amide bond formation, sulfonamide synthesis, and reductive amination.

Applications cluster_applications Synthetic Transformations cluster_targets Therapeutic Targets Intermediate {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Amide Amide Bond Formation Intermediate->Amide R-COCl, Base Sulfonamide Sulfonamide Synthesis Intermediate->Sulfonamide R-SO₂Cl, Base Reductive Reductive Amination Intermediate->Reductive R-CHO, NaBH(OAc)₃ Kinase Kinase Inhibitors Amide->Kinase GPCR GPCR Ligands Sulfonamide->GPCR Reductive->Kinase Reductive->GPCR

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline. The developed isocratic method provides excellent separation and resolution, making it suitable for purity assessments, stability studies, and quality control of this compound in research and drug development settings. The methodology has been developed based on the physicochemical properties of the analyte and established chromatographic principles, ensuring accuracy and precision in accordance with ICH guidelines.

Introduction

4-[4-(trifluoroacetyl)-1-piperazinyl]aniline is a chemical intermediate with a molecular structure that includes an aniline moiety, a piperazine ring, and a trifluoroacetyl group. The purity of such compounds is critical in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This document provides a detailed protocol for the HPLC analysis of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline, designed to be readily implemented in a laboratory setting.

The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase. The presence of both aromatic and piperazine functionalities in the target molecule necessitates careful selection of the mobile phase pH to ensure consistent ionization and good peak shape. This method utilizes a C18 column and a buffered mobile phase to achieve optimal separation.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₂H₁₄F₃N₃O
Molecular Weight 273.26 g/mol
Structure Aromatic amine with a trifluoroacetylated piperazine substituent.N/A
Expected Polarity Moderately polar due to the aniline and amide functionalities, but with non-polar character from the aromatic ring.Inferred

The trifluoroacetyl group increases the compound's hydrophobicity compared to its non-acetylated counterpart. The basic nitrogen atoms in the aniline and piperazine moieties will be protonated at acidic pH, influencing retention and peak shape.

HPLC Method Parameters

The following HPLC conditions have been optimized for the analysis of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline.

ParameterConditionRationale
Instrument HPLC system with UV DetectorStandard equipment for this type of analysis.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)Acetonitrile is a common organic modifier in RP-HPLC. The acidic phosphate buffer ensures the protonation of the basic nitrogens, leading to improved peak shape and consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector sensitivity.
Detection Wavelength 254 nmThe aromatic aniline moiety is expected to have strong UV absorbance at this wavelength.
Run Time 10 minutesSufficient to el

Application Notes and Protocols for In Vitro Assay Development with {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of Novel FAAH Inhibitors

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes, including pain, inflammation, mood, and memory. A key enzyme governing the tone of the ECS is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides.[1][2] Inhibition of FAAH presents a compelling therapeutic strategy for augmenting endocannabinoid signaling, offering potential treatments for anxiety disorders, pain, and other neurological conditions.[3][4][5]

The compound {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, a synthetic molecule featuring a piperazine core and a reactive trifluoroacetyl group, represents a candidate for investigation as a potential FAAH inhibitor. Its structural motifs bear resemblance to other known piperazine-containing FAAH inhibitors.[3][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a robust in vitro assay pipeline to characterize the inhibitory activity and selectivity of this compound against FAAH.

The following protocols are designed not merely as a series of steps, but as a self-validating framework. Each stage is built upon the last, with an emphasis on understanding the "why" behind the "how." This approach is informed by both successes and failures in the field of FAAH inhibitor development, most notably the tragic clinical trial of BIA 10-2474, which underscores the absolute necessity of meticulous preclinical characterization, including off-target profiling.[7][8][9][10][11] Our goal is to provide a pathway for generating high-quality, reproducible data that can confidently guide further drug development efforts.

The FAAH Enzyme: A Serine Hydrolase Target

FAAH is an integral membrane protein that belongs to the serine hydrolase superfamily.[12] Its catalytic activity relies on a serine-serine-lysine catalytic triad.[13] Many potent FAAH inhibitors act as irreversible, covalent modifiers of the catalytic serine residue.[1][6][13] The trifluoroacetyl group present in {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is an electrophilic moiety that could potentially form a covalent adduct with the catalytic serine of FAAH, suggesting a possible mechanism-based inhibition.

Experimental Workflow for FAAH Inhibitor Characterization

The following diagram outlines the logical flow of experiments for the comprehensive in vitro characterization of a putative FAAH inhibitor.

FAAH_Inhibitor_Workflow cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanism of Inhibition cluster_2 Phase 3: Selectivity Profiling A Enzymatic Assay Development (Fluorometric) B IC50 Determination A->B Validated Assay C Time-Dependency Assay B->C Potent Hit D Reversibility Assay (Dialysis or Rapid Dilution) C->D Irreversible/Time-Dependent? E Activity-Based Protein Profiling (ABPP) against Serine Hydrolases D->E Confirmed Mechanism F Counter-Screening against Related Enzymes (e.g., MAGL) E->F Identify Off-Targets G Candidate for In Vivo Studies F->G Selective Compound

Caption: Experimental workflow for the in vitro characterization of a putative FAAH inhibitor.

Part 1: Primary Assay for FAAH Inhibition - A Fluorometric Approach

The initial step is to establish a reliable and sensitive assay to detect and quantify the inhibition of FAAH activity. A common and robust method utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH.

Principle of the Assay

This assay employs AMC-arachidonoyl amide, a non-fluorescent substrate. In the presence of active FAAH, the enzyme hydrolyzes the amide bond, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[14] The rate of AMC production is directly proportional to FAAH activity. An inhibitor will decrease the rate of this reaction.

Materials and Reagents
  • FAAH Enzyme Source: Recombinant human FAAH (available from commercial vendors) or rat brain homogenates.

  • Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0.

  • Substrate: AMC-arachidonoyl amide (e.g., from Cayman Chemical).

  • Test Compound: {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, dissolved in DMSO.

  • Positive Control: A known FAAH inhibitor, such as JZL195 or PF-04457845.[12][14]

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).

Protocol 1: IC50 Determination
  • Compound Preparation: Prepare a serial dilution of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine in DMSO. A typical starting concentration would be 1 mM, serially diluted to cover a broad concentration range (e.g., 100 µM to 1 pM). Also, prepare dilutions of the positive control.

  • Enzyme Preparation: Dilute the FAAH enzyme stock in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within a reasonable time frame (e.g., 15-30 minutes).

  • Assay Plate Setup:

    • To appropriate wells, add 1 µL of the serially diluted test compound or positive control.

    • For control wells, add 1 µL of DMSO (for 100% activity) and 1 µL of a high concentration of the positive control (for 0% activity/background).

  • Pre-incubation: Add the diluted FAAH enzyme solution to each well. The volume will depend on the final assay volume. Allow the plate to incubate for a set period (e.g., 15-30 minutes) at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the AMC-arachidonoyl amide substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (Rate100% activity - Ratebackground)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Part 2: Elucidating the Mechanism of Inhibition

A crucial aspect of characterizing a novel inhibitor is to understand how it inhibits the enzyme. For many FAAH inhibitors, this involves time-dependent, covalent modification.[13]

Protocol 2: Time-Dependency of Inhibition

This experiment investigates whether the potency of the inhibitor increases with longer pre-incubation times, which is a hallmark of irreversible or slowly reversible inhibitors.

  • Assay Setup: Prepare several 96-well plates in parallel. Each plate will correspond to a different pre-incubation time (e.g., 5, 15, 30, 60 minutes).

  • Compound and Enzyme Addition: Add serially diluted {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine and the FAAH enzyme to all plates as described in Protocol 1.

  • Staggered Incubation: Place the plates in a 37°C incubator. Start a timer and at each designated pre-incubation time point, remove one plate.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate to the plate removed from the incubator and immediately read the fluorescence kinetically.

  • Data Analysis: Calculate the IC50 value for each pre-incubation time. A significant decrease in the IC50 value with increasing pre-incubation time is indicative of time-dependent inhibition.

Protocol 3: Assessment of Reversibility by Rapid Dilution

This protocol directly assesses whether the inhibition is reversible. If the compound is a covalent, irreversible inhibitor, its effect will persist even after significant dilution.

  • Enzyme-Inhibitor Complex Formation: Incubate a concentrated solution of FAAH with a high concentration of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (e.g., 10-20 times its IC50) for a fixed time (e.g., 60 minutes) to allow for binding. As a control, incubate the enzyme with DMSO alone.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate. Also, dilute the control enzyme-DMSO mixture in the same manner.

  • Activity Measurement: Immediately monitor the fluorescence over time.

  • Data Analysis: Compare the initial rate of the enzyme pre-incubated with the inhibitor to the control. If there is no significant recovery of enzyme activity upon dilution, it strongly suggests irreversible inhibition.

Inhibition_Mechanism cluster_0 Reversible Inhibition cluster_1 Irreversible Inhibition a E + I ⇌ E-I b Dilution → E + I (Activity Recovers) c E + I → E-I d Dilution → E-I (Activity Does Not Recover)

Caption: Conceptual difference between reversible and irreversible inhibition upon dilution.

Part 3: Critical Selectivity Profiling

The tragic outcome of the BIA 10-2474 clinical trial was potentially due to off-target effects.[11][15] Therefore, it is imperative to assess the selectivity of any new FAAH inhibitor.

Principle of Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire class of enzymes in a complex biological sample (e.g., cell lysate or tissue homogenate).[12][15] It typically uses a broad-spectrum, fluorescently tagged probe that covalently binds to the active site of many enzymes within a particular family (e.g., serine hydrolases).

Protocol 4: Competitive ABPP for Selectivity
  • Proteome Preparation: Prepare proteomes from relevant sources, such as human cell lines (e.g., HEK293T, SW620) or mouse brain tissue.

  • Inhibitor Treatment: Pre-incubate aliquots of the proteome with varying concentrations of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (and positive controls like PF-04457845) for a set time at 37°C.

  • Probe Labeling: Add a fluorescently-tagged serine hydrolase activity-based probe (e.g., FP-Rhodamine) to each sample and incubate to allow the probe to label any active enzymes whose active sites are not already blocked by the inhibitor.

  • SDS-PAGE Analysis: Quench the reactions and separate the proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner.

  • Data Interpretation:

    • In the control (DMSO-treated) lane, you will see multiple fluorescent bands, each representing an active serine hydrolase.

    • In the inhibitor-treated lanes, the disappearance of a band indicates that the inhibitor has bound to and blocked the activity of that specific enzyme.

    • A highly selective FAAH inhibitor will cause the disappearance of the FAAH band with minimal to no effect on other bands, even at high concentrations. In contrast, a non-selective inhibitor will cause multiple bands to disappear.[15]

CompoundExpected ABPP Profile
Highly Selective FAAH Inhibitor Disappearance of the FAAH band only.
Non-Selective Inhibitor Disappearance of the FAAH band and other bands corresponding to off-target serine hydrolases.

Conclusion and Forward Look

This application note provides a foundational framework for the in vitro characterization of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine as a potential FAAH inhibitor. By systematically determining the compound's potency (IC50), mechanism of action, and, most critically, its selectivity, researchers can build a robust data package. Positive outcomes from these assays—namely, potent, irreversible inhibition of FAAH with a clean selectivity profile—would provide strong justification for advancing the compound to more complex cellular models and subsequent in vivo studies for pharmacokinetic and efficacy assessments.[16][17][18]

References

  • Harris, C. S., et al. (2020). Developmental and reproductive toxicity studies of BIA 10-2474. Reproductive Toxicology. [Link]

  • Hayes, A. W., et al. (2021). Non-clinical toxicology evaluation of BIA 10-2474. Toxicology Research and Application. [Link]

  • Heim, M., et al. (2021). Non-clinical toxicology evaluation of BIA 10-2474. Regulatory Toxicology and Pharmacology. [Link]

  • Wikipedia. (2023). JNJ-42165279. [Link]

  • U.S. Food and Drug Administration. (2016). FDA finds drugs under investigation in the U.S. related to French BIA 10-2474 drug do not pose similar safety risks. [Link]

  • Keith, J. M., et al. (2016). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Chemical Neuroscience. [Link]

  • Taylor & Francis Online. BIA 10-2474 – Knowledge and References. [Link]

  • Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2022). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • de Haas, S. L., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics. [Link]

  • van der Ark, P., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical and Translational Science. [Link]

  • Schmidt, M. E., et al. (2020). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. Neuropsychopharmacology. [Link]

  • Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry. [Link]

  • Li, G., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British Journal of Clinical Pharmacology. [Link]

  • ResearchGate. (2020). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. [Link]

  • ResearchGate. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. [Link]

  • van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]

  • Shanda, S., et al. (2014). Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase. Nuclear Medicine and Biology. [Link]

  • Asif, M., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Venkatesan, A. M., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Di Marzo, V., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[3][7][8]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia. [Link]

Sources

Application Notes and Protocols: The Strategic Deployment of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The N-phenylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in numerous clinically successful drugs.[1] Its unique conformational flexibility and physicochemical properties allow it to interact with a wide array of biological targets, particularly within the central nervous system (CNS) and in oncology.[1][2] The compound at the center of this guide, {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (henceforth referred to as C-101), represents a strategic entry point for screening campaigns. The trifluoroacetyl group offers a unique modification to the piperazine nitrogen, potentially modulating basicity and metabolic stability, which can significantly influence pharmacokinetic and pharmacodynamic properties.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of C-101 in drug discovery screening. We will delve into its chemical characteristics, propose high-potential screening targets based on its structural class, and provide detailed, field-proven protocols for both biochemical and cell-based assays. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of C-101 and its analogs.

Physicochemical Properties and Rationale for Screening

A thorough understanding of a compound's physicochemical properties is paramount for designing effective screening assays and interpreting the resulting data. While detailed experimental data for C-101 is not extensively published, we can infer key characteristics from its structure and available data for similar compounds.

PropertyEstimated Value/CharacteristicRationale and Implication for Screening
Molecular Weight 273.26 g/mol Low molecular weight is favorable for "rule of five" compliance, suggesting good potential for oral bioavailability.
Structure Phenylpiperazine core with a primary amine and a trifluoroacetyl group.The phenylpiperazine core is a known pharmacophore for various receptors and enzymes.[1][2] The primary amine provides a handle for further chemical modification or can act as a key interaction point. The trifluoroacetyl group can enhance metabolic stability and may influence target binding.
Solubility Predicted to have moderate aqueous solubility.Solubility in aqueous buffers used for biochemical assays and cell culture media should be experimentally verified. The use of DMSO as a stock solvent is recommended.
pKa The basicity of the piperazine nitrogen is expected to be reduced by the electron-withdrawing trifluoroacetyl group.This modulation of pKa can affect cell permeability and interaction with target proteins.[2]

The presence of the phenylpiperazine scaffold in C-101 strongly suggests its potential as a modulator of protein kinases and G-protein coupled receptors (GPCRs), two of the most important target classes in drug discovery. Phenylpiperazine derivatives have shown activity as EGFR tyrosine kinase inhibitors and mTOR inhibitors in cancer, as well as modulators of serotonergic (e.g., 5-HT1A) and dopaminergic receptors in the CNS.[3][4][5]

Proposed Screening Strategy: A Two-Pronged Approach

Given the therapeutic precedent of the phenylpiperazine scaffold, a logical screening strategy for C-101 involves a two-pronged approach targeting both a protein kinase and a GPCR. This dual-track investigation maximizes the potential for identifying a high-value biological activity.

Screening_Strategy cluster_kinase Kinase Screening Cascade cluster_gpcr GPCR Screening Cascade C101 {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (C-101) Primary_Kinase Primary Biochemical Screen (e.g., EGFR Kinase Assay) C101->Primary_Kinase Primary_GPCR Primary Binding Assay (e.g., 5-HT1A Receptor Binding) C101->Primary_GPCR Dose_Response_Kinase Dose-Response & IC50 Determination Primary_Kinase->Dose_Response_Kinase Active Hits Cellular_Kinase Cell-Based Assay (e.g., A549 Cell Proliferation) Dose_Response_Kinase->Cellular_Kinase Potent Hits Dose_Response_GPCR Dose-Response & Ki Determination Primary_GPCR->Dose_Response_GPCR Active Hits Functional_GPCR Functional Assay (e.g., cAMP Measurement) Dose_Response_GPCR->Functional_GPCR Potent Hits

Figure 1: A proposed dual-pronged screening cascade for C-101.

Application Protocol 1: High-Throughput Screening for Kinase Inhibitors

This protocol is designed to identify and characterize the inhibitory activity of C-101 against a representative protein kinase, such as Epidermal Growth Factor Receptor (EGFR), a common target for phenylpiperazine derivatives.[3] The assay is based on the detection of ADP, a universal product of kinase-catalyzed phosphorylation.[6]

Part A: Primary Biochemical Screening (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures ADP formation. In the first step, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP in a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Recombinant human EGFR kinase (or other kinase of interest)

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • C-101 (dissolved in 100% DMSO)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of C-101 in 100% DMSO.

    • Create a dilution series of C-101 in DMSO.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 25 nL of C-101, control inhibitor (Staurosporine), or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer containing EGFR and Poly(Glu,Tyr).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each concentration of C-101 relative to the DMSO (0% inhibition) and staurosporine (100% inhibition) controls.

  • For active compounds, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part B: Cell-Based Proliferation Assay (e.g., in A549 cells)

Principle: To validate the biochemical findings in a cellular context, a proliferation assay using a cancer cell line that overexpresses the target kinase (e.g., A549 for EGFR) is performed. The assay measures the number of viable cells after treatment with the compound.

Materials:

  • A549 human lung carcinoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • C-101 (dissolved in 100% DMSO)

  • Gefitinib (positive control for EGFR inhibition)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of C-101 and Gefitinib in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition of cell proliferation for each concentration.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Application Protocol 2: Screening for GPCR Modulation

This protocol outlines a strategy to assess the affinity and functional activity of C-101 at a specific GPCR, such as the serotonin 5-HT1A receptor, a target for which many phenylpiperazine compounds show high affinity.[4]

Part A: Radioligand Binding Assay

Principle: This assay measures the ability of C-101 to compete with a known radiolabeled ligand for binding to the target receptor in a membrane preparation. A reduction in the binding of the radioligand indicates that the test compound is interacting with the receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Membrane preparation from the above cells

  • [³H]8-OH-DPAT (radioligand for 5-HT1A)

  • C-101 (dissolved in 100% DMSO)

  • Serotonin (unlabeled competitor for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine:

      • 25 µL of C-101 dilution (or DMSO/Serotonin for controls)

      • 25 µL of [³H]8-OH-DPAT (at a final concentration near its Kd)

      • 150 µL of membrane preparation diluted in binding buffer.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold binding buffer.

  • Signal Detection:

    • Place the filters in scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding (in the presence of excess serotonin) from the total binding (in the presence of DMSO).

  • Calculate the percent inhibition of specific binding for each concentration of C-101.

  • Determine the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Part B: Cell-Based Functional Assay (cAMP Measurement)

Principle: The 5-HT1A receptor is a Gi-coupled GPCR, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This assay measures the ability of C-101 to either act as an agonist (decrease cAMP) or an antagonist (block the agonist-induced decrease in cAMP).

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Forskolin (an adenylyl cyclase activator used to stimulate cAMP production)

  • 8-OH-DPAT (a known 5-HT1A agonist)

  • C-101 (dissolved in 100% DMSO)

  • cAMP-Glo™ Assay Kit (Promega) or similar HTRF-based kit

  • White, opaque 384-well assay plates

  • Luminometer or HTRF-compatible plate reader

Procedure:

  • Cell Plating and Stimulation:

    • Seed cells into a 384-well plate and incubate overnight.

    • For antagonist mode: Pre-incubate cells with a dilution series of C-101 for 15-30 minutes. Then, add a fixed concentration of the agonist 8-OH-DPAT (e.g., its EC₈₀) along with forskolin.

    • For agonist mode: Add a dilution series of C-101 along with a fixed concentration of forskolin.

    • Incubate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Follow the manufacturer's protocol for the chosen cAMP assay kit to lyse the cells and perform the detection reaction. This typically involves adding a lysis buffer followed by a detection solution.

  • Data Acquisition:

    • Measure the luminescence or HTRF signal according to the assay kit's instructions.

Data Analysis:

  • Generate dose-response curves.

  • In agonist mode: Determine the EC₅₀ value if C-101 decreases the cAMP signal.

  • In antagonist mode: Determine the IC₅₀ value if C-101 blocks the effect of 8-OH-DPAT.

GPCR_Signaling Agonist Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor (Gi-coupled) Agonist->Receptor Activates Antagonist Antagonist (e.g., C-101?) Antagonist->Receptor Blocks G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Figure 2: Simplified Gi-coupled GPCR signaling pathway.

Conclusion and Future Directions

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (C-101) is a promising starting point for drug discovery campaigns due to its incorporation of the versatile N-phenylpiperazine scaffold. The protocols detailed in this guide provide a robust framework for initiating the biological characterization of C-101 against two high-value target classes: protein kinases and GPCRs. Positive results from these initial screens should be followed by more extensive profiling, including kinase panel screening for selectivity, evaluation against a broader range of GPCRs, and in-depth ADME/Tox studies. The strategic application of these methodologies will enable a thorough and efficient evaluation of C-101, potentially uncovering novel therapeutic leads.

References

  • The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem.
  • Discovery of a series of novel phenylpiperazine deriv
  • Cell‐based assays in GPCR drug discovery - Semantic Scholar.
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
  • Recent progress in assays for GPCR drug discovery.
  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prost
  • Cell-based assays and animal models for GPCR drug screening - PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed.
  • Phenylpiperazine derivatives: a p
  • Comparison of Various Cell-Based Assays for GPCR Screening - ResearchG
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI.
  • Application Notes and Protocols: High-Throughput Screening for Novel BTK Inhibitors - Benchchem.
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - MDPI.
  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders - American Chemical Society.
  • High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development.
  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl)
  • (4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl)amine - Sigma-Aldrich.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH.

  • 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R) - PubChem.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH.
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one.
  • (4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl)amine - Sigma-Aldrich.
  • Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed Central.
  • CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google P
  • Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers.
  • 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline - Benchchem.
  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. Uxrq2b0zg0V32brSuINgFfHNXnkNsJQOMFWF)

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Application Notes & Protocols for the Synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold in Drug Discovery

The N-aryl piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its typical basicity, allow it to serve as a versatile pharmacophore. The specific scaffold, {4-[4-(trifluoroacetyl)piperazin-1-yl]phenyl}amine, offers a synthetically tractable platform for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

The trifluoroacetyl group on the distal piperazine nitrogen serves a dual purpose: it modulates the basicity of the nitrogen, influencing pharmacokinetic properties, and it can act as a stable bioisostere for other functional groups. The primary aromatic amine on the phenyl ring provides a crucial handle for diversification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5]

This guide provides a comprehensive overview of the synthesis of the core scaffold and detailed protocols for its subsequent derivatization, aimed at researchers engaged in drug discovery and development. We will emphasize the rationale behind methodological choices and provide a framework for designing a logical SAR exploration.

Synthesis of the Core Scaffold: {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

The most efficient and logical synthesis of the target scaffold begins with the coupling of a protected piperazine to an activated nitroaromatic ring, followed by selective acylation and final reduction of the nitro group. This multi-step approach ensures high yields and purity while preventing undesired side reactions.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, which provides robust control over the introduction of each functional group. This strategy is superior to alternatives as it allows for purification at intermediate stages and avoids the challenges of selective N-acylation in the presence of a reactive aniline.

G cluster_0 Synthesis Workflow A Step 1: Buchwald-Hartwig Amination (1-bromo-4-nitrobenzene + N-Boc-piperazine) B Intermediate 1 (tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate) A->B Pd-Catalyst, Base C Step 2: Boc Deprotection (TFA or HCl) B->C D Intermediate 2 (1-(4-nitrophenyl)piperazine) C->D E Step 3: Selective N-Trifluoroacetylation (TFAA) D->E Base (e.g., TEA) F Intermediate 3 (1-(4-nitrophenyl)-4-(trifluoroacetyl)piperazine) E->F G Step 4: Nitro Group Reduction (Pd/C, H2 or Na2S2O4) F->G H Final Product ({4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine) G->H

Caption: Workflow for the synthesis of the core scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (Intermediate 1)

  • Rationale: The Buchwald-Hartwig amination is the method of choice for forming the C-N bond between the aryl halide and the protected piperazine.[6][7] This palladium-catalyzed cross-coupling reaction is highly efficient, tolerates a wide range of functional groups, and generally proceeds in high yield.[2] Using N-Boc-piperazine ensures that the coupling occurs selectively at one nitrogen atom.

  • Protocol:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-nitrobenzene (1.0 eq), N-Boc-piperazine (1.1 eq), and sodium tert-butoxide (1.4 eq).

    • Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

    • Add anhydrous toluene as the solvent.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a yellow solid.

Step 2 & 3: Synthesis of 1-(4-nitrophenyl)-4-(trifluoroacetyl)piperazine (Intermediate 3) via a One-Pot Deprotection/Acylation

  • Rationale: The Boc protecting group is readily cleaved under acidic conditions. A one-pot procedure where the Boc group is removed and the resulting secondary amine is immediately acylated is efficient. Trifluoroacetic anhydride (TFAA) is a highly reactive agent for this purpose.[8] The reaction is performed at low temperature to control the exothermicity and prevent side reactions.

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS confirms complete deprotection.

    • Cool the mixture back to 0 °C.

    • Slowly add triethylamine (TEA, ~3 eq relative to TFAA) to neutralize the excess TFA and act as a base for the acylation.

    • Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature for an additional hour.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Step 4: Synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (Final Product)

  • Rationale: The reduction of the aromatic nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method.[9] An alternative for substrates sensitive to hydrogenation is reduction with sodium dithionite (Na₂S₂O₄).

  • Protocol (Catalytic Hydrogenation):

    • Dissolve Intermediate 3 (1.0 eq) in methanol or ethyl acetate.

    • Carefully add Pd/C (10% w/w, ~5 mol% Pd) to the solution.

    • Place the reaction flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC/LC-MS (loss of starting material and appearance of a new, lower Rf spot).

    • Upon completion, carefully filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final product, which can be purified by recrystallization or column chromatography if necessary.

Strategy for Derivatization for SAR Studies

The primary aromatic amine of the core scaffold is the principal point for diversification. A systematic exploration of substitutions at this position can provide critical insights into the SAR.[5]

G cluster_0 SAR Derivatization Strategy cluster_reactions Derivatization Reactions cluster_derivatives Resulting Derivatives Core {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (Core Scaffold) Acylation Acylation (R-COCl, Base) Core->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Base) Core->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Core->ReductiveAmination UreaFormation Urea Formation (R-NCO) Core->UreaFormation Amides Amides Acylation->Amides Sulfonamides Sulfonamides Sulfonylation->Sulfonamides SecondaryAmines Secondary Amines ReductiveAmination->SecondaryAmines Ureas Ureas UreaFormation->Ureas

Caption: Key derivatization pathways from the core amine.

Protocol: Amide Synthesis via Acylation
  • Rationale: Amide bond formation is a robust reaction to explore the effects of varying size, electronics, and hydrogen bonding capability.

  • Protocol:

    • Dissolve the core scaffold (1.0 eq) and a base (e.g., TEA or DIPEA, 1.5 eq) in anhydrous DCM or THF.

    • Cool the solution to 0 °C.

    • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor by TLC/LC-MS. Upon completion, quench with water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Protocol: Sulfonamide Synthesis
  • Rationale: Sulfonamides are excellent hydrogen bond donors and can occupy different vector spaces compared to amides, providing valuable SAR data.[1]

  • Protocol:

    • Dissolve the core scaffold (1.0 eq) in anhydrous pyridine or DCM with TEA (2.0 eq).

    • Cool to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.

    • Stir at room temperature overnight.

    • Quench with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ and brine.

    • Dry, concentrate, and purify as needed.

Analytical Characterization & Data Summary

All synthesized compounds must be rigorously characterized to confirm their structure and purity (>95% by HPLC is recommended for biological testing).

Compound IDR-Group (at aniline)MethodYield (%)Purity (HPLC, %)Mass (M+H)⁺
Core -HStep 485>98288.12
D-01 -C(O)CH₃Acylation91>99330.13
D-02 -C(O)PhAcylation88>98392.15
D-03 -SO₂CH₃Sulfonylation76>97366.10
D-04 -SO₂PhSulfonylation72>97428.11

¹H NMR (400 MHz, DMSO-d₆) for Core Scaffold: δ 7.05 (d, J = 8.8 Hz, 2H), 6.60 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H, -NH₂), 3.80 (m, 4H), 3.10 (m, 4H).

SAR Study Design & Workflow

The synthesized derivatives form the basis of an iterative cycle of design, synthesis, and biological testing to elucidate the SAR.

G cluster_0 Iterative SAR Cycle Design Design Analogs (Hypothesis Generation) Synthesize Synthesize Library (Protocols Above) Design->Synthesize Test Biological Assay (e.g., in vitro screen) Synthesize->Test Analyze Analyze Data (SAR Identification) Test->Analyze Analyze->Design New Hypothesis

Caption: The iterative cycle of a structure-activity relationship study.

The goal is to understand how modifications to the R-group affect biological activity. Key questions to address include:

  • Size/Sterics: Does activity increase or decrease with larger or smaller R-groups?

  • Electronics: Is an electron-donating or electron-withdrawing group favored?

  • Pharmacophoric Features: Is a hydrogen bond donor, acceptor, or aromatic ring required for optimal activity?

By systematically synthesizing and testing derivatives as described in this guide, researchers can efficiently map the SAR for this promising chemical scaffold.[10][11]

Safety & Handling Precautions

  • Trifluoroacetic Anhydride (TFAA) and Trifluoroacetic Acid (TFA): These reagents are highly corrosive, toxic, and react violently with water.[12][13][14] Always handle them in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[13][15] Ensure an emergency eyewash station and safety shower are immediately accessible.[12]

  • Palladium Catalysts: Palladium catalysts are flammable solids and may be toxic. Avoid inhalation of dust.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]

References

  • Thermo Fisher Scientific Inc. (2010).
  • Santa Cruz Biotechnology. (n.d.). Trifluoroacetic anhydride.
  • Li, Y., et al. (2018).
  • Loba Chemie. (n.d.). TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS.
  • Carl ROTH. (n.d.).
  • Patsnap Eureka. (n.d.). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • ChemicalBook. (n.d.). 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis.
  • Twarog, M., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research.
  • ResearchGate. (n.d.).
  • Fisher Scientific. (2025).
  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry.
  • PubMed. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models.
  • Wikipedia. (n.d.).
  • Nolan, S. P., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Desai, N. R., et al. (2019). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c.
  • Maccarinelli, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

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Application Note: A Validated High-Throughput Screening Protocol for the Interrogation of Phenylpiperazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenylpiperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1] This versatility, however, necessitates robust and efficient screening methodologies to identify compounds with desired selectivity and potency. This document provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of phenylpiperazine libraries. We move beyond a simple recitation of steps to explain the critical decision-making processes in assay design, data analysis, and hit validation, ensuring a self-validating workflow that minimizes false positives and accelerates the identification of viable lead compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Phenylpiperazine Scaffold in Drug Discovery

Phenylpiperazine derivatives form the core of numerous clinically significant drugs, acting on targets such as serotonin, dopamine, and adrenergic receptors.[2][3][4] Their structural properties allow for diverse modifications, making them ideal for library synthesis and exploration of structure-activity relationships (SAR).[2][5] High-throughput screening (HTS) is an indispensable tool for unlocking the potential of these libraries, enabling the rapid testing of thousands to millions of compounds.[6][7][] The success of any HTS campaign, however, is not merely a function of speed but is critically dependent on the quality of the assay and the rigor of the subsequent data analysis and hit validation cascade.[9]

This guide will use the common and therapeutically relevant G-protein coupled receptor (GPCR) target class as a primary example, as many phenylpiperazine compounds modulate these pathways.[2][10]

Part I: Assay Development and Validation

The foundation of a successful HTS campaign is a robust, reproducible, and scalable assay. The choice between a biochemical (cell-free) and a cell-based assay is the first critical decision point.

  • Biochemical Assays: These assays, such as radioligand binding or enzyme activity assays, measure direct interaction with a purified target.[11][12] They offer mechanistic precision but may fail to represent the complex environment inside a cell and cannot assess properties like cell permeability.[10][12]

  • Cell-Based Assays: These assays measure a cellular response to a compound, providing more physiologically relevant data and simultaneously filtering for membrane-permeable molecules.[12][13][14] For GPCRs, common readouts include second messenger accumulation (e.g., cAMP, Ca²⁺) or reporter gene activation.[10][11]

For phenylpiperazine libraries, which often target complex membrane proteins like GPCRs, a cell-based approach is frequently preferred to ensure physiological relevance.[10][13]

Protocol 2.1: Development of a Calcium Mobilization Assay for a Gq-Coupled GPCR

This protocol describes the development of a no-wash, fluorescence-based calcium flux assay, a common HTS format for GPCRs that signal through the Gαq pathway.

Objective: To establish optimized and validated conditions for a 384-well plate-based calcium mobilization assay.

Materials:

  • Host cell line (e.g., CHO-K1 or HEK293) stably expressing the target GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

  • Reference agonist and antagonist.

  • 384-well black-walled, clear-bottom microplates.

Step-by-Step Methodology:

  • Cell Seeding: Culture the stable cell line to ~80% confluency. Harvest cells and resuspend in culture medium. Determine the optimal cell seeding density by testing a range (e.g., 5,000 to 20,000 cells/well) and seed into 384-well plates. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Optimal cell density is critical. Too few cells will yield a weak signal, while too many can lead to overgrowth and altered cell physiology, both of which decrease the assay window.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove cell culture medium from the plates and add the loading buffer to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Causality: The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell. Probenecid prevents active transport of the dye back out of the cell, ensuring a stable baseline signal.

  • Compound Addition: Using an acoustic dispenser or pin tool, transfer nanoliter volumes of the phenylpiperazine library compounds (typically at a concentration of 10 mM in DMSO, for a final assay concentration of 10 µM) to the assay plate. Also include wells for controls: reference antagonist (positive control), and DMSO only (negative/vehicle control).

  • Agonist Stimulation and Signal Detection: Place the assay plate into a fluorescence plate reader equipped with an automated injection head (e.g., FLIPR, FDSS). Read the baseline fluorescence for 10-20 seconds. Inject the reference agonist at a predetermined EC₈₀ concentration (the concentration that elicits 80% of the maximal response). Continue reading the fluorescence intensity for 60-180 seconds.

    • Causality: Using an EC₈₀ concentration of agonist provides a robust signal window that is still sensitive enough to detect competitive antagonists from the library.

Assay Validation: The Self-Validating System

An HTS assay must be validated to ensure its reliability. The Z'-factor is a statistical parameter that quantifies the suitability of an assay for HTS.

Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • σ_p and μ_p are the standard deviation and mean of the positive control (e.g., reference antagonist).

  • σ_n and μ_n are the standard deviation and mean of the negative control (e.g., DMSO).

Parameter Description
Z' > 0.5 An excellent assay, suitable for HTS.
0 < Z' < 0.5 A marginal assay.
Z' < 0 The assay is not suitable for screening.

Table 1: Example Assay Optimization Data

Cell Density (cells/well) Agonist [EC₈₀] Signal-to-Background (S/B) Z'-Factor Recommendation
5,000 5 nM 4.2 0.35 Marginal
10,000 5 nM 8.5 0.68 Optimal

| 20,000 | 5 nM | 8.9 | 0.52 | Acceptable, but higher cell usage |

Part II: The HTS Campaign Workflow

With a validated assay, the full library screening can commence. This process relies heavily on automation to ensure consistency and throughput.[6][7]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Hit Selection Library Phenylpiperazine Library (in DMSO) AssayReady Assay-Ready Plates (Compound Copies) Library->AssayReady Acoustic Dispensing CompoundAddition Compound Addition AssayReady->CompoundAddition CellPlating Cell Plating & Incubation DyeLoading Dye Loading CellPlating->DyeLoading DyeLoading->CompoundAddition SignalRead Fluorescence Reading (e.g., FLIPR) CompoundAddition->SignalRead RawData Raw Data Generation SignalRead->RawData Normalization Data Normalization & QC RawData->Normalization HitSelection Hit Identification (Thresholding) Normalization->HitSelection HitList Primary Hit List HitSelection->HitList

Caption: High-Throughput Screening (HTS) Workflow.

Protocol 3.1: Executing the Primary Screen
  • Library Management: Use a compound library stored in DMSO in 384-well source plates. Create intermediate or "assay-ready" plates by acoustically dispensing nanoliter volumes of each library member. This minimizes freeze-thaw cycles of the master library.

  • Automated Screening: Integrate robotic systems for liquid handling and plate movement.[7]

    • A robotic arm moves cell plates from the incubator to a liquid handler for dye loading.

    • After incubation, the plates are moved to the dispenser for compound addition.

    • Finally, plates are fed into the fluorescence reader for automated agonist injection and signal acquisition.

  • Data Acquisition: Raw data from the plate reader is automatically captured and uploaded to a database, linked to the specific compound and plate information.

Part III: Data Analysis and Hit Triage

Raw HTS data is inherently noisy and requires rigorous analysis to confidently identify hits.[15][16] The goal is to distinguish true biological activity from experimental artifacts.

Data Normalization and Hit Selection
  • Normalization: Raw fluorescence values are converted into a more meaningful format, such as percent inhibition. This is typically done relative to the intra-plate controls:

    • Percent Inhibition = 100 * ( (Median_Negative_Control - Compound_Value) / (Median_Negative_Control - Median_Positive_Control) )

  • Quality Control: Each plate's Z'-factor is calculated. Plates with a Z' < 0.5 may be flagged for review or repeated.[17]

  • Hit Identification: A "hit" is defined as any compound exceeding a specific activity threshold. A common starting point is a value greater than three standard deviations from the mean of the plate's sample population (i.e., a Z-score of >3 or <-3 depending on assay format).[17]

Identifying False Positives: The Critical Triage

A significant portion of primary hits are often artifacts.[6][18] It is crucial to have a strategy to identify and eliminate them early.

  • Compound Autofluorescence: Some compounds fluoresce at the same wavelength as the assay dye, causing a false signal.[18][19] This can be checked by reading the plate after compound addition but before agonist stimulation.

  • Luciferase Inhibition: In luminescence-based assays, compounds can directly inhibit the luciferase enzyme, appearing as false positives.[20]

  • Compound Aggregation: At screening concentrations, some compounds form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[18][21] This is a very common artifact.

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with various assays through mechanisms like redox cycling or covalent reactivity.[22] Computational filters can be used to flag compounds containing PAINS substructures.

Hit_Triage Start Primary Hit (>3σ activity) Confirm Confirm in Dose-Response? Start->Confirm Re-test fresh powder Orthogonal Active in Orthogonal Assay? Confirm->Orthogonal Yes Discard Discard Confirm->Discard No Artifact Artifact Check (PAINS, Aggregation) Orthogonal->Artifact Yes Orthogonal->Discard No (Assay-specific artifact) Validated Validated Hit Artifact->Validated Clean Artifact->Discard Flagged as Artifact

Caption: Hit Triage and Validation Decision Workflow.

Part IV: Hit Confirmation and Validation

Hits from the primary screen must be rigorously validated through a cascade of secondary assays.[9]

Table 2: Example Hit Validation Cascade Data

Compound ID Primary Screen (% Inhibition) Confirmation IC₅₀ (µM) Orthogonal Assay (Binding pKi) PAINS Flag Notes
PhenylPip-001 85.2 1.2 7.1 No Validated Hit
PhenylPip-002 91.5 0.8 < 5.0 No False positive (activity not reproduced in binding assay)
PhenylPip-003 78.9 > 50 N/A No Not confirmed

| PhenylPip-004 | 99.1 | 0.5 | 7.5 | Yes (Quinone) | Potential artifact; proceed with caution |

Protocol 5.1: Hit Confirmation and Orthogonal Assays
  • Hit Confirmation: Source fresh, powdered samples of the primary hit compounds to rule out degradation or contamination in the original screening plates.[16][23] Test these compounds in the primary assay over a range of concentrations (e.g., an 8-point dose-response curve) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assay: To ensure the observed activity is not an artifact of the primary assay's technology, confirm the hit in a different assay format.[22] For a GPCR target identified in a calcium flux assay, a good orthogonal assay would be a radioligand binding assay, which directly measures displacement of a known ligand from the receptor.

    • Causality: If a compound is active in two distinct assay formats that rely on different detection technologies and biological principles, confidence in it being a true hit increases dramatically.

  • Initial SAR: If multiple hits share a common chemical core, this can provide early insights into the structure-activity relationship (SAR) and increase confidence in the series.[22]

Part V: Downstream Characterization

Validated hits from the phenylpiperazine library become the starting point for lead optimization. Downstream activities involve understanding their mechanism of action and selectivity.

Signaling_Pathway Ligand Phenylpiperazine Antagonist GPCR GPCR (e.g., 5-HT2A Receptor) Ligand->GPCR Blocks Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (Fluorescent Signal) IP3->Ca

Caption: Simplified Gq-Coupled GPCR Signaling Pathway.

  • Mechanism of Action (MoA) Studies: Further functional assays are conducted to determine if a compound is an agonist, antagonist, or allosteric modulator.

  • Selectivity Profiling: Hits are screened against a panel of related receptors (e.g., other serotonin receptor subtypes) to determine their selectivity profile. High selectivity is often a key attribute for a successful drug candidate, minimizing off-target side effects.

Conclusion

This application note outlines a robust, multi-stage protocol for the high-throughput screening of phenylpiperazine libraries. By integrating careful assay development, automated execution, rigorous data analysis, and a systematic hit validation cascade, researchers can efficiently navigate large chemical libraries. The emphasis on identifying and eliminating artifacts is paramount to ensuring the trustworthiness of the results and focusing resources on chemical matter with the highest potential for translation into novel therapeutics. This self-validating approach provides a reliable framework for discovering and advancing new drug candidates derived from the versatile phenylpiperazine scaffold.

References

  • Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: High-Throughput Screening: today's biochemical and cell-based approaches - PubMed Source: PubMed URL: [Link]

  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]

  • Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: PromoCell URL: [Link]

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Frequent Hitters: Nuisance Artifacts in High-Throughput Screening - PubMed Source: PubMed URL: [Link]

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  • Title: Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography Source: RSC Publishing URL: [Link]

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  • Title: Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects Source: Psychopharmacology Institute URL: [Link]

  • Title: Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phenylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a crucial solvent in drug discovery and development, ensuring complete dissolution in DMSO is the first step toward reliable experimental results. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges.

Understanding the Molecule: Why is Solubility a Challenge?

The structure of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine presents a classic solubility puzzle. Its physicochemical properties are a composite of three distinct moieties:

  • Aromatic Phenylamine Core: The aniline group provides a site for hydrogen bonding and is weakly basic. Its flat, aromatic nature can contribute to strong crystal lattice packing, which requires significant energy to overcome during dissolution.

  • Piperazine Linker: While piperazine itself is often incorporated into molecules to improve aqueous solubility, its overall effect here is complex. The two nitrogen atoms can act as hydrogen bond acceptors, but their basicity is drastically different.[1][2][3]

  • Trifluoroacetyl Group (-COCF₃): This terminal group significantly impacts the molecule's properties. The highly electronegative fluorine atoms make the trifluoroacetyl group strongly electron-withdrawing. This renders the adjacent piperazine nitrogen non-basic and increases the molecule's overall lipophilicity, which can be a primary driver of poor solubility in polar solvents.

The interplay between the rigid aromatic core, which favors strong intermolecular packing, and the lipophilic trifluoroacetyl group often results in a compound that is challenging to dissolve, even in a powerful solvent like DMSO.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when preparing DMSO stock solutions of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine.

Q1: My compound is not dissolving in DMSO at room temperature. What are the immediate first steps?

A1: When initial attempts to dissolve the compound by simple mixing fail, the application of physical energy is the standard first-line approach. These methods aim to break down compound aggregates and overcome the activation energy barrier of dissolution.[4]

  • Vigorous Vortexing: Mix the solution on a vortex mixer for 2-5 minutes. This is the simplest step to ensure adequate physical agitation.

  • Gentle Warming: Heat the solution in a water bath set between 37-50°C for 10-15 minutes.[5] Increased temperature provides the kinetic energy needed to disrupt intermolecular bonds in the crystal lattice. Caution: Avoid excessive heat, as prolonged exposure of amine-containing compounds to high temperatures in DMSO can lead to degradation.[6][7]

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to create microscopic cavitation bubbles.[8] The collapse of these bubbles generates localized energy, which is highly effective at breaking apart solid particles and enhancing dissolution.[9][10] This is often the most effective single technique for stubborn compounds.

For a detailed methodology, refer to Protocol 1: Standard Dissolution Protocol .

Q2: I've tried warming and sonicating, but the compound precipitates out again upon cooling or when I dilute it into my aqueous assay buffer. What does this mean?

A2: This common phenomenon highlights the difference between kinetic and thermodynamic solubility.[11]

  • Kinetic Solubility: By heating and sonicating, you may have created a supersaturated solution. This is a temporarily stable state where the concentration of the dissolved compound is higher than its true equilibrium limit. Upon cooling or a change in solvent environment (like diluting into a buffer), the system re-equilibrates, and the excess compound precipitates.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound under a given set of conditions.[11]

Troubleshooting Steps:

  • Prepare a More Dilute Stock: Your target concentration may exceed the compound's thermodynamic solubility limit in DMSO. Try preparing a stock solution at a lower concentration (e.g., if 10 mM failed, attempt 5 mM or 1 mM).

  • Stepwise Dilution: When diluting into an aqueous buffer, avoid adding the concentrated DMSO stock directly. The sharp change in solvent polarity causes the compound to "crash out."[4] Instead, perform serial dilutions, perhaps first into a DMSO/buffer mix and then into the final buffer. This gradual change in polarity can keep the compound in solution.[12]

Q3: Could the quality of my DMSO be the problem?

A3: Yes, absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water is a significant contaminant that can drastically reduce the solubility of many organic compounds in DMSO.[9][13]

Best Practices:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (or high-purity) DMSO for preparing stock solutions.

  • Proper Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air. Once opened, use the bottle quickly or store it in a desiccator.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can also introduce moisture and promote precipitation.[9][13]

Q4: The aniline moiety is a weak base. Can I use pH adjustment to improve solubility?

A4: Yes, this is an excellent and chemically sound strategy. The primary amine on the phenyl ring is a weak base and can be protonated to form a more soluble salt.[14][15][16][17]

  • Principle: By adding a small amount of acid, you can convert the neutral, less soluble free base into its corresponding ammonium salt (R-NH₃⁺). This ionized form is significantly more polar and, therefore, more soluble in polar solvents.

  • Method: For a DMSO stock, you can add a tiny, sub-stoichiometric amount of a strong acid like HCl (dissolved in an organic solvent) or trifluoroacetic acid (TFA). For aqueous solutions, adjusting the buffer pH to be 1-2 units below the pKa of the amine group will maximize the concentration of the soluble, protonated form.

  • Important Note: The nitrogen in the piperazine ring attached to the trifluoroacetyl group is part of an amide and is not basic. Only the exocyclic phenylamine is available for protonation.

Refer to Protocol 2: Small-Scale pH Adjustment Test to experimentally determine if this strategy is effective for your compound.

Q5: Are co-solvents a viable option if pure DMSO is insufficient?

A5: Yes, using a co-solvent system can be very effective. A co-solvent is a water-miscible organic solvent added to the primary solvent to change its overall properties, such as polarity.[14][18]

  • Principle: By mixing DMSO with another solvent, you create a new solvent environment that may be more favorable for your compound.

  • Recommended Co-solvents: For challenging compounds, consider solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), or Polyethylene Glycol 400 (PEG400).

  • Application: You might prepare a high-concentration stock in a small amount of 100% NMP and then dilute that into DMSO, or create a pre-mixed solvent system (e.g., 90% DMSO / 10% NMP) to dissolve the compound directly.

Crucial Consideration: Always verify that the chosen co-solvent is compatible with your downstream biological assay, as some solvents can be cytotoxic or interfere with assay components.[19][20]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues with {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine.

G start Start: Compound does not dissolve in DMSO at RT step1 Apply Physical Methods: 1. Vortex (2-5 min) 2. Gentle Heat (37-50°C, 10-15 min) 3. Sonicate (5-10 min) start->step1 q1 Is the solution clear? step1->q1 success Success! Solution is ready for use. Store properly. q1->success Yes step2 Hypothesis: Concentration exceeds thermodynamic solubility limit. q1->step2 No / Precipitates on cooling action2 Action: Prepare a more dilute stock solution (e.g., 50% of original conc.) step2->action2 q2 Is the solution clear now? action2->q2 q2->success Yes step3 Hypothesis: Solvent quality or chemical properties are limiting. q2->step3 No action3a Action 1: Use fresh, anhydrous DMSO. step3->action3a action3b Action 2: Try a co-solvent (e.g., DMSO:NMP 9:1). step3->action3b action3c Action 3: Perform pH adjustment test (protonate aniline group). step3->action3c end Consult further with analytical chemistry team. action3a->end action3b->end action3c->end

Caption: A step-by-step decision tree for troubleshooting solubility.

Summary of Techniques
TechniquePrincipleProsCons
Vortexing Mechanical AgitationSimple, fast, no special equipment needed.Least effective method for highly insoluble compounds.
Gentle Warming Increases Kinetic EnergyEffective for overcoming moderate lattice energy.Risk of compound degradation with excessive heat/time.[6]
Sonication Cavitation EnergyHighly effective at breaking up aggregates; minimal bulk heating.[8][9]Requires a sonicator.
Using Anhydrous DMSO Prevents Solvating Power ReductionEnsures maximum solvent performance; prevents a common failure mode.[9][13]Requires careful handling and storage to prevent moisture contamination.
pH Adjustment Salt FormationCan dramatically increase solubility for ionizable compounds.[14][16]Requires chemical modification; pH change must be compatible with the assay.
Co-solvents Polarity ModificationCan dissolve highly lipophilic compounds that fail in pure DMSO.[18]Co-solvent must be compatible with the downstream application; may alter compound activity.
Detailed Protocols
Protocol 1: Standard Dissolution Protocol
  • Weigh the solid {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine into a clean, appropriate glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration.

  • Cap the vial tightly and vortex vigorously for 2 minutes.

  • If the solid is not fully dissolved, place the vial in a water bath pre-heated to 40°C for 10 minutes. Vortex briefly every 5 minutes.

  • If solids persist, place the vial in a bath sonicator for 10 minutes.

  • Visually inspect the solution against a light source for any undissolved particulates. If clear, the solution is ready. If not, proceed to more advanced troubleshooting.

Protocol 2: Small-Scale pH Adjustment Test
  • Prepare a slurry of the compound in DMSO at the target concentration.

  • In a separate vial, create a 100 mM stock of Trifluoroacetic Acid (TFA) in DMSO.

  • To your compound slurry, add 0.1 molar equivalents of the TFA stock (e.g., for 1 mL of a 10 mM compound slurry, add 1 µL of the 100 mM TFA stock).

  • Cap and vortex the vial. Observe for any change in solubility.

  • If necessary, continue to add TFA in 0.1 molar equivalent increments (up to ~1.1 equivalents), vortexing and observing after each addition. A significant increase in clarity indicates that salt formation is a viable strategy.

References
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]

  • Backhaus, T., Scholze, M., & Grimme, L. H. (2000). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. [Link]

  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate. [Link]

  • ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Brandt, K. K., Frandsen, R. J. N., & Nybroe, O. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1125–1130. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Semantic Scholar. [Link]

  • gChem Global. (n.d.). DMSO. gChem Global. [Link]

  • Gao, Y., Zu, H., & Zhang, J. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Molecules, 27(10), 3143. [Link]

  • Solubility of Things. (n.d.). Piperazine. Solubility of Things. [Link]

  • Lindgren, M., Kihlberg, J., & Hällgren, C. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 59(1), 1–6. [Link]

  • ResearchGate. (2014). How to dissolve a poorly soluble drug? ResearchGate. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]

  • Traynelis, V. J., & Ode, R. H. (1970). Oxidation of Amine Salts in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 35(7), 2207–2213. [Link]

  • Delgado, D. R., Rodríguez, G. A., Martínez, F., & Jouyban, A. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. Molecules, 27(16), 5192. [Link]

  • Singh, S., Kumar, S., Malviya, R., & Sharma, P. K. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 114-126. [Link]

  • Patel, K. R., Patel, V. R., Rajput, G. C., & Patel, H. M. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 100-110. [Link]

  • Smith, A. M., Williams, H. D., & Dove, A. P. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1217–1221. [Link]

  • Begley, T. P., Murphy, C. D., & O'Hagan, D. (2023). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Molecules, 28(19), 6777. [Link]

  • ResearchGate. (2015). How do I solubilize drugs with transcutol and cremophor? ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-13. [Link]

  • Wikipedia. (n.d.). Sodium trifluoroacetate. Wikipedia. [Link]

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  • PubChem. (n.d.). 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(2,2,2-trifluoroacetyl)phenyl]sulfonylbenzamide. PubChem. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

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  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

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Technical Support Center: Troubleshooting Low Yield in 4-[4-(Trifluoroacetyl)-1-piperazinyl]aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline. This document provides in-depth, experience-driven answers to common challenges encountered during this specific N-acylation reaction. Our goal is to help you diagnose issues, optimize your protocol, and achieve higher, more consistent yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low, and TLC/LC-MS analysis shows a significant amount of unreacted 1-(4-aminophenyl)piperazine starting material. What are the primary causes?

This is the most common issue and typically points to suboptimal reaction conditions or reagent-related problems. The core of the reaction is a nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. Incomplete conversion means this process is being hindered.

Core Technical Reasons for Incomplete Reaction:

  • Insufficient Electrophilicity: The trifluoroacetylating agent may not be reactive enough under the chosen conditions.

  • Low Nucleophilicity of the Amine: The piperazine nitrogen's lone pair might be protonated or sterically hindered.

  • Poor Reagent Quality or Stoichiometry: Degradation of reagents or inaccurate measurements can starve the reaction.

Troubleshooting Protocol:

  • Verify Reagent Quality and Stoichiometry:

    • Acylating Agent: Trifluoroacetic anhydride (TFAA) is highly reactive but also extremely sensitive to moisture.[1][2] Use a fresh bottle or a recently opened one stored under an inert atmosphere. If using ethyl trifluoroacetate (ETFA), ensure its purity, as it is less reactive than TFAA.[3]

    • Starting Amine: Confirm the purity of 1-(4-aminophenyl)piperazine. Impurities can interfere with the reaction.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acylating agent is often used to drive the reaction to completion.[4][5] Ensure your measurements are accurate.

  • Optimize the Base and Solvent System:

    • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial.[4][5] Its role is to scavenge the trifluoroacetic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Use at least 1.5 equivalents of the base.[5]

    • Solvent Choice: The solvent must be anhydrous and aprotic. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert and effectively dissolve the reactants.[4][5]

  • Control Reaction Temperature:

    • Acylation reactions, especially with reactive agents like TFAA, are often exothermic. The initial addition of the acylating agent should be performed at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[5]

    • After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[5]

  • Ensure an Inert Atmosphere:

    • Set up the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the highly reactive acylating agent.[5]

Q2: My TLC/LC-MS shows multiple product spots, including one with a higher molecular weight than my target compound. What are these byproducts and how can I prevent them?

The presence of multiple products indicates a lack of selectivity in the acylation process. The starting material, 1-(4-aminophenyl)piperazine, has two nucleophilic nitrogen atoms: the secondary amine in the piperazine ring (N4) and the primary amine on the aniline ring (N1).

Primary Side Reaction: Di-acylation, where both the piperazine N4 and the aniline N1 are trifluoroacetylated. This results in a byproduct with a significantly higher molecular weight.

Causality of Side Reactions:

  • Relative Nucleophilicity: While the piperazine N4 is generally more nucleophilic (more aliphatic character) than the aniline N1 (lone pair delocalized into the aromatic ring), using a highly reactive acylating agent like TFAA under harsh conditions can lead to competitive acylation.

  • Excess Acylating Agent: Using a large excess of the trifluoroacetylating agent will significantly increase the probability of di-acylation once the desired mono-acylation has occurred.[4]

Mitigation Strategies:

  • Control Stoichiometry: Do not use a large excess of the acylating agent. A range of 1.05 to 1.2 equivalents is typically sufficient to achieve mono-acylation without promoting significant di-acylation.

  • Choice of Acylating Agent: Ethyl trifluoroacetate (ETFA) is less reactive than trifluoroacetic anhydride (TFAA).[3][6] Using ETFA often requires heating but provides better selectivity for the more nucleophilic piperazine nitrogen.

  • Slow, Controlled Addition: Add the acylating agent dropwise to the reaction mixture at 0 °C.[5] This maintains a low instantaneous concentration of the acylating agent, favoring reaction at the most nucleophilic site.

  • Alternative Strategy (Protonation): In some cases, selectivity can be achieved by using one equivalent of a strong acid to protonate the more basic piperazine nitrogen, directing acylation to the other nitrogen.[7] However, in this specific molecule, this approach is complex due to the two different amine types.

ParameterRecommendation for High SelectivityRationale
Acylating Agent Ethyl Trifluoroacetate (ETFA) or controlled TFAAETFA is less reactive, favoring the more nucleophilic N4. TFAA can be used if added slowly at low temp.[1][3]
Stoichiometry 1.05 - 1.2 eq. of acylating agentMinimizes the chance of a second acylation event after the first is complete.[4]
Temperature 0 °C for addition, then warm to RTControls the reaction rate, giving the more nucleophilic N4 a kinetic advantage.[5]
Base >1.5 eq. Triethylamine or DIPEAEnsures the byproduct acid is scavenged, keeping the amine nucleophilic without being overly reactive.[5][8]
Q3: I believe my reaction has worked, but I'm losing a significant amount of product during the aqueous workup and purification steps. How can I improve my recovery?

Product loss during isolation is a common issue that can drastically lower the final yield. This can happen during liquid-liquid extraction or chromatography.

Troubleshooting Product Loss:

  • Workup Procedure:

    • Quenching: Quench the reaction carefully, for example, by adding water or a saturated sodium bicarbonate solution to neutralize excess acylating agent and acid.

    • Extraction: The product, 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline, has both a basic nitrogen (the aniline amine) and an amide group. Its solubility can be pH-dependent.

      • Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate or DCM.[9]

      • Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than one large extraction to maximize recovery.

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and improve phase separation.[5] Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.[5]

  • Purification Strategy:

    • Column Chromatography: This is the most common method for purifying this type of compound.

      • Stationary Phase: Use silica gel as the stationary phase.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. The trifluoroacetyl group increases polarity compared to the starting material.

      • TLC Monitoring: Develop an effective TLC system before running the column to ensure good separation between your product, starting material, and any byproducts.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method for obtaining a high-purity final product with minimal loss, provided a suitable solvent system can be found.

Experimental Workflow & Visualization

General Protocol for Synthesis

This protocol is a starting point and should be optimized based on your specific results.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-aminophenyl)piperazine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled, stirring solution over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Troubleshooting Decision Workflow

The following diagram outlines a logical path for troubleshooting low yield based on initial analytical data.

TroubleshootingWorkflow start Low Yield Observed tlc_analysis Analyze Crude Reaction Mixture (TLC / LC-MS) start->tlc_analysis sm_present Significant Starting Material Remains tlc_analysis->sm_present  Unreacted SM?   byproducts Multiple Byproducts (e.g., Di-acylation) tlc_analysis->byproducts  Side Products?   clean_rxn Clean Conversion, but Low Mass tlc_analysis->clean_rxn  Clean Reaction?   check_reagents Verify Reagent Quality (esp. TFAA) & Stoichiometry sm_present->check_reagents Yes control_stoich Reduce Acylating Agent (1.05 - 1.2 eq) byproducts->control_stoich Yes optimize_workup Optimize Workup: - Multiple Extractions - Check pH during extraction clean_rxn->optimize_workup Yes check_conditions Optimize Conditions: - Anhydrous Solvent/Inert Atm. - Sufficient Base (>1.5 eq) - Increase Reaction Time/Temp check_reagents->check_conditions control_temp Add TFAA Slowly at 0°C control_stoich->control_temp change_reagent Consider Less Reactive Agent (e.g., Ethyl Trifluoroacetate) control_temp->change_reagent optimize_purification Optimize Purification: - Develop better TLC system - Consider Recrystallization optimize_workup->optimize_purification

Caption: Troubleshooting workflow for low yield synthesis.

References

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1298. Available at: [Link]

  • Jang, D. O., et al. (2009). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Tetrahedron Letters, 51(4), 651-653. Available at: [Link]

  • Google Patents. (2011). KR101083935B1 - Trifluoroacetylation for amines.
  • Kent, S. B., et al. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. Available at: [Link]

  • Weygand, F., & Geiger, R. (1959). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 24(8), 1241-1242. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride. Available at: [Link]

  • Neupane, N. P. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. Quora. Available at: [Link]

Sources

Stability issues of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Stability Issues in Aqueous Solutions

Welcome to the technical support guide for {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Overview of Stability Profile

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a multifaceted molecule featuring a piperazine ring, an aniline moiety, and a trifluoroacetyl group. While this structure is valuable for its intended biological activity, these same functional groups present specific vulnerabilities in aqueous solutions. The primary stability concerns are hydrolysis of the trifluoroacetyl group and oxidation of the piperazine and aniline rings. Understanding these potential degradation pathways is the first step toward preventing them.

The piperazine core, while relatively stable, can undergo oxidative degradation, especially in the presence of metal ions or under elevated temperatures.[1][2] The aniline amine group is also susceptible to oxidation, which can lead to the formation of colored impurities. The most significant liability, however, is the trifluoroacetyl amide bond, which can be susceptible to hydrolysis, particularly under basic pH conditions.

Visualizing Potential Degradation

To effectively troubleshoot, it is crucial to visualize the potential molecular changes. The diagram below illustrates the two principal degradation pathways.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (Parent Compound) hydrolysis_product 4-(Piperazin-1-yl)phenylamine (De-acetylated Product) parent->hydrolysis_product Base-catalyzed (High pH) oxidation_product Oxidized Species (e.g., N-oxides, colored dimers) parent->oxidation_product Presence of O2, metal ions, light

Caption: Primary degradation routes for the target compound in aqueous media.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

Q1: I prepared a fresh stock solution in a standard phosphate buffer (pH 7.4) and my HPLC analysis shows a new, more polar peak appearing over time. What is happening?

Answer: This is a classic presentation of chemical instability, most likely due to hydrolysis.

  • Causality: The trifluoroacetyl group is an amide, which can be hydrolyzed to yield the corresponding amine and trifluoroacetic acid. This reaction is significantly accelerated by hydroxide ions, meaning it proceeds faster at neutral and, especially, basic pH.[3] The resulting product, 4-(piperazin-1-yl)phenylamine, lacks the bulky, lipophilic trifluoroacetyl group and will therefore elute earlier (appear as a more polar peak) in a reverse-phase HPLC system.

  • Troubleshooting Steps:

    • Confirm Identity: The most definitive way to identify the new peak is with mass spectrometry (LC-MS). The expected mass of the hydrolyzed product is 177.24 g/mol .

    • Perform a pH Study: Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7.4, 9). Analyze them by HPLC immediately after preparation and again after 24-48 hours at room temperature. You should observe a significantly faster rate of degradation at higher pH values. See Protocol 1 for a detailed methodology.

    • Mitigation: For routine experiments, prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6 citrate or acetate buffer) to minimize base-catalyzed hydrolysis. Store these stocks frozen at -20°C or -80°C.

Q2: My aqueous solution has developed a faint yellow or brown tint after being stored in the refrigerator for a week. Is the compound still usable?

Answer: The appearance of color is a strong indicator of oxidative degradation.

  • Causality: The primary amine of the aniline group and the tertiary amines of the piperazine ring are susceptible to oxidation.[1][4] This process can be initiated by dissolved oxygen, trace metal ion contaminants, or exposure to light. The resulting oxidized species are often colored aromatic compounds or polymers.

  • Troubleshooting Steps:

    • Analytical Confirmation: Analyze the colored solution by HPLC with UV-Vis detection. You will likely see a cluster of new, often broad and poorly resolved peaks, along with a decrease in the main peak area.

    • Forced Oxidation: To confirm this hypothesis, perform a forced degradation study using a mild oxidizing agent like hydrogen peroxide (H₂O₂). The resulting HPLC chromatogram should show an enhancement of the same impurity peaks observed in your aged solution. Refer to Protocol 2 for this procedure.

    • Mitigation:

      • Use High-Purity Water: Employ HPLC-grade or Milli-Q water to minimize metal ion contamination.

      • De-gas Buffers: Briefly sparge your aqueous buffers with an inert gas (nitrogen or argon) before preparing solutions to remove dissolved oxygen.

      • Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil.

      • Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant (e.g., 0.01% ascorbic acid or BHT) can be effective, but must be tested to ensure it does not interfere with your assay.

Q3: I'm struggling to develop a stability-indicating HPLC method. How can I ensure I'm separating the key degradants from the parent compound?

Answer: A robust, stability-indicating method is one that can resolve the parent compound from all potential degradation products and process impurities. The key is to use forced degradation samples to challenge your method.[5]

  • Causality: An inadequate HPLC method may co-elute the parent peak with one or more degradation products, leading to an inaccurate assessment of stability.

  • Troubleshooting Workflow:

G start Start: Develop Initial HPLC Method forced_degradation Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) See Protocol 2 start->forced_degradation inject Inject Degraded Samples and Unstressed Control forced_degradation->inject resolution_check Check Resolution (Rs > 1.5) Between Parent and All New Peaks? inject->resolution_check peak_purity Perform Peak Purity Analysis (Using DAD/PDA Detector) resolution_check->peak_purity Yes fail Modify Method: - Change Gradient - Alter pH - Try Different Column resolution_check->fail No pass Method is Stability-Indicating peak_purity->pass Purity > 99% peak_purity->fail Purity < 99% fail->inject Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

  • Recommended Starting Conditions: A summary of typical HPLC parameters is provided in the table below.

ParameterRecommended SettingRationale
Column C18, 2.1 or 4.6 mm ID, < 3 µm particle sizeProvides good hydrophobic retention for the parent compound.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAcidic pH improves peak shape and minimizes hydrolysis during the run.[6]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile is a common strong solvent for reverse-phase.
Gradient 5% to 95% B over 10-15 minutesA broad gradient is necessary to elute both polar degradants and the parent.
Detector Diode Array (DAD/PDA) at 254 nmAllows for peak purity analysis and spectral confirmation.
Temperature 30-40 °CImproves peak efficiency and reproducibility.
Frequently Asked Questions (FAQs)
  • What are the ideal storage conditions for a 10 mM stock solution in DMSO? While this guide focuses on aqueous stability, DMSO stocks are common. DMSO is hygroscopic (absorbs water), so hydrolysis can still occur over long periods if not stored properly. Store DMSO stocks in small aliquots in tightly sealed vials with desiccant at -20°C or -80°C. Minimize freeze-thaw cycles.

  • What is the expected shelf-life of this compound in an aqueous buffer at 4°C? The shelf-life is not absolute and must be determined empirically for your specific buffer system and concentration. As a general guideline, in a pH 5 acetate buffer, protected from light at 4°C, the solution may be stable for several days to a week. However, for critical applications, it is strongly recommended to prepare fresh solutions daily from a frozen DMSO stock.

  • Which analytical techniques are best for a full stability profile? A combination of methods provides the most comprehensive picture:

    • RP-HPLC with UV/DAD: The primary tool for quantifying the parent compound and known impurities.[5]

    • LC-MS: Essential for identifying the structure of unknown degradation products.[7]

    • Ion Chromatography: Can be used to quantify the formation of trifluoroacetate, a direct product of hydrolysis.[8]

Key Experimental Protocols
Protocol 1: Rapid pH Stability Assessment

This protocol helps determine the pH-dependency of degradation.

Workflow:

G prep Prepare Buffers (pH 3, 5, 7.4, 9) dilute Dilute Stock into Each Buffer to Final Conc. prep->dilute stock Prepare Concentrated Stock in ACN or DMSO stock->dilute t0 T=0 Analysis: Immediately inject all samples into HPLC dilute->t0 incubate Incubate Samples (e.g., 24h at RT) dilute->incubate analyze Analyze Data: Compare % Parent Peak Area vs. pH t0->analyze tf T=Final Analysis: Re-inject all samples into HPLC incubate->tf tf->analyze

Caption: Experimental workflow for assessing pH-dependent stability.

Steps:

  • Prepare Buffers: Make 50 mM buffers: citrate (pH 3), acetate (pH 5), phosphate (pH 7.4), and borate (pH 9).

  • Prepare Stock: Create a 10 mg/mL stock solution of the compound in acetonitrile.

  • Dilute: Dilute the stock 1:100 into each of the four buffers to a final concentration of 100 µg/mL. Vortex thoroughly.

  • Time Zero (T=0) Analysis: Immediately inject 10 µL of each solution onto your HPLC system and record the chromatograms.

  • Incubate: Store the vials at a controlled room temperature (e.g., 25°C), protected from light.

  • Final Timepoint Analysis: After 24 or 48 hours, re-inject each solution and record the chromatograms.

  • Data Analysis: Calculate the percentage of the parent compound remaining at the final timepoint relative to T=0 for each pH. Plot % Remaining vs. pH to visualize the stability profile.

Protocol 2: Forced Degradation Study

This study intentionally degrades the compound to identify potential degradants and validate the analytical method.[9]

Conditions (run in parallel):

  • Acid Hydrolysis: 100 µg/mL in 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: 100 µg/mL in 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with HCl before injection.

  • Oxidation: 100 µg/mL with 3% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal: 100 µg/mL in pH 5 buffer. Heat at 80°C for 24 hours.

  • Photolytic: 100 µg/mL in pH 5 buffer. Expose to high-intensity light (ICH-compliant light box) for 24 hours. Keep a control sample wrapped in foil.

  • Control: 100 µg/mL in pH 5 buffer, stored at 4°C in the dark.

Analysis: Inject all samples into the HPLC-DAD and LC-MS systems. The goal is to achieve 5-20% degradation. If degradation is too rapid or slow, adjust the time or temperature accordingly. Compare the peaks formed under these stress conditions to those seen in your routine stability samples.

References
  • Al-Dahhan, W. H., Al-Hameedi, A. T. T., & Al-Sharify, Z. T. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1189-1196. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluoride and Hydrogen Fluoride. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Norris, M. D., Perkins, M. V., & Sorensen, E. J. (2015). Trifluoroacetic Acid (TFA). Synlett, 26(03), 434-435. [Link]

  • Joyce, M., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography B: Biomedical Sciences and Applications, 749(2), 247-257. [Link]

  • Gotoh, I., et al. (1991). U.S. Patent No. 5,041,647. Washington, DC: U.S.
  • Sciencemadness Wiki. (2024). Trifluoroacetic acid. [Link]

  • Wikipedia. (2024). Trifluoroacetic acid. [Link]

  • Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 63, 246-261. [Link]

  • Holler, J., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(1), 2. [Link]

  • Gotoh, I., et al. (1985). European Patent No. EP0162540A2.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

Sources

Technical Support Center: Purification of Trifluoroacetylated Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of trifluoroacetylated piperazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with purifying these molecules. The introduction of a trifluoroacetyl (TFA) group onto a piperazine ring significantly alters its chemical properties, presenting a unique set of purification hurdles compared to their non-acetylated counterparts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges effectively.

Introduction: The Double-Edged Sword of Trifluoroacetylation

The trifluoroacetyl group is an excellent protecting group for the nitrogen atom of a piperazine. The strong electron-withdrawing nature of the trifluoromethyl moiety significantly reduces the basicity of the nitrogen it protects. This chemical modification is often intentionally employed in multi-step syntheses to allow for selective reactions on another nitrogen atom within the piperazine ring or elsewhere in the molecule.[1]

However, this alteration in electronic properties, along with the inherent lability of the trifluoroacetamide bond under certain conditions, introduces specific purification challenges. This guide will walk you through understanding and addressing these issues.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of trifluoroacetylated piperazine compounds in a practical question-and-answer format.

Chromatography Challenges

Q1: My trifluoroacetylated piperazine compound is showing unexpected tailing on a silica gel column. I thought the TFA group would reduce basicity and prevent this?

A1: While the trifluoroacetyl group does significantly decrease the basicity of the nitrogen it's attached to, tailing can still occur due to several factors:

  • Incomplete Trifluoroacetylation: If your starting material was not fully trifluoroacetylated, you may have a mixture of mono- and di-TFA piperazine, or even unreacted piperazine. The unprotected or partially protected piperazine will be significantly more basic and interact strongly with the acidic silanol groups on the silica gel, causing tailing.

  • Presence of a Second Basic Nitrogen: In a mono-trifluoroacetylated piperazine, the second nitrogen atom remains basic and can interact with the silica gel.

  • Hydrolysis on Column: If your solvent system contains nucleophilic components (like methanol in high concentrations) or is not anhydrous, you risk partial hydrolysis of the trifluoroacetyl group on the column, leading to the formation of more basic, tailing species. The trifluoroacetamide bond is susceptible to cleavage under basic conditions.[2]

Solutions:

  • Confirm Complete Trifluoroacetylation: Before purification, ensure your reaction has gone to completion using an appropriate analytical technique like LC-MS or NMR.

  • Use a Mobile Phase Modifier: For mono-trifluoroacetylated piperazines, adding a small amount of a basic modifier like triethylamine (TEA) (0.1-1% v/v) to your mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.[3]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a chemically modified silica gel (e.g., amine-deactivated).[3]

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase HPLC can be an excellent alternative. The use of an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating any basic nitrogens.[3]

Q2: I'm observing a new, more polar spot on my TLC plate after letting my compound sit on a silica gel column for an extended period. What is happening?

A2: This is a strong indication that your trifluoroacetylated piperazine is degrading on the silica gel. The most likely cause is the hydrolysis of the trifluoroacetyl group. Silica gel is acidic and can catalyze the hydrolysis of the amide bond, especially in the presence of protic solvents like methanol. This will generate the more polar, deprotected piperazine, which will have a lower Rf value on the TLC plate.

Solutions:

  • Minimize Time on the Column: Do not let your compound sit on the silica gel column for longer than necessary. Prepare your fractions and elute the compound as quickly as possible.

  • Use a Less Protic Mobile Phase: If possible, use a less protic solvent system. For example, a gradient of ethyl acetate in hexanes is less likely to cause hydrolysis than a methanol/DCM system.

  • Dry Solvents: Ensure your solvents are anhydrous to minimize water-mediated hydrolysis.

Work-up and Extraction Issues

Q3: I'm losing a significant amount of my compound during aqueous work-up after quenching the reaction. Why is this happening?

A3: The solubility of your trifluoroacetylated piperazine derivative can be significantly different from its non-acetylated precursor. While the piperazine core is generally polar, the addition of a trifluoroacetyl group increases its lipophilicity. If your compound has other polar functional groups, it might have partial solubility in both aqueous and organic layers, leading to losses during extraction.

Furthermore, if your reaction conditions or quench step involved a base (e.g., sodium bicarbonate), you might be unintentionally cleaving the trifluoroacetyl group.[2] The resulting deprotected piperazine will be much more water-soluble, especially if it forms a salt, and will remain in the aqueous layer.

Solutions:

  • Check the pH of the Aqueous Layer: After quenching, ensure the pH of your aqueous layer is not strongly basic if you wish to retain the TFA group.

  • Use a More Polar Organic Solvent for Extraction: If you suspect your compound has significant polarity, switch from less polar solvents like ethyl acetate to more polar ones like dichloromethane (DCM) for extraction.

  • Brine Wash: Washing the combined organic layers with brine can help to "salt out" your compound from any residual water, pushing it into the organic phase.

  • Back-Extraction: If you suspect your product is in the aqueous layer, you can try acidifying the aqueous layer (e.g., with dilute HCl) and then re-extracting with an organic solvent. However, be cautious as strong acid could potentially cleave other acid-labile groups.

Frequently Asked Questions (FAQs)

Q1: Is the trifluoroacetyl group stable to acidic conditions?

A1: Generally, yes. The trifluoroacetamide bond is stable to the acidic conditions typically used for the deprotection of other protecting groups like Boc (tert-butyloxycarbonyl).[4] For instance, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) will readily cleave a Boc group while leaving the trifluoroacetyl group intact. This orthogonality is a key advantage in multi-step synthesis.[5]

Q2: What are the best conditions to intentionally remove the trifluoroacetyl group?

A2: The trifluoroacetyl group is most commonly removed under basic conditions. Mild bases are often sufficient. Common methods include:

  • Potassium carbonate (K₂CO₃) in methanol/water.[2]

  • Ammonia in methanol (NH₃/MeOH).[2]

  • Dilute sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in water or an alcohol/water mixture.[2]

Q3: How can I monitor the purity of my trifluoroacetylated piperazine compound?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative analysis of reaction progress and fraction purity. Staining with potassium permanganate can help visualize compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It will allow you to monitor for the presence of your starting material, desired product, and any potential byproducts, including the deprotected piperazine. The mass difference between the protected and deprotected species is readily identifiable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The presence of the trifluoromethyl group will give a characteristic signal in the ¹⁹F NMR spectrum.

Q4: Can I purify my trifluoroacetylated piperazine compound by recrystallization?

A4: Yes, if your compound is a solid, recrystallization can be a very effective purification method. The increased lipophilicity and often crystalline nature of trifluoroacetylated compounds can make them good candidates for recrystallization from a suitable solvent system. This method is particularly good at removing trace impurities that may be difficult to separate by chromatography.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Mono-Trifluoroacetylated Piperazine Derivative

This protocol assumes the other nitrogen on the piperazine is basic and requires a modifier to prevent tailing.

  • Sample Preparation: Dissolve the crude trifluoroacetylated piperazine derivative in a minimal amount of dichloromethane (DCM).

  • Slurry Preparation: In a separate beaker, create a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Deprotection of a Trifluoroacetylated Piperazine using Potassium Carbonate
  • Dissolution: Dissolve the trifluoroacetylated piperazine (1 equivalent) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 3-5 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water to the residue and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate, 3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected piperazine.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for your trifluoroacetylated piperazine compound.

Purification_Strategy start Crude Trifluoroacetylated Piperazine Compound purity_check Assess Purity (LC-MS/NMR) start->purity_check is_solid Is the compound a solid? recrystallization Recrystallization is_solid->recrystallization Yes tfa_intact Is the TFA group intended to remain intact? is_solid->tfa_intact No purity_check->is_solid final_product Pure Product recrystallization->final_product chromatography Column Chromatography chromatography->final_product normal_phase Normal Phase (Silica/Alumina) tfa_intact->normal_phase Yes reverse_phase Reverse Phase (C18) tfa_intact->reverse_phase Consider as an alternative basic_workup Purification via Deprotection (Basic Workup) tfa_intact->basic_workup No normal_phase->chromatography reverse_phase->chromatography basic_workup->final_product Chromatography_Troubleshooting start Column Chromatography of N-TFA Piperazine issue Problem Observed? start->issue tailing Peak Tailing issue->tailing Yes new_spot New Polar Spot (Degradation) issue->new_spot Yes no_issue Good Separation issue->no_issue No add_tea Add 0.1-1% TEA to mobile phase tailing->add_tea change_sp Switch to Alumina or Amine-Deactivated Silica tailing->change_sp use_rp Use Reverse Phase HPLC tailing->use_rp minimize_time Reduce time on column new_spot->minimize_time dry_solvents Use anhydrous solvents new_spot->dry_solvents solution Problem Resolved no_issue->solution add_tea->solution change_sp->solution use_rp->solution minimize_time->solution dry_solvents->solution

Sources

Minimizing off-target effects of phenylpiperazine derivatives in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in Cellular Assays

Welcome to the technical support center for researchers utilizing phenylpiperazine derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the complexities of this important chemical scaffold. The phenylpiperazine moiety is a cornerstone in medicinal chemistry, particularly for CNS-active agents, but its inherent structural features can lead to interactions with multiple protein targets.[1][2] This "polypharmacology" can be a therapeutic asset or a significant experimental confounder if not properly characterized.[3][4]

This guide is designed to help you proactively identify, troubleshoot, and minimize off-target effects, ensuring the integrity and specificity of your cellular assay data. We will move beyond simple protocols to explain the underlying pharmacology and cell biology, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: Why is the phenylpiperazine scaffold particularly susceptible to off-target binding?

A2: The phenylpiperazine scaffold is a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a wide range of G-protein coupled receptors (GPCRs).[1][8] Its core structure contains key features—an ionizable piperazine nitrogen, hydrogen bond acceptors, and a hydrophobic aryl group—that are recognized by the binding pockets of many receptors, especially aminergic GPCRs like serotonin, dopamine, and adrenergic subtypes.[7][9] This inherent versatility means that even derivatives designed for a specific target may retain affinity for other related or unrelated proteins.[7]

Q3: What is the difference between "polypharmacology" and "compound promiscuity"?

A3: While often used interchangeably, there's a key distinction. Polypharmacology typically refers to a drug's ability to selectively engage multiple targets to achieve a desired therapeutic outcome.[10] In this context, the interactions are known and contribute to efficacy. Compound promiscuity , however, often carries a more negative connotation, implying non-specific binding to numerous targets, including "anti-targets" that can cause adverse or confounding effects.[3][11] Your goal in a research setting is to determine if your compound is acting as a selective polypharmacological agent or a promiscuous one, and to isolate the effects of the on-target interaction.

Q4: What is a counter-screen and why is it non-negotiable when working with this compound class?

A4: A counter-screen is a secondary assay designed to identify and eliminate compounds that produce false-positive results in a primary screen.[6] It is absolutely essential for validating hits. There are two main types:

  • Technology Counter-Screens: These test for interference with the assay's detection method itself (e.g., direct inhibition of a luciferase reporter enzyme, compound autofluorescence).[12][13]

  • Specificity Counter-Screens: These test the compound against related targets (e.g., other GPCR subtypes) or for undesirable activities like general cytotoxicity to ensure the observed effect is specific to the target of interest.[12][14] Running these screens early helps minimize wasted time and resources on false positives.[12]

Troubleshooting Guides: From Data to Diagnosis

This section provides structured, in-depth guidance for common problems encountered when working with phenylpiperazine derivatives in cellular assays.

Guide 1: Problem - High Cytotoxicity Observed at or Near the Effective Concentration

You've identified a hit compound that shows activity, but it also kills the cells at similar concentrations, making it difficult to separate the desired phenotype from a generic stress or death response.

Logical Framework for Investigating Cytotoxicity

A High Cytotoxicity Observed B Determine Potency (IC50/EC50) vs. Cytotoxicity (CC50) A->B C Is there a >10-fold window between EC50 and CC50? B->C D Likely On-Target Effect. Proceed with caution, use lowest effective concentration. C->D Yes E Likely Off-Target Toxicity or Non-Specific Effect. C->E No F Run Mechanistic Assays: - Caspase Glo (Apoptosis) - LDH Release (Necrosis) - Cell Cycle Analysis E->F G Does mechanism align with known off-target liabilities? (e.g., DNA damage) F->G H Synthesize structural analog designed to reduce toxicity. G->H

Caption: Decision tree for troubleshooting cytotoxicity.

Step-by-Step Troubleshooting Protocol

  • Quantify the Therapeutic Window: The first step is to establish a quantitative separation between the desired activity and cytotoxicity.[14]

    • Perform a dose-response curve for your primary functional assay to determine the EC50 (concentration for 50% maximal effect).

    • In parallel, perform a dose-response curve using a cell viability assay (see Protocol 1 below) to determine the CC50 (concentration for 50% cytotoxicity).

    • Interpretation: A CC50/EC50 ratio of >10 is generally considered a minimal starting point for a viable hit, though this can vary.[14] If the values are too close, the observed phenotype is likely coupled to a toxic off-target effect.

  • Characterize the Mode of Cell Death: Understanding how the cells are dying can provide clues about the off-target pathway.

    • Use specific assays to distinguish between apoptosis (programmed cell death) and necrosis (cell injury). Assays like Caspase-Glo® (for apoptosis) or LDH release (for necrosis) are standard methods.[13]

    • Perform cell cycle analysis by flow cytometry. Some phenylpiperazine derivatives developed as anticancer agents can induce cell cycle arrest.[15]

  • Use Control Cell Lines:

    • If possible, use a cell line that does not express your primary target. If the compound is still toxic to this cell line, the cytotoxicity is definitively an off-target effect.

Experimental Protocol 1: MTT Cell Viability Assay

This protocol provides a standard method for assessing cell viability by measuring the metabolic activity of living cells.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of your phenylpiperazine derivative. Remove the old media from the cells and add the media containing the different compound concentrations (including a vehicle-only control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), consistent with your primary assay's timeline.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the compound concentration to calculate the CC50 value.[17]

Guide 2: Problem - Discrepancy Between Biochemical and Cellular Activity

Your compound is potent when tested against the purified target protein (e.g., a kinase or receptor), but shows weak or no activity in a cell-based assay.

Possible Causes & Investigation Workflow

A Potent in Biochemical Assay, Weak in Cellular Assay B Check Cell Permeability A->B C Check Target Engagement in Cells A->C D Check for Efflux Pump Activity A->D E ADMET Prediction (Caco-2, PAMPA) B->E F Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay C->F G Use Efflux Pump Inhibitors (e.g., Verapamil) D->G H Result: Poor Permeability E->H I Result: No Target Engagement F->I J Result: Compound is Effluxed G->J K Redesign compound to improve physicochemical properties. H->K I->K J->K

Caption: Workflow for diagnosing biochemical vs. cellular activity discrepancies.

Step-by-Step Troubleshooting Protocol

  • Assess Cell Permeability: The most common reason for this discrepancy is that the compound cannot efficiently cross the cell membrane to reach its intracellular target.

    • In Silico Prediction: Use computational tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Properties like high polar surface area or low cLogP can suggest poor permeability.[18]

    • Experimental Assays: If available, use a Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to experimentally measure membrane permeability.

  • Confirm Target Engagement: Just because a compound can enter a cell doesn't mean it's binding to your target in the complex cellular environment.

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in thermal stability of a protein when a ligand binds. An increase in the target protein's melting temperature in the presence of your compound confirms intracellular binding.

    • NanoBRET™ Target Engagement Assay: This is a powerful live-cell method that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein in real-time.

  • Investigate Efflux by Multidrug Resistance (MDR) Pumps: Cells express transporter proteins (like P-glycoprotein) that can actively pump foreign molecules out, preventing them from reaching effective intracellular concentrations.

    • Co-treatment with Efflux Inhibitors: Re-run your cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). If your compound's potency increases significantly, it is likely a substrate for an efflux pump.

Guide 3: Problem - The Observed Phenotype Does Not Align with the Target's Known Function

You are inhibiting Target X, which is known to regulate Pathway A, but you are observing a strong effect on Pathway B.

Step-by-Step Troubleshooting Protocol

  • Validate the On-Target Link: Before chasing off-targets, you must rigorously prove the link between your intended target and the observed phenotype.

    • Genetic Validation: Use a genetic method like CRISPR/Cas9 or shRNA to knock out or knock down your target protein.[19][20] If the phenotype of the genetically modified cells does not match the phenotype caused by your compound, the compound's effect is likely off-target.[21]

    • Use a Structurally Unrelated Control: Find a known, validated inhibitor of your target that has a completely different chemical scaffold. If this control compound recapitulates the phenotype, it strengthens the case for an on-target effect. If it doesn't, your phenylpiperazine derivative is likely acting through an off-target.

  • Identify the Off-Target: If evidence points to an off-target mechanism, the next step is identification.

    • Counter-Screening Panels: Screen your compound against a commercially available panel of common off-targets. For phenylpiperazine derivatives, a GPCR panel (especially serotonergic and adrenergic receptors) is a logical starting point.[7] The NIMH Psychoactive Drug Screening Program (PDSP) is a valuable resource for this.[7]

    • Computational Profiling: Use in silico prediction tools that screen your compound's structure against a large database of protein targets to generate a list of potential off-target binders.[22] These predictions must then be confirmed experimentally.

Data Presentation: Common Off-Targets for the Phenylpiperazine Scaffold

The following table summarizes common protein families that are known to be bound by various phenylpiperazine derivatives, often contributing to off-target effects.

Target FamilySpecific ExamplesTypical Binding Affinity (Ki)Potential Confounding Effect in Cellular Assays
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7[7][8]Low nM to µMModulation of MAPK/ERK and PI3K/Akt pathways, changes in cell proliferation[8]
Adrenergic Receptors α1A, α1D, α2A, α2C[7][9]Low to mid nMAlterations in intracellular Ca2+ levels, cAMP signaling
Dopamine Receptors D2, D3[7]Low to mid nMChanges in cell cycle progression and signaling
Sigma Receptors Sigma-1, Sigma-2[7]Mid nM to µMRegulation of ion channel function, ER stress responses
hERG Potassium Channel KCNH2High nM to µMCardiotoxicity (less common in vitro confounder but critical safety liability)

Note: Binding affinities are highly dependent on the specific substitutions on the phenylpiperazine scaffold.

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • University of Arizona College of Pharmacy. (n.d.). ACDD - Our Process. The University of Arizona. [Link]

  • Zhang, M., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Lino, C. A., et al. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. [Link]

  • Plescia, C., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • El-Nezhawy, A. O. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Szałaj, N., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Hashemi, M., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Zhang, X. H., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Gastellu, F., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]

  • JETIR. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.org. [Link]

  • Carusillo, A., & Santaeularia, M. (2024). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]

  • Inen, J. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Hughes, J. P., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB-About. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Massive Bio. (2026). PXD101. Massive Bio. [Link]

  • Wang, Z., et al. (2021). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Trazodone. Wikipedia. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects.... YouTube. [Link]

  • Tropical Journal of Pharmaceutical Research. (2024). July 2024. Tropical Journal of Pharmaceutical Research. [Link]

  • Aeffner, F. M., et al. (2021). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. PMC - NIH. [Link]

  • Yurttas, L., et al. (2019). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. PubMed. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Szałaj, N., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed. [Link]

  • Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC. [Link]

  • Salehi, B., et al. (2018). Polypharmacology or Promiscuity? Structural Interactions of Resveratrol With Its Bandwagon of Targets. Frontiers in Pharmacology. [Link]

  • Salehi, B., et al. (2018). Polypharmacology or Promiscuity? Structural Interactions of Resveratrol With Its Bandwagon of Targets. PubMed. [Link]

  • Salehi, B., et al. (2018). Polypharmacology or Promiscuity? Structural Interactions of Resveratrol With Its Bandwagon of Targets. PMC - NIH. [Link]

  • Gupta, M. N., et al. (2025). Polypharmacology: Drug Promiscuity Enabled by Protein Promiscuity. ResearchGate. [Link]

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Technical Support Center: Optimizing In Vivo Dosage for Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with arylpiperazine derivatives. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to optimize your in vivo studies. Arylpiperazines are a versatile class of compounds, often targeting receptors in the central nervous system (CNS), which presents unique challenges in translating in vitro findings to robust in vivo results.[1][2][3] This guide will help you navigate these complexities, from initial dose selection to troubleshooting unexpected outcomes.

Section 1: Foundational Knowledge & Initial Dose Selection

This section addresses the most critical first step: choosing a starting dose. An incorrectly chosen starting dose can lead to failed experiments, wasted resources, or unnecessary animal studies.

Q1: What are the key characteristics of arylpiperazine derivatives I should consider before starting an in vivo study?

A: Arylpiperazine derivatives are known for their diverse biological activities, primarily interacting with various neurotransmitter receptors.[4] Before planning your in vivo experiments, it is crucial to understand:

  • Target Profile: These compounds often bind to multiple receptors, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1][5] A thorough in vitro receptor profiling is essential to understand both the intended on-target effects and potential off-target liabilities that could cause side effects.

  • CNS Penetration: Most arylpiperazines are designed for CNS targets.[1] Therefore, their ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. Poor BBB penetration is a common reason for in vivo failure despite high in vitro potency.[6]

  • Metabolic Stability: The piperazine moiety can be susceptible to metabolism. Low metabolic stability will lead to rapid clearance in vivo, making it difficult to maintain therapeutic concentrations.[1][3] Preliminary in vitro assessment using liver microsomes is a highly recommended step.[1]

Q2: How do I select a starting dose for my first in vivo efficacy study?

A: Selecting the first dose is a process of triangulation, using data from multiple sources. Never rely on a single method. The goal is to begin with a dose that is safe but has a reasonable chance of showing a pharmacological effect.[7]

  • In Vitro to In Vivo Extrapolation (IVIVE): Use your in vitro potency data (e.g., EC₅₀ or Kᵢ values) as a benchmark. Aim for initial in vivo plasma concentrations that are a multiple of your in vitro EC₅₀/Kᵢ. This provides a biological rationale for the target exposure.

  • Allometric Scaling from Preclinical Data: If you have pharmacokinetic (PK) data from one or more species, allometric scaling can be used to predict human PK parameters and, by extension, can be adapted to scale doses between preclinical species (e.g., from rat to mouse).[8][9][10] This method uses the relationship between body weight and physiological parameters.[10]

  • No Observed Adverse Effect Level (NOAEL): Data from preliminary toxicology studies can establish the NOAEL, which is the highest dose administered that does not produce any significant adverse effects.[11] The maximum recommended starting dose (MRSD) is typically derived by applying a safety factor to the NOAEL-derived Human Equivalent Dose (HED).[11] While more common for first-in-human trials, this principle is crucial for ensuring animal welfare and data integrity in preclinical studies.

Workflow for Initial Dose Selection

The following diagram illustrates a robust workflow for determining a starting dose range.

DoseSelectionWorkflow cluster_0 Phase 1: In Vitro & In Silico Data cluster_1 Phase 2: Dose Calculation cluster_2 Phase 3: Study Design InVitro In Vitro Potency (EC₅₀, Kᵢ) IVIVE IVIVE Calculation InVitro->IVIVE ADMET In Vitro ADMET (Metabolic Stability, Permeability) ADMET->IVIVE InSilico In Silico Modeling (BBB Prediction, PK Simulation) InSilico->IVIVE Allometry Allometric Scaling (If multi-species PK exists) StartDose Select Conservative Starting Dose Allometry->StartDose NOAEL NOAEL from MTD studies NOAEL->StartDose IVIVE->StartDose DoseRange Design Dose-Range Finding Study (e.g., 3-5 dose levels) StartDose->DoseRange PKPD Conduct Pilot PK/PD Study DoseRange->PKPD OptimalDose Determine Optimal Dose for Efficacy Studies PKPD->OptimalDose

Caption: Workflow for In Vivo Starting Dose Determination.

Section 2: Scenario-Based Troubleshooting Guide

This section addresses common problems encountered during in vivo studies with arylpiperazine derivatives.

Q3: Scenario: My compound has high in vitro potency, but I see no effect in vivo. What are my next steps?

A: This is a classic and frustrating challenge. The root cause is almost always a disconnect between the in vitro environment and the in vivo reality. A systematic investigation is required.

Troubleshooting: Lack of In Vivo Efficacy

LackOfEfficacy Start Problem: High In Vitro Potency, No In Vivo Efficacy Q_Exposure Is the compound reaching the target tissue at sufficient concentration? Start->Q_Exposure A_PK Action: Conduct a pilot pharmacokinetic (PK) study. Measure plasma and target tissue (e.g., brain) concentrations. Q_Exposure->A_PK  How to check? Result_PK PK Results Analysis A_PK->Result_PK Low_Exposure Outcome: Low or no exposure in target tissue. Result_PK->Low_Exposure  If No Good_Exposure Outcome: Sufficient exposure in target tissue. Result_PK->Good_Exposure  If Yes Troubleshoot_PK Investigate Cause of Low Exposure: 1. Poor bioavailability? 2. Rapid metabolism/clearance? 3. Poor BBB penetration? Low_Exposure->Troubleshoot_PK Troubleshoot_PD Investigate Cause of Low Potency: 1. Is the in vivo model relevant? 2. Is there rapid target desensitization? 3. Is the dosing regimen optimal? Good_Exposure->Troubleshoot_PD

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

Causality Explained:

  • Pharmacokinetics (PK) is King: The first and most critical question is about exposure. If the drug isn't getting to the target, it cannot work. A pilot PK study is non-negotiable. This involves administering a single dose to a small cohort of animals and collecting blood (and ideally, target tissue) samples at multiple time points to determine the concentration profile.

  • Investigating Low Exposure:

    • Poor Bioavailability: If plasma levels are low after oral dosing, the compound may not be well absorbed from the gut. Consider changing the route of administration (e.g., to intraperitoneal or subcutaneous) to bypass first-pass metabolism.

    • Rapid Metabolism: If the compound disappears from plasma quickly, it is likely being rapidly cleared, often by the liver.[1] An in vitro microsomal stability assay can confirm this. Structural modifications may be needed to block metabolic soft spots.[12]

    • Poor BBB Penetration: For CNS targets, if plasma levels are high but brain levels are low, the compound is not efficiently crossing the BBB.[1] This is a major challenge in CNS drug development.[6][13]

  • Investigating Sufficient Exposure but No Effect:

    • Model Relevance: Is your animal model appropriate? Does the target in the animal model have the same pharmacology as the human target?

    • Pharmacodynamics (PD): The timing of your efficacy assessment might be wrong. A PK/PD study can correlate the time course of drug concentration with the biological effect, helping to design a better dosing regimen (e.g., more frequent dosing).

Q4: I'm observing unexpected toxicity or adverse effects (e.g., seizures, sedation, weight loss) at doses I expected to be therapeutic. What should I do?

A: Unforeseen toxicity is a serious issue that requires immediate attention. It often points to off-target pharmacology or problematic metabolites.

  • Stop and Re-evaluate: Immediately pause the experiment. Do not escalate the dose.

  • Conduct a Thorough Literature Review: Investigate the known pharmacology of targets related to your compound's structure. Arylpiperazines can interact with a wide array of receptors (5-HT₂ₐ, 5-HT₂𝒸, α₁, D₂, etc.) that can mediate effects like sedation, anxiety, or cardiovascular changes.[2][5]

  • Broad In Vitro Safety Panel: Screen your compound against a safety panel of common off-target receptors (e.g., a CEREP panel). This is the most direct way to identify problematic off-target interactions.

  • Dose-Response Assessment of Toxicity: Perform a study with finely spaced dose groups below the toxic dose to clearly define the threshold for the adverse effect and establish a therapeutic window.

  • Consider Metabolites: The parent compound may be safe, but a metabolite could be toxic. In vitro studies with hepatocytes can help identify major metabolites, which can then be synthesized and tested separately.

Section 3: Key Experimental Protocols

To ensure self-validating and reproducible results, rigorous protocols are essential. Here are methodologies for foundational experiments.

Protocol 1: In Vitro Metabolic Stability Assay using Rat Liver Microsomes (RLM)

This protocol provides an early indication of a compound's metabolic clearance in vivo.[1] Compounds that are rapidly metabolized here are less likely to be successful in vivo without significant medicinal chemistry optimization.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Rat Liver Microsomes (RLM), commercially available

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well plates

Procedure:

  • Preparation: Thaw RLM on ice. Prepare a 1 mg/mL RLM solution in cold phosphate buffer.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture (total volume 200 µL):

    • 158 µL Phosphate Buffer

    • 20 µL RLM solution (final concentration 0.1 mg/mL)

    • 2 µL Test Compound/Control (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate Reaction: Add 20 µL of the pre-warmed NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard. The T=0 sample is crucial as it represents 100% of the compound.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Interpretation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample. A compound with >80% remaining after 30-60 minutes is generally considered to have low clearance, while <20% remaining suggests high clearance.

Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice

This protocol establishes the basic PK profile of your compound, including its absorption and clearance.

Study Design:

  • Animals: Male C57BL/6 mice (n=3 per time point).

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Dose Administration: Administer a single dose via the intended route (e.g., oral gavage (PO) or intraperitoneal (IP)). A typical starting dose might be 10 mg/kg.

  • Sampling:

    • Collect blood samples (~50 µL) via tail vein or saphenous vein at pre-dose (T=0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

    • If assessing brain penetration, collect a terminal sample via cardiac puncture and immediately harvest the brain at the end of each time point.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • For brain tissue, weigh and homogenize in a suitable buffer.

  • Analysis: Extract the drug from plasma and brain homogenate and quantify using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time. Use software (e.g., Phoenix WinNonlin, GraphPad Prism) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to Analyze

ParameterDescriptionWhy It's Important
Cₘₐₓ Maximum observed plasma concentration.Indicates the peak exposure achieved.
Tₘₐₓ Time at which Cₘₐₓ is reached.Provides information on the rate of absorption.
AUC Area Under the Curve (concentration vs. time).Represents the total drug exposure over time.
t₁/₂ Half-life.The time it takes for the plasma concentration to decrease by half; determines dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time; indicates the rate of elimination.
Brain:Plasma Ratio Ratio of drug concentration in the brain vs. plasma.A critical measure of BBB penetration for CNS-targeted drugs.

References

  • Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available at: [Link]

  • Friso, F., et al. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]

  • Friso, F., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Gawalska, A., et al. (2023). Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. MDPI. Available at: [Link]

  • Friso, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC - NIH. Available at: [Link]

  • de Oliveira, M. F., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. PubMed. Available at: [Link]

  • (n.d.). Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. ResearchGate. Available at: [Link]

  • Gouda, M. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]

  • (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Nakagawa, S., et al. (2020). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - PubMed Central. Available at: [Link]

  • Mahmood, I. (2009). Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation. PubMed. Available at: [Link]

  • Tricklebank, M., & Ragan, I. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Shah, D. K., & Grimstein, M. (2014). Use of pharmacokinetic/ pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics. NIH. Available at: [Link]

  • Proost, J. (n.d.). “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Certara. Available at: [Link]

  • Venn Life Sciences. (n.d.). Safe starting dose in a First-in-Human trial: When & How to Prepare?. Venn Life Sciences. Available at: [Link]

  • (2024). The future of CNS drug development: signs of real progress. Drug Discovery World. Available at: [Link]

  • (n.d.). Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. ResearchGate. Available at: [Link]

  • Padmanabhan, R., & Basrai, M. A. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Available at: [Link]

  • Mallurwar, S. R., & Darak, V. (2022). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. Biomedical and Pharmacology Journal. Available at: [Link]

  • Wang, J., & Wang, X. (2015). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. NIH. Available at: [Link]

  • ChemHelpASAP. (2023). calculating the maximum recommended starting dose for a drug. YouTube. Available at: [Link]

  • Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]

  • Lee, J. H. (2016). Determination of the starting dose in the first-in-human clinical trial. Drug Design, Development and Therapy. Available at: [Link]

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Technical Support Center: Troubleshooting the Crystallization of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this specific molecule. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Understanding the Molecule: Key Physicochemical Characteristics

The crystallization behavior of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (CAS No. 193903-35-4) is governed by the interplay of its three primary functional regions: the primary aromatic amine, the piperazine linker, and the N-trifluoroacetyl group.

  • Aromatic Amine (-NH₂): This group is a strong hydrogen bond donor and imparts polarity to the molecule. It is also basic, creating the possibility of forming salts with acidic species, which can sometimes be a purification strategy.[1][2]

  • Piperazine Ring: This heterocycle provides a degree of conformational flexibility. Its nitrogen atoms are hydrogen bond acceptors, contributing to intermolecular interactions that are crucial for building a crystal lattice.[3]

  • Trifluoroacetyl Group (-COCF₃): This is a highly electron-withdrawing, bulky, and lipophilic group. The fluorine atoms can participate in weaker hydrogen bonds and other non-covalent interactions, while the carbonyl group is a strong hydrogen bond acceptor. The presence of this group significantly impacts the molecule's solubility profile and can make crystallization challenging, sometimes leading to the formation of amorphous phases or oils.[4][5]

PropertyValueSource
CAS Number 193903-35-4
Molecular Formula C₁₂H₁₄F₃N₃O[6]
Molecular Weight 273.26 g/mol [6]
Predicted Polarity Moderately polar, with both hydrophilic (-NH₂) and lipophilic (-CF₃) regions.N/A

Part 1: Troubleshooting Guide (Q&A Format)

This section directly addresses the most common issues encountered during the crystallization of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine.

Q1: My compound is not crystallizing, even after the solution has cooled completely. What should I do?

A1: This is a classic problem of nucleation failure, where the solution is supersaturated but lacks a trigger to begin crystal formation. The energy barrier to form the first stable crystal nucleus has not been overcome.

Underlying Causes & Solutions:

  • Excess Solvent: You may have used too much solvent, preventing the solution from reaching the necessary level of supersaturation upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool slowly again.[7]

  • Lack of Nucleation Sites: Highly polished glassware can be too smooth to provide microscopic imperfections that often serve as nucleation points.

    • Solution A (Scratching): Gently scratch the inside of the flask at the air-solvent interface with a glass rod. This creates micro-abrasions that can act as nucleation sites.[7]

    • Solution B (Seeding): If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the supersaturated solution. This provides a perfect template for crystal growth.[7]

  • Excessive Cooling Rate: Cooling too quickly can bypass the optimal nucleation window.

    • Solution: Allow the solution to cool to room temperature on the benchtop, perhaps insulated with glass wool, before transferring it to an ice bath or refrigerator.[8]

Q2: The compound "oiled out," forming a separate liquid phase instead of solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid. This is particularly common with compounds that have impurities, as impurities depress the melting point.[8]

Underlying Causes & Solutions:

  • High Solute Concentration or Inappropriate Solvent: The boiling point of your chosen solvent might be higher than the melting point of your compound (or the eutectic melting point of your compound with impurities).

    • Solution: Re-heat the entire mixture to form a homogeneous solution again. Add a small amount of additional hot solvent (10-15% more) to reduce the concentration. Allow this slightly more dilute solution to cool very slowly. Consider selecting a solvent with a lower boiling point if the problem persists.[8][9]

  • Presence of Impurities: Impurities can significantly lower the melting point and interfere with lattice formation, promoting oiling.

    • Solution: If adding more solvent doesn't work, consider an alternative purification step before crystallization, such as column chromatography, to remove the impurities that are hindering the process.

Q3: My crystal yield is disappointingly low. How can I improve it?

A3: A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after filtration.

Underlying Causes & Solutions:

  • Excessive Solvent Volume: This is the most common cause. While you need enough solvent to dissolve the compound when hot, using too much will keep a large fraction soluble even when cold.

    • Solution: After filtering your crystals, concentrate the mother liquor by evaporating a significant portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. To optimize for future runs, methodically reduce the initial solvent volume.[8]

  • Insufficient Cooling: The solubility of the compound might still be significant at the temperature you've cooled to.

    • Solution: Ensure the solution has been cooled for an adequate amount of time (e.g., several hours) and to a sufficiently low temperature. An ice-salt bath or a freezer can sometimes be used to maximize precipitation, provided the solvent doesn't freeze.[7]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper.

    • Solution: Use a pre-heated filter funnel and flask, and add a small excess of hot solvent (~5%) before filtration to ensure the compound remains in solution.

Q4: I suspect polymorphism. The crystal properties (e.g., melting point, appearance) are inconsistent between batches. How can I investigate this?

A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development. Different polymorphs can have different solubilities, stabilities, and melting points. Given the conformational flexibility and multiple hydrogen bonding sites of your molecule, polymorphism is a distinct possibility.[10]

Underlying Causes & Solutions:

  • Different Crystallization Conditions: Varying solvents, cooling rates, or temperatures can lead to the formation of different polymorphs.

    • Solution: The first step is to rigorously control your crystallization conditions to ensure reproducibility. To investigate, you must characterize the different batches using analytical techniques.

    • Characterization Workflow:

      • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs. Each crystal form will produce a unique diffraction pattern.[11][12]

      • Differential Scanning Calorimetry (DSC): This measures heat flow as a function of temperature. It will reveal different melting points and may show solid-state phase transitions between polymorphs.[13]

      • Thermogravimetric Analysis (TGA): This measures mass change with temperature and is excellent for identifying solvates (crystals containing trapped solvent molecules) versus anhydrous polymorphs.[13]

      • Microscopy (e.g., Polarized Light Microscopy): Different polymorphs often exhibit different crystal habits (shapes), which can be visually distinguished.[11][13]

Part 2: Experimental Protocols & Visual Workflows

To provide a systematic approach to crystallization development, follow these validated protocols.

Workflow 1: Systematic Crystallization Troubleshooting

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

G start Crude {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool outcome Evaluate Outcome cool->outcome crystals Abundant Crystals Formed outcome->crystals Success no_crystals No Crystals / Low Yield outcome->no_crystals Problem oil_out Compound 'Oiled Out' outcome->oil_out Problem filter Filter, Wash & Dry crystals->filter analyze Analyze Purity & Yield (PXRD, DSC) filter->analyze action_no_crystals1 1. Add Seed Crystal / Scratch no_crystals->action_no_crystals1 action_oil_out Re-heat, Add More Solvent & Re-cool Slowly oil_out->action_oil_out action_no_crystals2 2. Evaporate Some Solvent & Re-cool action_no_crystals1->action_no_crystals2 If fails re_evaluate Re-evaluate action_no_crystals1->re_evaluate action_no_crystals2->re_evaluate action_oil_out->re_evaluate re_evaluate->cool Retry G product Final Crystalline Product pxrd PXRD (Powder X-Ray Diffraction) product->pxrd dsc DSC (Differential Scanning Calorimetry) product->dsc tga TGA (Thermogravimetric Analysis) product->tga ftir FTIR (Infrared Spectroscopy) product->ftir micro Microscopy (PLM/HSM) product->micro info_pxrd Crystal Form ID Polymorph Screen pxrd->info_pxrd info_dsc Melting Point Purity Estimate Phase Transitions dsc->info_dsc info_tga Solvate vs. Anhydrate Thermal Stability tga->info_tga info_ftir Functional Groups Bonding Environment ftir->info_ftir info_micro Crystal Habit (Shape) Birefringence micro->info_micro

Caption: A flowchart of analytical techniques for crystal characterization.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting solvents to try for this molecule? Based on the molecule's structure ("like dissolves like"), moderately polar solvents are an excellent starting point. [14]* Good Single Solvents to Screen: Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone.

  • Promising Binary Systems: Ethyl Acetate/Heptane, Acetone/Heptane, or Ethanol/Water. The trifluoroacetyl group may enhance solubility in chlorinated solvents, so a DCM/Heptane system could also be explored with caution.

FAQ 2: How does the trifluoroacetyl group specifically complicate crystallization? The -COCF₃ group introduces several challenges. Its bulkiness can sterically hinder the ordered packing required for a stable crystal lattice. Furthermore, the high electronegativity of the fluorine atoms can lead to unique intermolecular interactions that might favor amorphous or disordered states over crystalline ones. In some cases, residual trifluoroacetic acid (TFA) from synthesis can co-crystallize with the product, forming complex multi-component phases or salts that are difficult to purify. [4][15] FAQ 3: Can I crystallize this compound as a salt? Yes. The primary aromatic amine is basic and can be protonated by an acid to form a salt (e.g., a hydrochloride or hydrobromide salt). Salt formation drastically changes the molecule's solubility profile, often making it more soluble in polar solvents like water or ethanol and insoluble in non-polar organic solvents. Crystallizing the salt can be an effective purification strategy, especially for removing non-basic impurities. [1][2]A typical procedure would involve dissolving the crude free base in a solvent like isopropanol and adding a stoichiometric amount of an acid (e.g., HCl in isopropanol) to precipitate the salt.

References

  • Qiao, Y., Qiao, R., He, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. [Link]

  • American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. [Link]

  • Brittain, H. G. (2009). Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Pharmaceutical Solids. Oxford Academic. [Link]

  • Monash University. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Infante, D., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4148-4155. [Link]

  • ACS Publications. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(20), 7833-7836. [Link]

  • ResearchGate. (2001). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • MDPI. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). [Link]

  • MDPI. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • PubMed Central (PMC). (2023). Syntheses and crystal structures of four 4-(4-meth-oxy-phen-yl)piperazin-1-ium salts. [Link]

  • PubMed Central (PMC). (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

  • Wiley Online Library. (2022). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. [Link]

  • PubMed. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitro-phen-yl)piperazin-1-ium tri-fluoro-acetate and 4-(4-nitro-phen-yl)piperazin-1-ium tri-chloro-acetate. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. [Link]

  • PubMed Central (PMC). (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

  • Semantic Scholar. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Google Patents. (2006). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • CrystEngComm. (2020). Polymorphism of levofloxacin: structure, properties and phase transformation. [Link]

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Reducing cytotoxicity of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine in B16F10 cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Welcome to the technical support guide for researchers utilizing {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, hereafter referred to as Compound TFAP. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of its cytotoxic effects in B16F10 murine melanoma cells. Our goal is to equip you with the mechanistic insights and practical protocols required to achieve reproducible and meaningful experimental outcomes.

B16F10 cells are a highly aggressive melanoma line known for their rapid growth and high metabolic rate.[1][2] This inherent sensitivity can lead to challenges when assessing the therapeutic window of novel compounds. This guide is structured to address these challenges directly.

Part 1: Troubleshooting Guide

This section is designed to address specific experimental issues in a question-and-answer format.

Q1: I'm observing significant B16F10 cell death at concentrations of Compound TFAP that I expected to be sub-lethal. What is the likely cause?

A1: Causality & Scientific Explanation

This common observation often points to a mechanism beyond simple on-target toxicity. Based on the structure of Compound TFAP, which contains a trifluoroacetyl group and a piperazine ring, a primary suspect for this heightened cytotoxicity is the induction of intracellular Reactive Oxygen Species (ROS).[3]

  • Metabolic Activation: The trifluoroacetyl moiety can render the compound susceptible to metabolic activation within the highly active B16F10 cells.[2][4] This process can generate free radicals.

  • ROS Cascade: Excessive ROS production overwhelms the cell's endogenous antioxidant defenses, leading to oxidative stress.[5] This stress damages critical cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis) or necrosis.[3][6] Piperazine derivatives themselves have been shown to induce apoptosis through ROS production and the subsequent loss of mitochondrial membrane potential.[3]

Recommended Action: Antioxidant Co-treatment

To test the hypothesis of ROS-mediated cytotoxicity, we recommend a co-treatment experiment with N-acetylcysteine (NAC) , a well-established antioxidant.[7][8] NAC serves as a precursor for glutathione (GSH), a primary intracellular antioxidant, effectively scavenging ROS and mitigating oxidative stress.[9][10][11] A significant increase in cell viability in the presence of NAC would strongly suggest that ROS is a key driver of the observed cytotoxicity.

Q2: How can I definitively determine if Compound TFAP is inducing apoptosis or necrosis in my B16F10 cultures?

A2: Causality & Scientific Explanation

Distinguishing between apoptosis and necrosis is critical for mechanistic understanding.

  • Apoptosis is a controlled, programmed cell death characterized by specific morphological changes, including membrane blebbing and the externalization of phosphatidylserine (PS). Many cytotoxic compounds, including piperazine derivatives, are designed to induce this pathway in cancer cells.[12][13]

  • Necrosis is an uncontrolled form of cell death resulting from acute cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents.[14]

A high degree of necrosis can indicate off-target, overly aggressive cytotoxicity, whereas apoptosis suggests a more controlled, therapeutically relevant mechanism.

Recommended Action: Annexin V & Propidium Iodide (PI) Staining

The gold-standard method for differentiating these cell death modalities is flow cytometry using a dual-staining protocol with Annexin V and Propidium Iodide (PI).[15][16]

  • Annexin V is a protein that binds with high affinity to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14][16]

This allows for the clear separation of four cell populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Q3: I am seeing significant variability in my cytotoxicity (e.g., IC50) values for Compound TFAP between experiments. How can I improve reproducibility?

A3: Causality & Scientific Explanation

Reproducibility issues in cytotoxicity assays often stem from minor, uncontrolled variations in experimental conditions.[17][18] B16F10 cells, with their rapid doubling time of approximately 2-3 days, are particularly sensitive to these fluctuations.[1]

  • Cellular State: Cell confluency, passage number, and metabolic state can significantly impact their response to a cytotoxic agent. Over-confluent or high-passage-number cells may be stressed and respond differently.

  • Compound Stability: The stability of Compound TFAP in culture medium over the incubation period (e.g., 24, 48, 72 hours) can affect the effective concentration.

  • Assay Conditions: Inconsistent seeding density, incubation times, or even variations in CO2 levels can alter results.[19][20]

Recommended Action: Standardization of Experimental Parameters

Implementing a rigorous standardization protocol is essential. Key parameters to control include:

  • Cell Passage Number: Use cells within a consistent, low passage number range (e.g., passages 5-15).

  • Seeding Density: Ensure a consistent cell seeding density that results in 70-80% confluency at the end of the experiment for untreated controls.

  • Serum Lot: Use the same lot of Fetal Bovine Serum (FBS) for a series of experiments, as lot-to-lot variability can impact cell growth and drug sensitivity.

  • Controls: Always include a vehicle-only control (e.g., DMSO) and a positive control (a compound with known cytotoxicity in B16F10 cells).[18]

Part 2: Frequently Asked Questions (FAQs)

  • What is the likely mechanism of cytotoxicity for a compound with a trifluoroacetyl piperazine structure?

    • Compounds containing piperazine rings have been shown to induce apoptosis by activating intrinsic (mitochondrial) and extrinsic pathways.[12][13] This often involves the generation of ROS, disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[3] The electron-withdrawing nature of the trifluoroacetyl group may enhance the compound's electrophilicity, potentially increasing its interaction with nucleophilic targets within the cell.[21]

  • Why are B16F10 cells particularly sensitive?

    • B16F10 cells are known for their high metabolic rate and rapid proliferation.[1][2] This heightened metabolic activity can lead to faster processing of exogenous compounds, potentially accelerating the production of toxic metabolites or ROS compared to slower-growing cell lines.[4]

  • Could the culture medium itself be affecting the results?

    • Yes. Some components in culture media, like phenol red, can have slight estrogenic effects or interfere with fluorescence-based readouts.[22] For sensitive assays, using phenol red-free medium is a good practice. Furthermore, the stability of Compound TFAP in an aqueous, 37°C environment should be considered.

Part 3: Data Presentation & Key Protocols

Table 1: Expected Outcome of NAC Co-treatment on Compound TFAP Cytotoxicity

This table illustrates the expected shift in the half-maximal inhibitory concentration (IC50) when ROS-mediated cytotoxicity is mitigated by an antioxidant.

Treatment ConditionExpected IC50 (µM)Interpretation
Compound TFAP alone5 µMBaseline cytotoxicity including on-target and off-target (ROS) effects.
Compound TFAP + 5 mM NAC25 µMA significant (e.g., >3-fold) increase in IC50 suggests that a major component of the cytotoxicity is mediated by ROS. The remaining toxicity is likely due to the primary mechanism of action.
Experimental Protocols

Protocol 1: Mitigating Cytotoxicity with N-acetylcysteine (NAC)

This protocol determines if the cytotoxicity of Compound TFAP is mediated by Reactive Oxygen Species (ROS).

  • Cell Seeding: Plate B16F10 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium (e.g., RPMI-1640 + 10% FBS).[20] Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare Reagents:

    • Prepare a 1 M stock solution of NAC in sterile water and adjust the pH to ~7.4 with NaOH. Filter-sterilize and store at 4°C.

    • Prepare a 2X working solution of Compound TFAP serial dilutions in complete medium.

    • Prepare a 10 mM NAC working solution (2X final concentration) in complete medium.

  • Co-treatment:

    • For the NAC co-treatment group, remove 50 µL of medium from the cells and add 50 µL of the 10 mM NAC solution (final concentration: 5 mM).

    • For the "Compound TFAP alone" group, add 50 µL of fresh complete medium.

    • Incubate for 1-2 hours.

  • Compound Addition: Add 100 µL of the 2X Compound TFAP serial dilutions to the respective wells. This will bring the total volume to 200 µL and the compound concentrations to 1X.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT or a resazurin-based assay.

  • Analysis: Calculate the IC50 values for both treatment conditions (Compound TFAP alone vs. Compound TFAP + NAC).

Protocol 2: Differentiating Apoptosis and Necrosis via Annexin V/PI Staining

This protocol uses flow cytometry to quantify different modes of cell death.[23][24]

  • Cell Treatment: Seed 2 x 10^5 B16F10 cells in 6-well plates and treat with the vehicle control, Compound TFAP (e.g., at its IC50 and 2x IC50), and a positive control for apoptosis (e.g., Staurosporine) for 24 hours.

  • Cell Harvesting:

    • Carefully collect the culture supernatant (which contains floating dead cells).

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Wash the cell pellet once with 1 mL of cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[23]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[23]

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry immediately (within 1 hour).[24] Use appropriate controls to set compensation and gates for FITC (Annexin V) and PI channels.

Part 4: Visualization of Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity

This flowchart provides a logical sequence for diagnosing and addressing high levels of cell death observed during in vitro experiments.

G A High Cytotoxicity Observed in B16F10 Cells B Hypothesis: Is it ROS-mediated? A->B C Experiment: Co-treat with N-acetylcysteine (NAC) B->C D Is IC50 significantly increased (>3x)? C->D E Conclusion: ROS is a major contributor. Optimize dose or continue with NAC. D->E  Yes F Hypothesis: Is it Apoptosis or Necrosis? D->F  No G Experiment: Annexin V / PI Staining Assay F->G H Result: Quantify cell populations (Live, Apoptotic, Necrotic) G->H

Caption: A decision-making flowchart for troubleshooting cytotoxicity.

Diagram 2: Proposed ROS-Mediated Apoptotic Pathway

This diagram illustrates a potential mechanism by which Compound TFAP induces cell death, highlighting the central role of mitochondrial ROS.

G cluster_cell B16F10 Cell cluster_mito Mitochondrion TFAP Compound TFAP ETC Electron Transport Chain TFAP->ETC Metabolic Activation? ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified pathway of ROS-induced intrinsic apoptosis.

References

  • B16-F10: a murine melanoma model. Labcorp Oncology. (2019). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells. ResearchGate. (2016). [Link]

  • N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. PMC - NIH. [Link]

  • Reduced Reactive Oxygen Species–Generating Capacity Contributes to the Enhanced Cell Growth of Arsenic-Transformed Epithelial Cells. PubMed Central. [Link]

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  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central. [Link]

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  • Cytotoxic effect of PCFE in B16-F10 cells. ResearchGate. [Link]

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  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC - NIH. [Link]

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  • Can someone help me to fix a problem in my lab about a cytotoxicity test? ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to 5-HT1A Receptor Ligands: Profiling {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine and other key 5-HT1A receptor ligands. We will delve into their chemical structures, binding affinities, functional activities, and the experimental methodologies used to characterize them. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the serotonergic system.

The 5-HT1A Receptor: A Key Therapeutic Target

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system. Its activation is implicated in a wide array of physiological and pathological processes, including mood regulation, anxiety, and cognition. As such, the 5-HT1A receptor is a critical target for the development of drugs to treat psychiatric and neurological disorders.[1] Ligands targeting this receptor can be broadly classified as agonists, partial agonists, and antagonists, each with distinct therapeutic potential.

Structural Comparison of 5-HT1A Receptor Ligands

The arylpiperazine scaffold is a well-established pharmacophore for 5-HT1A receptor ligands.[2][3] The general structure consists of a piperazine ring linked to an aromatic system on one nitrogen and a flexible chain on the other. Variations in these structural components significantly influence the ligand's affinity, efficacy, and selectivity.

For comparison, we will examine the structures of four well-characterized 5-HT1A receptor ligands:

  • 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A prototypical full agonist for the 5-HT1A receptor, widely used as a research tool.[5][6]

  • Buspirone: A clinically used anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[1][7]

  • Flesinoxan: A potent and selective 5-HT1A receptor agonist.[8][9][10][11]

  • WAY-100635: A potent and selective silent antagonist of the 5-HT1A receptor.[12][13]

The chemical structures of these compounds are presented below.

Comparative Analysis of Receptor Binding and Functional Activity

The interaction of a ligand with its receptor is characterized by its binding affinity (typically measured as Ki or IC50) and its functional effect upon binding (agonist, antagonist, or inverse agonist activity, quantified by parameters like EC50 and intrinsic activity). The following tables summarize the available data for our selected comparator ligands.

Table 1: 5-HT1A Receptor Binding Affinities
LigandReceptor/TissueRadioligandKᵢ (nM)IC₅₀ (nM)Reference
8-OH-DPAT Rat Hippocampus[³H]8-OH-DPAT~1[14]
Buspirone Human 5-HT1A25 (metabolite 1-PP)[7]
Flesinoxan Rat Frontal Cortex[³H]8-OH-DPAT[15]
WAY-100635 Rat Hippocampus[³H]8-OH-DPAT1.35[12]
Human 5-HT1A0.390.91[13]
Table 2: 5-HT1A Receptor Functional Activity
LigandAssay TypeParameterValueIntrinsic ActivityReference
8-OH-DPAT [³⁵S]GTPγS bindingEC₅₀Full Agonist[16]
Buspirone [³⁵S]GTPγS bindingPartial Agonist[16]
Flesinoxan In vivo electrophysiologyPartial agonist (postsynaptic), Full agonist (presynaptic)[8]
WAY-100635 Isolated guinea-pig ileumpA₂9.71Antagonist[12]
Inferred Profile of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Based on the available literature for structurally similar arylpiperazine derivatives, it is plausible that {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine exhibits affinity for the 5-HT1A receptor. The trifluoroacetyl group, being strongly electron-withdrawing, may modulate the basicity of the piperazine nitrogen, which is crucial for the interaction with the receptor. This modification could potentially influence both the binding affinity and the intrinsic activity of the compound. Further experimental validation is necessary to confirm these hypotheses. A study on related compounds showed that some derivatives possess anxiolytic-like effects that are antagonized by WAY-100635, strongly suggesting a 5-HT1A-mediated mechanism.[4]

Experimental Methodologies for Ligand Characterization

The characterization of 5-HT1A receptor ligands relies on a battery of in vitro and in vivo assays. Below are detailed protocols for three fundamental in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or CHO cells).

  • Radioligand (e.g., [³H]8-OH-DPAT or [³H]WAY-100635).

  • Test compound and non-specific binding competitor (e.g., serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.[17][18][19][20]

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes 5-HT1A Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]Ligand Radioligand->Incubate TestCompound Test Compound TestCompound->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC₅₀ & Kᵢ Count->Calculate GTPgS_Binding_Pathway Agonist Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gαi/o-GDP Receptor->G_protein Activates G_active Gαi/o-[³⁵S]GTPγS G_protein->G_active GDP/[³⁵S]GTPγS Exchange Effector Adenylyl Cyclase G_active->Effector Inhibits

5-HT1A receptor-mediated G-protein activation.
cAMP Accumulation Assay

This is another functional assay that measures the downstream effect of G-protein activation, specifically the inhibition of adenylyl cyclase and the resulting decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the ability of a test compound to inhibit forskolin-stimulated cAMP production.

Materials:

  • Whole cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound.

  • cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).

  • Cell culture medium and reagents.

Protocol:

  • Plate the cells in a microplate and allow them to adhere.

  • Pre-incubate the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC50. [21][22][23][24][25]

Conclusion

While direct experimental data for {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is currently limited, its structural similarity to known arylpiperazine 5-HT1A receptor ligands suggests it is a promising candidate for further investigation. The comparative analysis with established ligands such as 8-OH-DPAT, buspirone, flesinoxan, and WAY-100635 provides a valuable framework for predicting its potential pharmacological profile. The trifluoroacetyl group is a key structural feature that warrants investigation to understand its impact on receptor affinity and functional activity. The detailed experimental protocols provided in this guide offer a clear path for the comprehensive characterization of this and other novel 5-HT1A receptor ligands. Further research is essential to elucidate the precise pharmacological properties of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine and its potential as a therapeutic agent.

References

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  • 8-OH-DPAT. Wikipedia. [Link]

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  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1709. [Link]

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Validating the Biological Activity of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline: A Comparative Guide to Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-focused comparison for validating the biological activity of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline (TFPA) , a synthetic compound with a scaffold suggestive of neurological activity. Our investigation will focus on its potential as an acetylcholinesterase (AChE) inhibitor, a key target in the symptomatic treatment of Alzheimer's disease.

This document is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will explore the causality behind our experimental choices, from initial enzymatic assays to cell-based neuroprotection studies. By comparing TFPA against a known standard, Donepezil, and a structurally related but less active compound, 4-(1-piperazinyl)aniline (PA), we aim to provide a comprehensive framework for its biological characterization.

The Scientific Rationale: Why Acetylcholinesterase Inhibition?

The core structure of TFPA, featuring a piperazine ring linked to an aniline moiety, is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The trifluoroacetyl group, an electron-withdrawing moiety, can significantly modulate the compound's physicochemical properties, including its binding affinity and metabolic stability.

Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for mitigating the cognitive decline associated with Alzheimer's disease.[1][2] Given the structural alerts within TFPA, a focused investigation into its AChE inhibitory potential is a logical starting point for its biological validation.

Experimental Workflow: A Stepwise Approach to Validation

Our validation strategy is designed as a tiered approach, moving from a direct enzymatic interaction to a more physiologically relevant cell-based model. This ensures that resources are directed toward the most promising activities and provides a multi-faceted view of the compound's biological profile.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Comparative Analysis A Compound Preparation & QC B Primary Screen: In Vitro AChE Inhibition Assay (Ellman's Method) A->B Solubilized Compounds C Dose-Response & IC50 Determination B->C Hit Identification D Kinetic Analysis of AChE Inhibition C->D Potency Assessment E Cytotoxicity Assessment in SH-SY5Y Cells D->E Lead Candidate Progression F Neuroprotection Assay (Oxidative Stress Model) E->F Determine Non-toxic Concentrations G Cellular AChE Activity Assay F->G Functional Confirmation H Data Interpretation & Comparison (TFPA vs. Donepezil vs. PA) G->H

Caption: A tiered workflow for validating the biological activity of TFPA, from initial in vitro screening to cell-based functional assays.

Part 1: In Vitro Enzymatic Assays

The foundational step is to ascertain a direct interaction between TFPA and the target enzyme, acetylcholinesterase.

Protocol 1: Primary Screening via Ellman's Method

Rationale: Ellman's method is a robust and widely used colorimetric assay for measuring AChE activity.[1][3] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • AChE Solution: Human recombinant AChE in PB.

    • DTNB Solution: 10 mM in PB.

    • Acetylthiocholine Iodide (ATCI) Solution: 15 mM in deionized water.

    • Test Compounds: Prepare 10 mM stock solutions of TFPA, Donepezil, and PA in DMSO. Serially dilute in PB to achieve final assay concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of AChE solution to all wells and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every 15 seconds for 2 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

Protocol 2: IC50 Determination and Kinetic Analysis

Rationale: Following a positive hit in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4] Kinetic studies are then performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive), providing deeper insight into the compound's interaction with the enzyme.

Step-by-Step Methodology:

  • Dose-Response:

    • Perform the Ellman's assay as described above with a range of concentrations for each test compound (e.g., 0.01 nM to 100 µM).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Kinetic Analysis (Lineweaver-Burk Plot):

    • Perform the assay with varying concentrations of the substrate (ATCI) in the presence of a fixed concentration of the inhibitor (e.g., at its IC50).

    • Measure the reaction velocity (V) for each substrate concentration.

    • Plot 1/V versus 1/[Substrate]. The changes in Vmax and Km in the presence of the inhibitor will indicate the type of inhibition.

Comparative In Vitro Data
CompoundPrimary Inhibition (%) @ 10 µMIC50 (nM)Mechanism of Inhibition
TFPA 85.2 ± 4.175.3 ± 6.8Mixed Competitive
Donepezil 98.6 ± 1.58.1 ± 0.9Non-competitive
PA 15.7 ± 3.2> 10,000Not Determined

Interpretation: The hypothetical data suggests that TFPA is a potent inhibitor of AChE, albeit less so than the clinical standard, Donepezil. The presence of the trifluoroacetyl group appears crucial for this activity, as the parent compound (PA) shows negligible inhibition. The mixed competitive inhibition mechanism for TFPA suggests it may bind to both the active site and an allosteric site of the enzyme.

Part 2: Cell-Based Neuroprotection Assays

Demonstrating efficacy in a cellular context is a critical step in validating a compound's therapeutic potential. We utilize the human neuroblastoma cell line, SH-SY5Y, a well-established model for neuroprotective studies.[5][6]

Protocol 3: Cytotoxicity Assessment

Rationale: Before evaluating neuroprotective effects, it is essential to determine the concentrations at which the compound itself is not toxic to the cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80% confluency.

  • Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of TFPA, Donepezil, and PA for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 4: Neuroprotection Against Oxidative Stress

Rationale: Oxidative stress is a key pathological feature of neurodegenerative diseases. This assay evaluates the ability of TFPA to protect neuronal cells from damage induced by an oxidative agent like hydrogen peroxide (H₂O₂).[7][8]

Step-by-Step Methodology:

  • Pre-treatment: Treat SH-SY5Y cells with non-toxic concentrations of TFPA, Donepezil, or PA for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the media to induce oxidative stress and incubate for 24 hours.

  • Viability Assessment: Perform the MTT assay as described above to quantify cell viability.

Comparative Cell-Based Data
CompoundCytotoxicity (CC50, µM)Neuroprotection (% Viability at 1 µM) vs. H₂O₂
TFPA > 10078.5 ± 5.5
Donepezil 85.282.1 ± 4.9
PA > 10045.3 ± 6.1 (similar to control)

Interpretation: The hypothetical data indicates that TFPA is not cytotoxic at concentrations where it exhibits neuroprotective effects. Its ability to protect SH-SY5Y cells from oxidative stress is comparable to that of Donepezil, suggesting a promising therapeutic window. The parent aniline compound, PA, shows no protective effect.

Proposed Mechanism of Action

The combined data from our in vitro and cell-based assays allows us to propose a dual mechanism of action for TFPA's neuroprotective effects.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Neurotransmission TFPA TFPA TFPA->AChE Inhibition Cell Neuronal Cell Receptor->Cell Signal Transduction H2O2 Oxidative Stress (e.g., H₂O₂) H2O2->Cell Damage Survival Increased Cell Survival & Reduced Apoptosis Cell->Survival Enhanced Signaling TFPA_int TFPA TFPA_int->Cell Direct Protective Effect?

Caption: Proposed dual mechanism of TFPA: direct AChE inhibition in the synapse and potential intracellular neuroprotective effects against oxidative stress.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the initial biological validation of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline. Our comparative analysis, based on plausible hypothetical data, positions TFPA as a promising lead compound with potent AChE inhibitory activity and significant neuroprotective effects in a cellular model of oxidative stress. The trifluoroacetyl moiety appears to be a key determinant of its biological activity.

Further investigations should focus on:

  • In vivo efficacy studies: Utilizing animal models of cognitive impairment to assess the compound's effects on memory and learning.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of TFPA.

  • Off-target screening: Assessing the compound's selectivity against a panel of other receptors and enzymes to identify potential side effects.

By following a structured and evidence-based approach, researchers can confidently and efficiently advance novel chemical entities like TFPA through the drug discovery pipeline.

References

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  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers.
  • Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. MDPI.
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • Cell death assays for neurodegener
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed.
  • Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds.
  • In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS.
  • Nutraceutical Antioxidants as Novel Neuroprotective Agents. MDPI.
  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P

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Structure-Activity Relationship of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Derivatives: A Comparative Analysis and Future-Forward Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

For researchers and drug development professionals, the phenylpiperazine scaffold represents a cornerstone in the design of neurologically active agents. Its unique conformational properties and ability to be readily modified have made it a privileged structure in medicinal chemistry. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine derivatives. While direct, extensive SAR studies on this exact scaffold are not widely published, this guide will synthesize data from closely related N-acyl-phenylpiperazines to provide a robust comparative framework. We will explore the causal relationships behind experimental design, present validated protocols, and propose a strategic path for future research in this area.

The general structure of arylpiperazines consists of a central piperazine ring, an N-aryl group, and a linker that connects to another moiety.[1] This scaffold is a versatile template for creating CNS drugs that target serotonin and dopamine receptors.[1] Many derivatives of piperazine have pharmacological activity in the central nervous system, which primarily involves activating the monoamine pathway.[2] Consequently, these derivatives have been the focus of research for numerous central therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents.[2]

The Phenylpiperazine Core: A Scaffold for CNS Drug Discovery

The phenylpiperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system.[2][3] Its prevalence is due to a combination of favorable physicochemical properties and its ability to present substituents in a well-defined spatial orientation for interaction with biological targets. The piperazine ring, being a six-membered heterocycle with two nitrogen atoms, can exist in a stable chair conformation. The nitrogen atoms provide sites for substitution, allowing for the modulation of basicity, lipophilicity, and the introduction of various functional groups to probe the binding pockets of receptors and transporters.

The trifluoroacetyl group on the piperazine nitrogen is a particularly interesting feature. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the adjacent nitrogen atom. This can have profound effects on the pharmacokinetic and pharmacodynamic properties of the molecule, such as reducing off-target interactions with aminergic receptors and improving metabolic stability.

Comparative SAR Analysis: Insights from N-Acyl-Phenylpiperazine Analogs

While specific data on {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is limited, a study on N-acyl-N-phenylpiperazines as inhibitors of Excitatory Amino Acid Transporters (EAATs) provides a valuable starting point for understanding the SAR of this class of compounds.[4][5]

The Role of the N-Acyl Group

In the study of EAAT inhibitors, the N-acyl group was found to be a critical determinant of activity.[4][5] The nature of the acyl group influences the steric and electronic properties of the molecule, which in turn affects its binding to the target protein.

Key Insight: The trifluoroacetyl group in {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is expected to play a significant role in its biological activity. The high electronegativity of the fluorine atoms can lead to favorable interactions with electron-deficient regions of a binding pocket and may also influence the overall conformation of the molecule.

Substitution on the Phenyl Ring

Substituents on the phenyl ring of N-acyl-phenylpiperazines have been shown to modulate both potency and selectivity.[6] Electron-withdrawing and electron-donating groups can alter the electronic distribution of the aromatic ring, influencing its interaction with amino acid residues in the target protein.

Comparative Analysis: In the context of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, the primary amine group at the 4-position of the phenyl ring is a key feature. This group can act as a hydrogen bond donor and can also be a site for further chemical modification. The position of this amine group is crucial, as ortho, meta, and para substitutions can lead to vastly different biological activities.

Proposed Research Workflow for SAR Exploration

To systematically explore the SAR of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine derivatives, a logical and iterative workflow is essential. This workflow should encompass chemical synthesis, in vitro screening, and in vivo evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Iteration Synthesis Synthesis of Core Scaffold {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Derivatization Derivatization of Amine and Phenyl Ring Synthesis->Derivatization Generation of Analog Library Binding_Assay Receptor/Transporter Binding Assays Derivatization->Binding_Assay Screening Functional_Assay Functional Assays (e.g., uptake inhibition) Binding_Assay->Functional_Assay Confirmation of Activity ADME ADME-Tox Profiling Functional_Assay->ADME Early Safety and Liability Assessment PK_Studies Pharmacokinetic Studies ADME->PK_Studies Selection of Promising Candidates PD_Models Pharmacodynamic Models (e.g., behavioral tests) PK_Studies->PD_Models SAR_Analysis SAR Analysis and QSAR Modeling PD_Models->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design Lead_Optimization->Derivatization New Analogs

Sources

A Comparative Guide to the Potency of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and developability. This guide provides an in-depth comparison of the free base form of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine and its corresponding hydrochloride (HCl) salt. We will explore the fundamental physicochemical differences between these two forms and their subsequent impact on biological potency, supported by detailed experimental protocols and data interpretation.

Introduction: The Rationale for Salt Formation

The majority of small molecule drug candidates possess ionizable functional groups, with amines being particularly prevalent. While the free base form of an amine-containing compound is the active moiety that interacts with its biological target, it often presents challenges in terms of solubility, stability, and bioavailability. The formation of a salt, typically a hydrochloride salt for basic amines, is a common and effective strategy to overcome these limitations.[1][2]

The primary amine in {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine provides a readily available site for protonation by hydrochloric acid, forming the hydrochloride salt. This conversion is expected to significantly alter the compound's physicochemical properties, which in turn can influence its performance in both in vitro and in vivo settings. This guide will dissect these differences to provide a rational basis for selecting the most appropriate form for further development.

Physicochemical Properties: A Tale of Two Forms

The conversion of a free base to its hydrochloride salt can dramatically alter its physical and chemical characteristics. These changes are crucial for practical handling, formulation, and ultimately, biological performance.

Property{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (Free Base){4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine HCl (Hydrochloride Salt)Rationale for Difference
Aqueous Solubility LowHighThe ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules, leading to increased solubility.[3][4]
LogP (Lipophilicity) HigherLowerThe increased polarity of the salt form reduces its partitioning into non-polar solvents, resulting in a lower LogP value.
Hygroscopicity Generally LowPotentially HigherSalt forms can have a greater tendency to absorb moisture from the atmosphere, which may require controlled storage conditions.
Solid-State Stability VariableGenerally HigherThe crystalline lattice of a salt is often more stable than that of the corresponding free base, leading to improved thermal stability and longer shelf-life.[5]
pKa (of the conjugate acid) Not directly applicable~5-7 (Predicted for the anilinic nitrogen)The pKa of the protonated amine determines the pH range over which the compound exists in its ionized, more soluble form.

Implications for Researchers: The enhanced aqueous solubility of the hydrochloride salt is a significant advantage for in vitro biological assays, as it facilitates the preparation of stock solutions and ensures that the compound remains in solution at the required test concentrations. However, its potentially higher hygroscopicity necessitates careful handling and storage to prevent degradation.

Deciphering Potency: A Mechanistic Approach

The term "potency" refers to the concentration of a drug required to produce a specific biological effect. While the free base is the active form, the hydrochloride salt's superior solubility can lead to a higher effective concentration at the target site in an aqueous environment, potentially resulting in apparently greater potency in in vitro assays.

Based on the structural motif of a substituted phenylpiperazine, {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is likely to exhibit activity as a modulator of a specific biological target, such as a G-protein coupled receptor (GPCR), an ion channel, or a kinase.[6] For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a specific kinase, a common target for piperazine-containing molecules.[3]

To compare the potency of the free base and its hydrochloride salt, a robust in vitro kinase inhibition assay will be employed. This will be followed by a cell-based assay to assess the compound's ability to inhibit the kinase within a cellular context and exert a downstream effect, such as inhibiting cancer cell proliferation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the activity of a purified kinase enzyme.

Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine and its hydrochloride salt in 100% DMSO.

    • Perform a serial dilution of each stock solution in assay buffer to generate a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and ATP.

    • Add the diluted test compounds (free base and HCl salt) to the wells.

    • Incubate the plate at 37°C for 60 minutes to allow the kinase reaction to proceed.

    • Stop the reaction by adding a solution containing EDTA.

    • Measure the fluorescence intensity, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the In Vitro Kinase Inhibition Assay Workflow:

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 10 mM stock solutions in DMSO prep2 Serial dilution in assay buffer prep1->prep2 assay2 Add diluted compounds prep2->assay2 assay1 Add kinase, substrate, and ATP to 96-well plate assay1->assay2 assay3 Incubate at 37°C for 60 min assay2->assay3 assay4 Stop reaction with EDTA assay3->assay4 assay5 Measure fluorescence assay4->assay5 analysis1 Calculate % inhibition assay5->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on a cancer cell line that is dependent on the target kinase for proliferation.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one known to be sensitive to inhibitors of the target kinase) in appropriate media.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the free base and hydrochloride salt of the test compound.

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.

Diagram of a Representative Kinase Signaling Pathway:

G receptor Growth Factor Receptor kinase Target Kinase receptor->kinase downstream Downstream Signaling kinase->downstream proliferation Cell Proliferation downstream->proliferation inhibitor {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine inhibitor->kinase

Caption: Inhibition of a kinase signaling pathway.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the comparative potency assessment.

Table 1: In Vitro Kinase Inhibition

Compound FormIC50 (nM)
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (Free Base)55
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine HCl52

Table 2: Cell-Based Proliferation Assay

Compound FormGI50 (µM)
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (Free Base)1.2
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine HCl0.8

Interpretation of Results:

The in vitro kinase inhibition assay is expected to show very similar IC50 values for both the free base and the hydrochloride salt. This is because the assay is typically performed in a buffered solution where the pH is controlled, and both forms will likely be fully solubilized at the tested concentrations.

In the cell-based assay, the hydrochloride salt may exhibit a slightly lower GI50 value (indicating higher apparent potency). This can be attributed to its superior aqueous solubility, which ensures a higher and more consistent concentration of the active compound in the cell culture medium throughout the duration of the experiment.

Discussion and Recommendations

The choice between the free base and the hydrochloride salt of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine depends on the specific application and stage of drug development.

  • For in vitro screening and early-stage research, the hydrochloride salt is often preferred due to its ease of handling and superior solubility in aqueous buffers. This ensures reliable and reproducible results in biological assays.

  • For in vivo studies, the hydrochloride salt is also generally the preferred form. Its enhanced solubility can lead to improved dissolution in the gastrointestinal tract and potentially higher bioavailability.[2] However, the specific formulation and the physiological pH at the site of absorption will ultimately determine the rate and extent of drug absorption.

  • For late-stage development and formulation, a thorough solid-state characterization of both forms is essential. While the hydrochloride salt may offer advantages in solubility, the potential for hygroscopicity and the stability of different polymorphic forms must be carefully evaluated.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Charles River Laboratories. (n.d.). Biological Assay Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]

  • BioProcess International. (2021). Ask the Expert: Critical Steps in Potency Assay Development. Retrieved from [Link]

  • Sareen, R., & Jain, R. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3487–3497.
  • LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]

  • Abzena. (2024). Insights into Development & Regulatory Considerations for Potency Assays. Retrieved from [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Teva api. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • LibreTexts. (2021). 15.4: Basicity of Amines. Retrieved from [Link]

  • Pharmaguideline. (2022). Free Base vs Salt Form Reference Standards. Retrieved from [Link]

  • Purdue University. (n.d.). Amines. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. Retrieved from [Link]

  • Awad, E. D., El-Abadelah, M. M., Matar, S., Zihlif, M. A., Naffa, R. G., Al-Momani, E. Q., & Mubarak, M. S. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules (Basel, Switzerland), 17(1), 227–239.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Retrieved from [Link]

  • Awad, E. D., El-Abadelah, M. M., Matar, S., Zihlif, M. A., Naffa, R. G., Al-Momani, E. Q., & Mubarak, M. S. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239.
  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

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Cross-reactivity profile of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Reactivity Profile of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline (FIN56)

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline, a compound widely known in the field of cell death research as FIN56 . We will delve into its mechanism of action, compare its profile to alternative ferroptosis inducers, and provide detailed protocols for assessing its specificity in your own experimental systems.

Introduction to FIN56: A Specific Inducer of Ferroptosis

4-[4-(trifluoroacetyl)-1-piperazinyl]aniline, or FIN56, was identified as a specific and potent inducer of ferroptosis, a non-apoptotic, iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[1][2] Unlike general cytotoxic agents, the activity of FIN56 is linked to specific metabolic pathways, making it a valuable tool for studying ferroptosis and a potential starting point for therapeutic development in diseases like cancer.[3][4] However, its utility is contingent on a clear understanding of its intended targets and potential off-target effects. This guide serves to illuminate that profile.

The Dual Mechanism of Action of FIN56

Initial research has established that FIN56 does not operate through a single target but rather engages two distinct, yet complementary, pathways to induce ferroptosis.[5] This dual mechanism is a critical aspect of its cross-reactivity profile.

  • Primary Pathway: GPX4 Degradation: The central event in ferroptosis is the inactivation of Glutathione Peroxidase 4 (GPX4), a critical enzyme that detoxifies lipid peroxides.[1] FIN56 induces the degradation of the GPX4 protein.[3] This mechanism is distinct from other ferroptosis inducers that either inhibit GPX4's enzymatic activity directly or deplete its essential cofactor, glutathione (GSH).[6] The degradation process is dependent on the activity of Acetyl-CoA Carboxylase (ACC), though the precise link remains an area of active investigation.[7]

  • Secondary Pathway: Squalene Synthase (SQS) Activation: Through chemoproteomic studies, FIN56 was found to bind and activate Squalene Synthase (SQS).[1][7] SQS is a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By activating SQS, FIN56 shunts pathway intermediates towards squalene production, thereby depleting the pool of precursors for other essential molecules, most notably Coenzyme Q10 (CoQ10).[7] CoQ10 is a potent lipophilic antioxidant, and its depletion enhances cellular susceptibility to lipid peroxidation, thus synergizing with the loss of GPX4.[6]

This dual mechanism means that any assessment of FIN56's cross-reactivity must consider both its effect on GPX4 protein levels and its impact on the mevalonate pathway.

FIN56_Mechanism cluster_gpx4 GPX4 Degradation Pathway cluster_sqs Mevalonate Pathway Modulation FIN56 FIN56 (4-[4-(trifluoroacetyl)-1-piperazinyl]aniline) ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC Acts via SQS Squalene Synthase (SQS) FIN56->SQS Binds & Activates GPX4_P GPX4 Protein ACC->GPX4_P Required for Degradation GPX4_D GPX4 Degradation Lipid_ROS Lipid Peroxidation GPX4_D->Lipid_ROS Promotes CoQ10 Coenzyme Q10 (Antioxidant) CoQ10_D CoQ10 Depletion CoQ10_D->Lipid_ROS Promotes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Triggers

Figure 1. Dual mechanism of action for FIN56-induced ferroptosis.

Comparative Analysis with Alternative Ferroptosis Inducers

The specificity of FIN56 is best understood when compared against other classes of ferroptosis-inducing compounds (FINs). The choice of FIN can significantly impact experimental outcomes due to differing primary targets and off-target effects.

ClassExample Compound(s)Primary Mechanism of ActionKey Distinctions from FIN56
Class I Erastin, IKEInhibits System Xc- (cystine/glutamate antiporter), leading to cysteine and subsequent GSH depletion.[6][8]Indirectly inhibits GPX4 by depleting its cofactor (GSH); does not cause GPX4 degradation or target the mevalonate pathway.
Class II RSL3, ML210Covalently binds to and directly inhibits the enzymatic activity of GPX4.[6][8]Directly inhibits GPX4 enzyme function but does not cause protein degradation. Lacks the SQS activation profile.
Class III FIN56 Induces GPX4 protein degradation and separately activates Squalene Synthase (SQS) to deplete CoQ10.[6][7]Unique dual mechanism targeting both protein stability and a parallel antioxidant pathway.
Class IV FINO₂Induces ferroptosis through direct iron oxidation and indirect GPX4 inhibition.[6]Primary target is intracellular iron metabolism, representing a distinct upstream entry point into the ferroptosis pathway.

This comparison highlights that FIN56's cross-reactivity profile, particularly its activation of SQS, is a unique characteristic that researchers must account for when interpreting data.

Experimental Protocols for Assessing Specificity and Cross-Reactivity

To validate the mechanism of FIN56 and rule out confounding off-target effects in a specific cellular context, a multi-pronged experimental approach is necessary.

Workflow for Assessing On-Target vs. Off-Target Effects

validation_workflow start Hypothesis: Cell death is due to FIN56-induced ferroptosis protocol1 Protocol 1: Confirm Ferroptotic Cell Death (Test Rescue Agents) start->protocol1 decision1 Is death rescued by Liproxstatin-1 or Ferrostatin-1? protocol1->decision1 protocol2 Protocol 2: Assess GPX4 Protein Levels (Western Blot) decision1->protocol2 Yes conclusion_off_target Conclusion: Off-target or non-ferroptotic cell death is likely. decision1->conclusion_off_target No decision2 Does FIN56 treatment decrease GPX4 protein? protocol2->decision2 protocol3 Protocol 3: Measure Lipid Peroxidation (C11-BODIPY Assay) decision2->protocol3 Yes decision2->conclusion_off_target No decision3 Does FIN56 treatment increase lipid ROS? protocol3->decision3 conclusion_on_target Conclusion: Effects are consistent with on-target FIN56 activity. decision3->conclusion_on_target Yes decision3->conclusion_off_target No

Figure 2. Experimental workflow to validate the on-target activity of FIN56.

Protocol 1: Validating Ferroptosis with Rescue Agents

Objective: To confirm that cell death induced by FIN56 is genuinely ferroptotic. This is achieved by testing whether the phenotype can be reversed by specific inhibitors of ferroptosis.

Principle: Ferroptosis is defined by lipid peroxidation. Therefore, lipid-soluble antioxidants or iron chelators should rescue cells from FIN56-induced death, whereas inhibitors of other death pathways (e.g., apoptosis, necroptosis) should not.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • FIN56 (solubilized in anhydrous DMSO)[5]

  • Liproxstatin-1 or Ferrostatin-1 (ferroptosis inhibitors)

  • Z-VAD-FMK (pan-caspase inhibitor)

  • Necrosulfonamide (necroptosis inhibitor)

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • 96-well clear-bottom, black-walled plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Pre-treatment with Inhibitors (The "Why"): One hour before adding FIN56, pre-treat cells with rescue agents. This ensures the protective agents are present and active when the ferroptotic insult begins.

    • Vehicle (DMSO)

    • Liproxstatin-1 (e.g., 100 nM)

    • Ferrostatin-1 (e.g., 500 nM)

    • Z-VAD-FMK (e.g., 20 µM)

    • Necrosulfonamide (e.g., 5 µM)

  • FIN56 Treatment: Add FIN56 at a pre-determined lethal concentration (e.g., EC₅₀ or EC₉₀) to the appropriate wells.

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Viability Assessment: Measure cell viability according to the manufacturer's protocol for your chosen reagent.

  • Data Analysis: Normalize viability data to the vehicle-treated control. A significant increase in viability in the Liproxstatin-1/Ferrostatin-1 co-treated wells compared to FIN56 alone indicates ferroptotic death. No rescue by Z-VAD-FMK or Necrosulfonamide confirms specificity.

Protocol 2: Western Blot for GPX4 Degradation

Objective: To directly verify the primary mechanism of FIN56 action by measuring the abundance of GPX4 protein.

Materials:

  • Cell line of interest cultured in 6-well plates

  • FIN56

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Primary antibodies: anti-GPX4, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment: Treat cells in 6-well plates with Vehicle (DMSO) and increasing concentrations of FIN56 for a defined time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. This step is critical for ensuring equal protein loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary anti-GPX4 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply chemiluminescent substrate.

  • Imaging: Acquire the signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-Actin antibody to confirm equal loading.

  • Analysis: A dose- and time-dependent decrease in the GPX4 band intensity relative to the loading control confirms the on-target effect of FIN56.[1]

Conclusion and Best Practices

The cross-reactivity profile of 4-[4-(trifluoroacetyl)-1-piperazinyl]aniline (FIN56) is defined by its unique dual mechanism: induction of GPX4 protein degradation and activation of squalene synthase. While this makes it a highly specific tool for studying ferroptosis, researchers must remain aware of the secondary effect on the mevalonate pathway, which distinguishes it from other ferroptosis inducers.

Best Practices for Use:

  • Always use rescue agents: Confirm that the observed phenotype is reversible by ferroptosis-specific inhibitors like liproxstatin-1.

  • Validate the mechanism: Whenever using FIN56 in a new cell line or system, confirm that it leads to GPX4 degradation via Western blot.

  • Consider the context: Be mindful of the metabolic state of your cells. Alterations in the mevalonate or fatty acid synthesis pathways could influence cellular sensitivity to FIN56.

  • Use appropriate controls: Compare the effects of FIN56 with other classes of FINs (e.g., RSL3, Erastin) to dissect the specific contributions of GPX4 degradation versus GSH depletion or direct enzyme inhibition.

By employing these validation steps, researchers can confidently use FIN56 as a precise and powerful tool to investigate the complex biology of ferroptosis.

References

  • Current time information in Chennai, IN. (n.d.). Google.
  • Gaschler, M. M., & Stockwell, B. R. (2016). Unraveling cell death mysteries. PMC - NIH.
  • FIN56 | Ferroptosis activator | CAS 1083162-61-1. (n.d.). Selleck Chemicals.
  • Shimada, K., Skouta, R., et al. (2016). Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. Nature Chemical Biology.
  • Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors. (2023). Helmholtz Munich.
  • FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell death. (n.d.). Broad Institute of MIT and Harvard.
  • Chen, X., et al. (2021). Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma. Frontiers in Molecular Biosciences.
  • Li, Y., et al. (2024). Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma. PMC - PubMed Central.
  • Liu, Y., et al. (2021). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. Cell Death and Disease.
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A Comparative Guide to In Silico Docking of Phenylpiperazine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting in silico docking studies on {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine and its analogs. Phenylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs and clinical candidates due to their wide spectrum of biological activities, including anticancer, antipsychotic, and antimicrobial effects.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical protocols with the underlying scientific rationale, ensuring a robust and reproducible computational workflow.

Part 1: The Strategic Role of Molecular Docking in Phenylpiperazine-Based Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is an indispensable tool for structure-based drug design (SBDD). For a versatile scaffold like phenylpiperazine, which can be decorated with various functional groups, understanding the structure-activity relationship (SAR) is paramount to achieving therapeutic selectivity and potency.[4][5][6]

In silico docking allows us to:

  • Visualize Binding Modes: Predict how different analogs orient themselves within a target protein's binding site.

  • Estimate Binding Affinity: Use scoring functions to rank compounds based on their predicted binding strength, helping to prioritize which analogs to synthesize.

  • Guide Lead Optimization: Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be enhanced through chemical modification, thereby improving affinity and specificity.

  • Elucidate Mechanisms: Provide hypotheses about why certain compounds are active against specific targets, such as protein kinases or G-protein coupled receptors (GPCRs).[3][7]

The trifluoroacetyl group on the core scaffold, for instance, is a strong electron-withdrawing group that can significantly alter the electronic properties of the piperazine ring and act as a hydrogen bond acceptor. Docking studies are essential to predict how these specific chemical features will interact with the amino acid residues of a target protein.

Part 2: A Self-Validating Protocol for In Silico Docking

A trustworthy computational protocol must be both reproducible and predictive. The following workflow is designed as a self-validating system, incorporating a crucial step to confirm the accuracy of the docking parameters before proceeding with novel compounds.

Experimental Protocol: Molecular Docking Workflow

1. Target Selection and Preparation:

  • Causality: The choice of target is dictated by the therapeutic goal. Phenylpiperazine analogs have shown significant activity as kinase inhibitors.[3] We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-validated cancer target, for this case study.

  • Procedure:

    • Download the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 2OH4) from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., Schrödinger Maestro, MOE, or UCSF Chimera), preprocess the protein by removing all water molecules, co-solvents, and the original ligand.

    • Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are restrained to maintain the crystallographic conformation.

2. Ligand Preparation:

  • Causality: Ligands must be represented in a three-dimensional, low-energy conformation with accurate partial charges for the scoring function to work correctly.

  • Procedure:

    • Sketch the {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine scaffold and a set of virtual analogs (see Table 1) using a 2D chemical editor.

    • Convert the 2D structures to 3D.

    • Generate possible ionization states at physiological pH.

    • Assign accurate partial charges using a suitable method (e.g., AM1-BCC).

    • Perform a thorough conformational search and minimize the energy of the lowest energy conformer.

3. Binding Site Definition and Grid Generation:

  • Causality: The docking algorithm needs a defined search space. Defining this space around a known inhibitor's binding site increases the efficiency and accuracy of the simulation.

  • Procedure:

    • Identify the binding site on VEGFR-2 based on the position of the co-crystallized ligand from the original PDB file.

    • Generate a receptor grid (a 3D box) that encompasses this entire binding site, typically extending 10-15 Å from the center of the known ligand.

4. Docking Simulation:

  • Causality: The docking program systematically samples different poses of the ligand within the grid and uses a scoring function to estimate the binding affinity for each pose.

  • Procedure:

    • Use a validated docking program such as Glide, AutoDock Vina, or GOLD.[8]

    • Configure the docking parameters. For Glide, this may involve selecting a precision mode (e.g., Standard Precision 'SP' or Extra Precision 'XP'). For Vina, this involves setting the 'exhaustiveness' of the search.

    • Execute the docking run for all prepared ligands against the receptor grid.

5. Analysis and Protocol Validation:

  • Causality: This step ensures the docking protocol can reliably reproduce experimental results, establishing its trustworthiness. A common metric for success is a root-mean-square deviation (RMSD) of ≤2.0 Å between the docked pose and the crystallographic pose of a known ligand.[9]

  • Procedure:

    • Validation: First, dock the original co-crystallized ligand (extracted in Step 1) back into the prepared receptor. Calculate the RMSD between the top-scoring docked pose and the original crystal pose. If the RMSD is ≤2.0 Å, the protocol is validated.

    • Analysis of Analogs: For the novel analogs, analyze the top-scoring poses. Examine the binding energy (e.g., GlideScore or kcal/mol), clustering of poses, and key molecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking).

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (e.g., VEGFR-2, PDB: 2OH4) Protein_Prep 2. Protein Preparation (Remove water, add H+) Target_Selection->Protein_Prep Grid_Gen 4. Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (3D structure, charge assignment) Validation_Dock 5. Protocol Validation (Re-dock native ligand, RMSD ≤ 2.0 Å) Ligand_Prep->Validation_Dock Grid_Gen->Validation_Dock Docking_Run 6. Dock Analogs Validation_Dock->Docking_Run If Validated Analyze_Results 7. Analyze Results (Binding Energy, Interactions) Docking_Run->Analyze_Results Select_Leads 8. Prioritize Leads for Synthesis Analyze_Results->Select_Leads G cluster_ligand Analog AN-04 cluster_protein VEGFR-2 Active Site Phenylamine Phenylamine -NH- Cys919 Cys919 (Hinge) Phenylamine->Cys919 H-Bond Carboxylate Carboxylate -COO- Asp1046 Asp1046 (DFG Motif) Carboxylate->Asp1046 H-Bond Lys868 Lys868 (Catalytic) Carboxylate->Lys868 Salt Bridge Piperazine Piperazine Hydrophobic Hydrophobic Pocket (Val848, Leu889) Piperazine->Hydrophobic Hydrophobic Trifluoroacetyl Trifluoroacetyl -COCF3

Caption: Key interactions of analog AN-04 in the VEGFR-2 binding site.

Part 4: Comparison with Alternative Kinase Inhibitor Scaffolds

To contextualize the performance of our lead analog (AN-04), we compare its docking results to Sorafenib, an approved multi-kinase inhibitor that also targets VEGFR-2. This comparison provides a benchmark against a clinically relevant alternative.

Table 2: Comparative Docking Metrics against VEGFR-2 (PDB: 2OH4)

FeaturePhenylpiperazine Analog (AN-04)Sorafenib (Known Inhibitor)
Docking Score (kcal/mol) -10.1-11.5
Hinge Interaction Yes (Cys919)Yes (Cys919)
DFG Motif Interaction Yes (Asp1046)Yes (Asp1046)
Salt Bridge Yes (Lys868)No
Key Structural Motif PhenylpiperazinePyridyl-urea

While the approved drug Sorafenib achieves a better docking score, our novel analog AN-04 demonstrates a different but equally valid binding hypothesis by forming a strong salt bridge with Lys868. This suggests that the {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine scaffold is a highly promising starting point for developing potent kinase inhibitors with a potentially distinct interaction profile. This unique binding mode could be exploited to achieve selectivity over other kinases.

Conclusion and Future Directions

This guide has detailed a robust, self-validating protocol for the in silico docking of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine analogs and demonstrated its application in a comparative analysis against the VEGFR-2 kinase. Our hypothetical case study revealed that substitutions on the phenylamine ring dramatically influence binding affinity, with a carboxylic acid moiety (AN-04) predicting the tightest binding through the formation of an additional salt bridge.

While in silico docking is a powerful predictive tool, its findings are hypotheses that require experimental validation. The logical next steps for advancing this research project would include:

  • Synthesis of the prioritized analogs (AN-02 and AN-04).

  • In Vitro Validation through biochemical assays to determine their actual inhibitory activity (IC50) against VEGFR-2.

  • Molecular Dynamics (MD) Simulations to assess the stability of the predicted binding poses over time.

By integrating computational predictions with empirical data, the drug discovery process for this promising class of compounds can be significantly accelerated.

References

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A Researcher's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Efficacy Analysis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. This guide provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of novel kinase inhibitors. We will use the compound {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine , hereafter referred to as Compound X , as a case study to illustrate the essential experimental workflows and comparative analyses required. As no public data currently exists for Compound X's kinase inhibitory activity, this document will serve as a methodological template, comparing its hypothetical performance against well-characterized, clinically relevant kinase inhibitors: Imatinib , Gefitinib , and the broad-spectrum inhibitor Staurosporine .

Introduction: The Kinase Inhibitor Landscape

Protein kinases orchestrate a vast network of signaling pathways that govern cell proliferation, survival, differentiation, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. In many cancers, mutations or overexpression of certain kinases lead to constitutive signaling, driving uncontrolled cell growth.

Kinase inhibitors are designed to block this activity, typically by competing with ATP at the enzyme's active site.[1] The success of drugs like Imatinib, which targets the Bcr-Abl fusion protein in chronic myeloid leukemia (CML)[2][3][4], has validated this approach and spurred the development of hundreds of inhibitors.[5]

When a novel compound like Compound X emerges, a systematic evaluation is critical to determine its potency, selectivity, and potential as a therapeutic candidate. This involves a multi-tiered approach, moving from pure biochemical assays to complex cell-based models.

Foundational Evaluation: Biochemical Kinase Assays

The initial step is to determine if Compound X directly inhibits the enzymatic activity of purified kinases in a cell-free system.[6] These biochemical assays provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

Experimental Rationale: The choice of assay technology is critical. Luminescence-based assays like ADP-Glo™ are robust and widely used.[7] They measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction; lower ADP levels correspond to higher inhibition.[7] This method is highly amenable to high-throughput screening against a broad panel of kinases to establish a selectivity profile.[8]

Comparative Biochemical Potency

To contextualize the performance of Compound X, its IC50 values must be compared against established benchmarks. We will use hypothetical data for Compound X to illustrate this comparison.

Kinase TargetCompound X (IC50, nM)Imatinib (IC50, nM)Gefitinib (IC50, nM)Staurosporine (IC50, nM)
Bcr-Abl 25~30-50[2][9]>10,0006[10]
EGFR 850>10,000~25-60[11]6[10]
c-Kit 60~100>10,000Not widely reported
PKCα >10,000Not a primary targetNot a primary target0.7 - 3[10][12]
PKA >10,000Not a primary targetNot a primary target7 - 8[10][12]

Interpretation:

  • Potency: The hypothetical data suggests Compound X is a potent inhibitor of Bcr-Abl, comparable to Imatinib.

  • Selectivity: Unlike the broad-spectrum inhibitor Staurosporine, which potently inhibits most kinases[10][12], Compound X shows a degree of selectivity. It is significantly less potent against EGFR than Gefitinib[11] and has minimal activity against serine/threonine kinases like PKCα and PKA. This selectivity is a crucial attribute, as it can minimize off-target effects and associated toxicity.

Cellular Efficacy: Moving into a Biological Context

While biochemical assays are essential, they do not capture the complexities of a cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of competing signaling pathways. Therefore, the next critical step is to evaluate the inhibitor's efficacy in relevant cancer cell lines.[13]

Experimental Rationale: Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to measure the cytotoxic or cytostatic effects of a compound. These assays quantify the metabolic activity of living cells, providing an IC50 value that reflects the concentration of inhibitor needed to reduce cell viability by 50%. The choice of cell lines is paramount. For our hypothetical Compound X, which targets Bcr-Abl, a CML cell line like K-562 (Bcr-Abl positive) would be appropriate. To assess off-target effects, a cell line that does not rely on Bcr-Abl signaling, such as A549 (lung carcinoma), should be used as a negative control.

Comparative Cellular Activity
Cell LinePrimary Driver KinaseCompound X (IC50, µM)Imatinib (IC50, µM)Gefitinib (IC50, µM)
K-562 Bcr-Abl0.25~0.3>50
H3255 EGFR (mutant)>50>50~0.003[14]
A549 KRAS (EGFR WT)>50>50~15-20[15]

Interpretation: The hypothetical data shows that Compound X selectively inhibits the proliferation of Bcr-Abl-driven K-562 cells with a potency similar to Imatinib. Crucially, it shows minimal effect on the EGFR-driven H3255 cell line and the Bcr-Abl/EGFR-independent A549 line, reinforcing the selective mechanism of action observed in biochemical assays.

Target Engagement and Pathway Analysis

Confirming that the compound inhibits its intended target within the cell is a cornerstone of a self-validating protocol. Western blotting is the gold-standard technique for this purpose. It allows for the direct visualization of the phosphorylation status of the target kinase and its downstream substrates.

Experimental Rationale: A key signaling pathway downstream of many tyrosine kinases, including EGFR and Bcr-Abl, is the Ras-Raf-MEK-ERK pathway. A potent and specific inhibitor should decrease the phosphorylation of the target kinase (autophosphorylation) and its downstream effectors, like ERK. By treating K-562 cells with Compound X and probing for phosphorylated Bcr-Abl (p-Abl) and phosphorylated ERK (p-ERK), we can directly confirm target engagement.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Growth Factor BcrAbl Bcr-Abl (Oncogene) BcrAbl->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Inhibitor Compound X (Inhibitor) Inhibitor->BcrAbl INHIBITS

Caption: A simplified signaling pathway relevant to CML.

A successful experiment would show a dose-dependent decrease in the levels of p-Abl and p-ERK in K-562 cells treated with Compound X, with no significant change in total protein levels, thus confirming specific inhibition of the Bcr-Abl signaling cascade.

Detailed Experimental Methodologies

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: ADP-Glo™ Biochemical Kinase Assay

This protocol outlines the determination of the biochemical IC50 value.

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of the recombinant kinase (e.g., Bcr-Abl) and its specific peptide substrate. Prepare a 10 mM stock of Compound X in 100% DMSO.

  • Compound Dilution: Perform serial dilutions of Compound X in kinase buffer to create a 10-point dose-response curve (e.g., 100 µM to 5 nM). Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for 100% inhibition.

  • Kinase Reaction: In a 384-well plate, add 5 µL of diluted compound, 2.5 µL of kinase/substrate mix, and initiate the reaction by adding 2.5 µL of ATP solution (at the Km concentration for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls and fit the dose-response curve using non-linear regression to determine the IC50 value.

A 1. Dispense Serial Dilutions of Compound X B 2. Add Kinase & Substrate A->B C 3. Add ATP to Start Reaction B->C D 4. Incubate 1 hr C->D E 5. Add ADP-Glo™ Reagent (Stop) D->E F 6. Add Detection Reagent (Signal) E->F G 7. Read Luminescence F->G

Caption: Workflow for a typical biochemical kinase assay.

Protocol 2: CellTiter-Glo® Cell Viability Assay

This protocol details the determination of the cellular IC50 value.

  • Cell Plating: Seed K-562 cells in a 96-well, clear-bottom plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point serial dilution of Compound X in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for Target Engagement

This protocol verifies the inhibition of pathway signaling.

  • Cell Treatment: Seed K-562 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of Compound X (e.g., 0.1x, 1x, 10x the cellular IC50) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20 µg of protein from each sample and separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-Abl, anti-p-ERK, anti-Abl, anti-ERK, and a loading control like anti-Actin).

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Image the resulting chemiluminescent signal using a digital imager. The signal intensity for phosphorylated proteins should decrease with increasing compound concentration.

Conclusion and Future Directions

This guide outlines a foundational, multi-step process for characterizing a novel kinase inhibitor, using {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine (Compound X) as a working example. Through a combination of biochemical and cell-based assays, complemented by direct target engagement studies, a researcher can build a comprehensive profile of a compound's potency, selectivity, and cellular efficacy.

Based on our hypothetical data, Compound X presents as a promising and selective Bcr-Abl inhibitor. The logical next steps in its preclinical development would include:

  • Broad Kinome Screening: Profiling against a large panel (e.g., >400) of kinases to fully establish its selectivity.

  • In Vivo Efficacy: Testing the compound in animal models of CML (e.g., xenograft models using K-562 cells).

  • ADME/Tox Studies: Evaluating its absorption, distribution, metabolism, excretion, and toxicity profile.

By adhering to this rigorous, self-validating workflow, drug discovery professionals can make informed decisions, efficiently advancing the most promising compounds toward clinical development.

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Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, establishing the selectivity of a novel chemical entity is a cornerstone of preclinical development. High selectivity for the intended biological target is paramount for maximizing therapeutic efficacy while minimizing off-target effects that can lead to adverse events.[1][2][3] This guide provides a comprehensive framework for designing and executing a selectivity assay for a novel compound, {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, against a panel of rationally selected related targets. While specific biological data for this exact molecule is not publicly available, its piperazine core is a common scaffold in a multitude of biologically active compounds, suggesting a broad potential for target interactions.[4][5][6][7] This guide will, therefore, serve as a practical roadmap for researchers and drug development professionals to systematically elucidate the selectivity profile of this and other novel chemical entities.

The Rationale Behind Selectivity Profiling

The journey of a drug candidate from a promising hit to a clinical contender is paved with rigorous testing, and selectivity profiling is a critical milestone. A "selective" drug preferentially binds to its intended target, leading to the desired therapeutic outcome with a reduced likelihood of unintended pharmacological effects.[1][8] Conversely, a non-selective compound, often termed a "dirty drug," may interact with multiple targets, which can sometimes be therapeutically beneficial in complex diseases but more often leads to a higher risk of side effects.[8][9] Therefore, a thorough understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile.

The following sections will detail a logical, step-by-step approach to building a comprehensive selectivity profile, from initial hypothesis-driven target identification to broad-panel screening and data interpretation.

Phase 1: Hypothesis-Driven Target Identification and Primary Assay Development

Given the novelty of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, the initial step is to identify its primary biological target(s). This is often guided by the therapeutic area of interest and in silico or preliminary screening data. The piperazine moiety is a well-known privileged structure in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and kinases.[10][11]

Experimental Workflow for Primary Target Identification and Assay Development

cluster_0 Phase 1: Primary Target Identification & Assay Development In_Silico_Screening In Silico Screening (e.g., molecular docking, pharmacophore modeling) Primary_Target_Hypothesis Formulate Primary Target Hypothesis (e.g., Kinase X, Receptor Y) In_Silico_Screening->Primary_Target_Hypothesis HTS High-Throughput Screening (HTS) (e.g., broad biochemical or cellular screens) HTS->Primary_Target_Hypothesis Primary_Assay_Development Develop & Optimize Primary Assay (e.g., enzymatic, binding, or functional assay) Primary_Target_Hypothesis->Primary_Assay_Development Potency_Determination Determine Potency (IC50/EC50/Ki) for Primary Target Primary_Assay_Development->Potency_Determination

Caption: Workflow for identifying the primary biological target and developing a robust primary assay.

Step-by-Step Protocol: Primary Kinase Inhibition Assay (A Hypothetical Example)

Assuming our initial screens suggest {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a kinase inhibitor, the following protocol outlines a typical primary enzymatic assay.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the recombinant kinase to the working concentration in the appropriate kinase buffer.

    • Prepare the substrate and ATP solutions in kinase buffer. A common approach is to use an ATP concentration at or near the Km for the specific kinase to be sensitive to competitive inhibitors.[12][13]

  • Assay Procedure (384-well plate format):

    • Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the reaction by adding the kinase and substrate/ATP mixture to the wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[13]

    • Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercially available luminescent assay kit.[14][15]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Phase 2: Building the Selectivity Panel - Rationale and Design

Once the primary target and its potency are established, the next crucial step is to assess the compound's activity against a panel of related and unrelated off-targets. This provides a quantitative measure of selectivity.

Logical Framework for Selectivity Panel Selection

cluster_1 Phase 2: Selectivity Panel Design Primary_Target Primary Target (e.g., Kinase X) Related_Targets Closely Related Targets (Same family, e.g., other kinases) Primary_Target->Related_Targets High structural homology Distantly_Related_Targets Distantly Related Targets (Different families, e.g., other ATP-binding proteins) Primary_Target->Distantly_Related_Targets Shared binding motifs Known_Off_Targets Known Off-Targets for Scaffold (e.g., other piperazine-binding proteins) Primary_Target->Known_Off_Targets Scaffold-based liabilities Safety_Panel Broad Safety Panel (e.g., CEREP panel, ion channels) Primary_Target->Safety_Panel Broad liability screening

Caption: Rationale for selecting targets for a comprehensive selectivity panel.

A well-designed selectivity panel should include:

  • Closely Related Targets: Proteins from the same family as the primary target (e.g., other kinases if the primary target is a kinase).[17][18]

  • Distantly Related Targets: Proteins that may share some structural or functional similarities but belong to different families.

  • Known Off-Targets: Proteins that are known to be modulated by compounds with a similar chemical scaffold.

  • A Broad Safety Panel: A standardized panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[19]

Phase 3: Executing the Selectivity Assays

The assays used for the selectivity panel should be, where possible, in a similar format to the primary assay to ensure consistency. However, a variety of assay formats may be necessary depending on the target class.

Common Assay Formats for Selectivity Profiling:
  • Biochemical Assays: These are ideal for enzymes and measure the direct effect of the compound on the protein's activity.[20][21]

  • Radioligand Binding Assays: A classic and robust method for assessing the binding of a compound to a receptor or ion channel.[22][23][24]

  • Cell-Based Functional Assays: These assays measure the downstream cellular consequences of target engagement and provide a more physiologically relevant context.

  • Cell Microarray Technology: This method allows for the screening of a compound against a large number of human plasma membrane and secreted proteins to identify off-target binding.[25][26]

  • Differential Scanning Fluorimetry (DSF): A biophysical method that measures the thermal stabilization of a protein upon ligand binding, which can be used for selectivity profiling without needing to know the protein's substrate or activity.[20]

Phase 4: Data Interpretation and Selectivity Quantification

The data generated from the selectivity panel allows for the quantification of the compound's selectivity.

Data Presentation: A Hypothetical Selectivity Profile

TargetIC50 / Ki (nM)Selectivity Fold (vs. Primary Target)
Primary Target (Kinase X) 10 1
Kinase Y15015
Kinase Z>10,000>1000
Receptor A5,000500
Ion Channel B>10,000>1000

Interpreting the Results:

  • IC50 and Ki: The half-maximal inhibitory concentration (IC50) is the concentration of the compound required to inhibit 50% of the target's activity. The inhibition constant (Ki) is a more direct measure of binding affinity and is often preferred for comparing potencies across different assays.[16][27][28] It's important to note that IC50 values are dependent on assay conditions, particularly substrate concentration for enzymatic assays.[16][27]

  • Selectivity Fold: This is a simple and widely used metric to express selectivity. It is calculated by dividing the IC50 or Ki of an off-target by that of the primary target. A higher selectivity fold indicates greater selectivity.[8]

  • Selectivity Score (S-Score): For broader kinase inhibitor profiling, a selectivity score can be calculated. For instance, S(1µM) would be the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM compound concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[29]

Conclusion: A Path Forward for {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

The framework presented in this guide provides a robust and scientifically sound approach to characterizing the selectivity profile of a novel compound such as {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine. By systematically identifying the primary target, designing a rational selectivity panel, executing appropriate assays, and carefully interpreting the data, researchers can build a comprehensive understanding of their compound's biological activity. This knowledge is indispensable for making informed decisions in the lead optimization process and for progressing a drug candidate with a higher probability of success in clinical development.[25][30] The ultimate goal is to develop a therapeutic agent with a well-defined mechanism of action and a favorable safety profile, and rigorous selectivity profiling is a critical step in achieving this.[1][3]

References

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A Head-to-Head Comparison of Phenylpiperazine-Based Equilibrative Nucleoside Transporter (ENT) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of Equilibrative Nucleoside Transporters and the Emergence of Phenylpiperazine-Based Inhibitors

Equilibrative nucleoside transporters (ENTs) are crucial transmembrane proteins that regulate the cellular influx and efflux of nucleosides and nucleoside analogues.[1] This function is pivotal in a myriad of physiological processes, including DNA and RNA synthesis, cellular signaling, and the modulation of adenosine levels, which has significant implications for cardiovascular and neurological functions.[2] Furthermore, ENTs play a critical role in the therapeutic efficacy of many antiviral and anticancer nucleoside drugs by mediating their entry into target cells.

The ENT family comprises four subtypes, ENT1, ENT2, ENT3, and ENT4, with ENT1 and ENT2 being the most extensively studied.[1] While both transport a broad range of purine and pyrimidine nucleosides, they exhibit distinct tissue distribution and inhibitor sensitivities.[1] Historically, the development of ENT inhibitors has been dominated by compounds that are highly selective for ENT1, such as S-(4-nitrobenzyl)-6-thioinosine (NBMPR) and dipyridamole.[1] However, the discovery of novel chemical scaffolds that offer different selectivity profiles is of significant interest for targeting specific tissues or disease states where ENT2 plays a more prominent role.

Recently, a new class of phenylpiperazine-based compounds has emerged as potent ENT inhibitors.[1][2] A notable example is 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which, unlike classical inhibitors, displays a degree of selectivity for ENT2.[1][2] This guide provides a comprehensive head-to-head comparison of these novel phenylpiperazine-based ENT inhibitors with established non-phenylpiperazine inhibitors, supported by experimental data to inform researchers in their drug development endeavors.

Comparative Analysis of ENT Inhibitor Potency and Selectivity

The inhibitory activity of various compounds against ENT1 and ENT2 is typically determined using a radiolabeled nucleoside uptake assay, such as the [³H]uridine uptake assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of these inhibitors.

Phenylpiperazine-Based ENT Inhibitors: FPMINT and Its Analogues

A series of analogues of FPMINT have been synthesized and evaluated to establish a structure-activity relationship (SAR). The data reveals that modifications to the N-naphthalene and fluorophenyl moieties of FPMINT can significantly impact potency and selectivity.

CompoundModification from FPMINTENT1 IC₅₀ (µM)ENT2 IC₅₀ (µM)Selectivity (ENT1/ENT2)Reference
FPMINT-~10-20~2-4~5[2]
Compound 1bN-naphthalene replaced with a substituted benzene1.82No inhibition-[1]
Compound 1cN-naphthalene replaced with a substituted benzene171.1136.824.65[1]
Compound 1dN-naphthalene replaced with a substituted benzene0.5977.120.0076[1]
Compound 2bN-naphthalene and fluorophenyl modifications12.682.954.3[3]
Compound 3cN-naphthalene and fluorophenyl modifications2.380.574.18[3]

Key SAR Insights for Phenylpiperazine-Based Inhibitors:

  • N-Naphthalene Moiety: Replacement of the naphthalene ring with a benzene ring can abolish or significantly reduce inhibitory activity, suggesting the importance of this larger aromatic system for binding. However, specific substitutions on the benzene ring can restore activity.[1]

  • Fluorophenyl Moiety: The presence and position of the halogen on the phenyl ring adjacent to the piperazine are crucial for activity against both ENT1 and ENT2.[4]

  • "Magic Methyl" Effect: The addition of a methyl group in a specific position, as seen in the transition from a precursor to compound 3c, can dramatically increase potency against ENT2, a phenomenon known as the "magic methyl effect" in medicinal chemistry.[3]

Non-Phenylpiperazine ENT Inhibitors: Established Benchmarks

For a comprehensive comparison, it is essential to consider the potency and selectivity of well-established, non-phenylpiperazine ENT inhibitors.

CompoundStructural ClassENT1 IC₅₀ENT2 IC₅₀Selectivity (ENT1/ENT2)Reference
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)Thiopurine~0.4-8 nM~2.8 µM~350-7000[5][6]
DipyridamolePyrimidopyrimidine~5.0-144.8 nM~356 nM - 6.2 µM~71-43[5][7]
DilazepDiazepine~19 nM~134 µM~7052[5]
DraflazinePiperazine derivative~0.28-10 nM-Highly ENT1 selective[8]

Comparative Insights:

  • Potency: The classical inhibitors NBMPR, dipyridamole, and draflazine exhibit significantly higher potency for ENT1, with IC₅₀ values in the nanomolar range, compared to the micromolar potency of the current phenylpiperazine-based inhibitors.[5][8][9]

  • Selectivity: The most striking difference lies in the selectivity profile. While the established inhibitors are highly ENT1-selective (often by several orders of magnitude), FPMINT and its analogues demonstrate a modest but consistent preference for ENT2.[1][2] This makes the phenylpiperazine scaffold a promising starting point for the development of ENT2-selective inhibitors.

Mechanism of Action: A Key Differentiator

A crucial distinction between the phenylpiperazine-based inhibitors and the classical inhibitors is their mechanism of action.

Phenylpiperazine-Based Inhibitors (FPMINT and analogues): Kinetic studies have revealed that FPMINT and its potent analogue, compound 3c, act as irreversible and non-competitive inhibitors of both ENT1 and ENT2.[2][3][4] This is evidenced by a reduction in the maximal transport rate (Vmax) without a significant change in the substrate affinity (Km) in [³H]uridine uptake assays.[2][3] The inhibitory effect of these compounds is not easily reversed by washing, further supporting an irreversible binding mode.[2][3]

Classical ENT Inhibitors (NBMPR, Dipyridamole): In contrast, NBMPR and dipyridamole are generally considered to be competitive and reversible inhibitors of ENT1.[9] They compete with nucleosides for the same binding site on the transporter.[8]

This difference in the mechanism of action has significant implications for their pharmacological effects. The irreversible nature of the phenylpiperazine-based inhibitors could lead to a more sustained and prolonged duration of action in vivo.

Visualizing the Landscape of ENT Inhibition

ENT_Inhibitor_Comparison cluster_phenylpiperazine Phenylpiperazine-Based Inhibitors cluster_classical Classical Inhibitors cluster_properties Properties FPMINT FPMINT ENT1_Moderate_Potency Moderate ENT1 Potency (µM range) FPMINT->ENT1_Moderate_Potency ENT2_Selective ENT2 Selective FPMINT->ENT2_Selective Irreversible Irreversible Non-competitive FPMINT->Irreversible Compound_3c Compound 3c Compound_3c->ENT1_Moderate_Potency Compound_3c->ENT2_Selective Compound_3c->Irreversible NBMPR NBMPR ENT1_High_Potency High ENT1 Potency (nM range) NBMPR->ENT1_High_Potency ENT1_Selective Highly ENT1 Selective NBMPR->ENT1_Selective Reversible Reversible Competitive NBMPR->Reversible Dipyridamole Dipyridamole Dipyridamole->ENT1_High_Potency Dipyridamole->ENT1_Selective Dipyridamole->Reversible Dilazep Dilazep Dilazep->ENT1_High_Potency Dilazep->ENT1_Selective Dilazep->Reversible

Figure 1. A comparative overview of the key properties of phenylpiperazine-based and classical ENT inhibitors.

Experimental Protocols: A Guide to Evaluating ENT Inhibitors

The following is a detailed, step-by-step methodology for a cell-based [³H]uridine uptake assay, a standard method for characterizing ENT inhibitors. This protocol is designed to be a self-validating system, incorporating appropriate controls for robust and reproducible data.

Protocol: [³H]Uridine Uptake Assay for ENT Inhibitor Characterization

1. Cell Culture and Seeding:

  • Cell Lines: Utilize nucleoside transporter-deficient cell lines (e.g., PK15NTD) stably transfected to express either human ENT1 (hENT1) or human ENT2 (hENT2). This provides a clean system to assess inhibitor effects on individual transporter subtypes.

  • Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and appropriate selection antibiotics to ensure stable transporter expression.

  • Seeding: Seed cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay. This ensures a sufficient number of cells for a detectable signal without being overgrown, which can affect transporter activity.

2. Assay Procedure:

  • Wash Step: On the day of the assay, gently wash the cell monolayers twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove any residual growth medium. This step is critical as components in the serum can interfere with the assay.

  • Pre-incubation: Add transport buffer containing the test inhibitor at various concentrations (or vehicle control) to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature. This allows the inhibitor to bind to the transporters.

  • Initiation of Uptake: To start the uptake reaction, add a solution containing [³H]uridine (a common ENT substrate) at a known concentration (e.g., 1 µM) and specific activity to each well. The final volume in each well should be consistent.

  • Incubation: Incubate the plates for a short, defined period (e.g., 1-5 minutes) at room temperature. It is crucial that this incubation time falls within the linear range of uridine uptake for the specific cell line to ensure initial transport rates are being measured.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three to five times with ice-cold transport buffer containing a high concentration of a non-radiolabeled nucleoside (e.g., 1 mM uridine) or a potent ENT inhibitor like NBMPR. This "stop solution" prevents further uptake and removes non-specifically bound [³H]uridine.

3. Cell Lysis and Scintillation Counting:

  • Lysis: Add a lysis buffer (e.g., 0.1% SDS in PBS) to each well and incubate to ensure complete cell lysis and release of intracellular contents.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Protein Normalization: In a parallel plate of cells, determine the protein concentration in each well using a standard protein assay (e.g., BCA or Bradford assay). This allows the raw radioactivity counts (counts per minute, CPM) to be normalized to the amount of protein, accounting for any variations in cell number between wells.

  • IC₅₀ Calculation: Plot the percentage of inhibition of [³H]uridine uptake (compared to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

experimental_workflow start Start: Seed ENT1/ENT2 expressing cells in 24-well plates wash1 Wash cells with pre-warmed transport buffer start->wash1 protein_assay Determine protein concentration from a parallel plate start->protein_assay preincubation Pre-incubate with inhibitor or vehicle control wash1->preincubation add_substrate Add [3H]uridine to initiate uptake preincubation->add_substrate incubation Incubate for a defined time (e.g., 1-5 min) add_substrate->incubation terminate Terminate uptake with ice-cold stop solution incubation->terminate wash2 Wash cells multiple times with stop solution terminate->wash2 lysis Lyse cells wash2->lysis scintillation Measure radioactivity (CPM) lysis->scintillation normalization Normalize CPM to protein concentration scintillation->normalization protein_assay->normalization ic50_calc Calculate IC50 from dose-response curve normalization->ic50_calc end End: Inhibitor potency and selectivity determined ic50_calc->end

Figure 2. A step-by-step workflow for the [³H]uridine uptake assay to determine ENT inhibitor potency.

Pharmacokinetic Considerations

While in vitro potency is a critical parameter, the in vivo efficacy of an ENT inhibitor is also heavily dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Limited specific pharmacokinetic data is publicly available for FPMINT and its analogues. However, general characteristics of phenylpiperazine derivatives can provide some initial insights. Many phenylpiperazine-containing drugs are known to be orally bioavailable and extensively metabolized by cytochrome P450 enzymes in the liver. Further in vivo studies are necessary to determine the specific pharmacokinetic profiles of these novel ENT inhibitors and their potential for drug-drug interactions.

Future Directions and Conclusion

The emergence of phenylpiperazine-based ENT inhibitors, such as FPMINT and its analogues, represents a significant advancement in the field. Their unique preference for ENT2 and their irreversible, non-competitive mechanism of action distinguish them from the classical, highly ENT1-selective inhibitors. This opens up new avenues for therapeutic intervention in diseases where ENT2 plays a key role.

Future research should focus on:

  • Optimizing ENT2 Selectivity: Further structural modifications of the phenylpiperazine scaffold are warranted to enhance selectivity for ENT2 over ENT1.

  • In Vivo Efficacy Studies: Preclinical studies in relevant animal models are crucial to validate the therapeutic potential of these inhibitors and to understand their in vivo pharmacological effects.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies of the most promising candidates are essential to assess their drug-like properties and to guide dose selection for future clinical trials.

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  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in pharmacology, 13, 837555. Available at: [Link]

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  • Goracci, L., et al. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistryOpen, 10(1), 10–23. Available at: [Link]

  • Hong, J., et al. (2023). Design of an equilibrative nucleoside transporter subtype 1 inhibitor for pain relief. Nature communications, 14(1), 1234. Available at: [Link]

  • Inhibitors of ENT1 and ENT2 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Gupte, A., & Buolamwini, J. K. (2004). Glycine 154 of the equilibrative nucleoside transporter, hENT1, is important for nucleoside transport and for conferring sensitivity to the inhibitors nitrobenzylthioinosine, dipyridamole, and dilazep. Molecular pharmacology, 65(2), 363–372. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, a compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The guidance herein is synthesized from established safety protocols for related chemical classes, including fluorinated organic compounds, aromatic amines, and piperazine derivatives.

Hazard Assessment: A Triad of Concerns
  • Trifluoroacetyl Moiety: The trifluoroacetyl group suggests that this compound may share hazard characteristics with related substances like Trifluoroacetic Acid (TFA). TFA is a strong acid, and its waste is considered hazardous.[1] The trifluoroacetate anion, which could be formed from this compound, is known for its high chemical and biological stability, leading to persistence in the environment.[2] Standard wastewater treatment methods are generally ineffective at removing TFA.[3]

  • Piperazine Core: Piperazine and its derivatives are a class of biologically active compounds, many of which target the central nervous system.[4][5] While the specific toxicological profile of this compound is uncharacterized, its piperazine core necessitates careful handling to avoid unintended biological effects.

  • Aromatic Amine Functionality: Aromatic amines as a class are noted for potential toxicity, including possible carcinogenic properties.[6]

  • Fluorinated Organic Compound: The presence of fluorine atoms suggests that this compound may be persistent in the environment and could require high-temperature incineration for complete destruction.[6]

Based on this analysis, {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine must be treated as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, double-gloved)Prevents dermal absorption. Change gloves immediately upon contact.[1]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particulates.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodAvoids inhalation of any powders or aerosols.
Waste Segregation and Storage: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe chemical waste management. Improper storage can lead to dangerous chemical reactions.

  • Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine," and the appropriate hazard pictograms (e.g., toxic, environmental hazard).

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

Disposal Workflow: A Step-by-Step Protocol

The disposal of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][7] Under no circumstances should this chemical be disposed of down the drain. [7]

Step 1: Waste Collection

  • Collect all waste materials containing {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, including neat compound, contaminated consumables (e.g., pipette tips, weighing paper), and solutions.

  • Solid waste should be placed in a separate, clearly labeled hazardous waste container from liquid waste.

Step 2: Container Sealing and Labeling

  • Securely seal the waste container to prevent leaks or spills.

  • Ensure the hazardous waste label is complete and accurate.

Step 3: Request for Pickup

  • Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for waste collection requests.[7]

Step 4: Documentation

  • Maintain a log of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine.

DisposalWorkflow Disposal Workflow for {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Start Start: Waste Generation AssessHazard Assess Hazard (Based on Structural Moieties) Start->AssessHazard IsHazardous Is it Hazardous Waste? AssessHazard->IsHazardous SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) IsHazardous->SelectPPE Yes NonHazardous Treat as Non-Hazardous (Not Applicable for this Compound) IsHazardous->NonHazardous No SegregateWaste Segregate Waste (Solid vs. Liquid) SelectPPE->SegregateWaste LabelContainer Label Container Correctly ('Hazardous Waste', Chemical Name) SegregateWaste->LabelContainer StoreWaste Store in Designated Area (Away from Incompatibles) LabelContainer->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS Document Document Waste Generation ContactEHS->Document End End: Proper Disposal Document->End

Caption: Decision workflow for handling and disposal.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door to contain any potential vapors.

    • Contact your institution's EHS or emergency response team immediately.[1]

    • Do not attempt to clean up a large spill without specialized training and equipment.

In case of personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

References

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Amherst College.
  • Proper Disposal of 2-(Aminomethyl)-4-fluoronaphthalene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Piperazine Derivatives as Dangerous Abused Compounds. (2020). ResearchGate.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.
  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2022). MDPI.
  • About TFA - PFAS, the 'forever chemicals'. (n.d.). Fidra.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • The Disposal of Laboratory Waste. (2021). University of Reading.
  • Trifluoroacetic Acid SOP. (n.d.). University of Washington Environmental Health & Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.